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  • Product: (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid
  • CAS: 60725-19-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. The docu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. The document details its physicochemical properties, provides a robust, field-proven protocol for its synthesis and purification, outlines rigorous analytical methodologies for its characterization, and explores its applications. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for laboratory and industrial applications.

Introduction

(s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, also known as N-(methoxycarbonyl)-2-phenyl-L-glycine, is a non-proteinogenic amino acid derivative of significant interest.[1] Its structure, which incorporates a stereochemically defined alpha-carbon, a phenyl ring, and both carboxylic acid and carbamate functional groups, makes it an exceptionally valuable intermediate.[2] It is primarily utilized in the pharmaceutical industry for the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs).[2] The stereochemical integrity of the chiral center is paramount, as the biological activity of the final API often resides in a single enantiomer. This guide explains the critical parameters for synthesizing and validating this compound to meet the stringent requirements of pharmaceutical research and development.

Physicochemical and Stereochemical Properties

The fundamental properties of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid are summarized below. Understanding these characteristics is essential for its proper handling, storage, and application in synthetic chemistry.

Core Compound Specifications
PropertyValueSource(s)
IUPAC Name (2S)-2-(methoxycarbonylamino)-2-phenylacetic acid[1]
CAS Number 60725-19-1[3]
Molecular Formula C₁₀H₁₁NO₄[1][2]
Molecular Weight 209.20 g/mol [1][2]
Physical Form Solid; White to off-white powder or crystals
Purity (Typical) ≥97%
Computed Physicochemical Data

Computational models provide valuable insights into the behavior of the molecule in various systems.

PropertyValueSource(s)
XLogP3 1.2[1]
Topological Polar Surface Area 75.6 Ų[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 4[1]
Rotatable Bond Count 4[1]

Synthesis and Purification

The synthesis of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid is most reliably achieved through the N-protection of the parent amino acid, (S)-phenylglycine (L-phenylglycine), using methyl chloroformate. This reaction, typically performed under Schotten-Baumann conditions, is a cornerstone of peptide chemistry and ensures the retention of stereochemical integrity.

Synthetic Workflow Overview

The overall process involves the nucleophilic attack of the amino group of L-phenylglycine on the electrophilic carbonyl carbon of methyl chloroformate under basic conditions. The base serves to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the HCl byproduct generated during the reaction.

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: N-Protection Reaction cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Purification A Dissolve L-Phenylglycine in aqueous base (e.g., NaOH) B Cool solution to 0-5 °C in an ice bath A->B Ensure complete dissolution C Slowly add Methyl Chloroformate (1.1 eq) B->C D Simultaneously add base to maintain pH > 9 E Stir vigorously at 0-5 °C for 2-3 hours D->E Monitor via TLC F Wash with organic solvent (e.g., DCM or Ether) E->F G Acidify aqueous layer with HCl to pH ~2 F->G Remove unreacted starting material H Collect precipitate via vacuum filtration G->H Product precipitates I Wash solid with cold water H->I J Recrystallize from a suitable solvent (e.g., Ethyl Acetate/Hexane) I->J Remove inorganic salts K Dry under vacuum J->K Obtain pure product

Caption: Synthetic workflow for N-protection of L-Phenylglycine.

Detailed Experimental Protocol

Causality Statement: This protocol is designed to maximize yield while preventing racemization. The low temperature (0-5 °C) is critical to control the exothermicity of the reaction and suppress side reactions. The simultaneous addition of base is a key technique to keep the reaction mixture alkaline, which is essential for the reaction to proceed and to prevent the protonation of the starting amine.

Materials:

  • (S)-Phenylglycine (1.0 eq)

  • Sodium Hydroxide (NaOH, 2.2 eq)

  • Methyl Chloroformate (1.1 eq)

  • Deionized Water

  • Dichloromethane (DCM) or Diethyl Ether

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve (S)-phenylglycine (1.0 eq) and sodium hydroxide (1.1 eq) in deionized water. Cool the resulting solution to 0-5 °C using an ice-water bath.

  • Reagent Addition: Prepare two separate solutions: one of methyl chloroformate (1.1 eq) and another of sodium hydroxide (1.1 eq) in water. Add these two solutions dropwise and simultaneously to the stirred amino acid solution over a period of 1 hour.

    • Expert Insight: The key is to maintain the reaction pH above 9. Use a pH meter or pH paper to monitor the alkalinity throughout the addition. The rate of addition should be controlled to keep the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amino acid is no longer detectable.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer twice with dichloromethane or diethyl ether to remove any unreacted methyl chloroformate and other non-polar impurities.

  • Precipitation: Return the aqueous layer to the flask and cool it in an ice bath. Slowly add concentrated HCl with vigorous stirring until the pH of the solution reaches ~2. A white precipitate of the product will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Purification: For high-purity material, recrystallize the crude product from a mixture of ethyl acetate and hexanes. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature and then in a refrigerator to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 40-50 °C overnight.

Analytical Characterization

Rigorous analytical testing is a self-validating step to confirm the identity, purity, and, most importantly, the stereochemical integrity of the final product.

Spectroscopic Analysis (Expected Characteristics)

While specific spectra are best obtained experimentally, the expected spectroscopic data based on the molecular structure are as follows:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.5-13.0 (br s, 1H, -COOH)

    • δ 7.8-8.0 (d, 1H, -NH)

    • δ 7.2-7.4 (m, 5H, Ar-H)

    • δ 5.2-5.3 (d, 1H, α-CH)

    • δ 3.5-3.6 (s, 3H, -OCH₃)

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~172 (C=O, carboxylic acid)

    • δ ~157 (C=O, carbamate)

    • δ ~138 (Ar-C, quaternary)

    • δ ~128-129 (Ar-CH)

    • δ ~58 (α-CH)

    • δ ~52 (-OCH₃)

  • FTIR (ATR):

    • 3300-2500 cm⁻¹ (broad, O-H stretch)

    • ~3300 cm⁻¹ (N-H stretch)

    • ~1720 cm⁻¹ (C=O stretch, carboxylic acid)

    • ~1690 cm⁻¹ (C=O stretch, carbamate)

    • ~1520 cm⁻¹ (N-H bend)

    • 3100-3000, 1600, 1450 cm⁻¹ (Aromatic C-H and C=C stretches)

Chromatographic Purity and Enantiomeric Excess

Chiral High-Performance Liquid Chromatography (HPLC) is the authoritative method for determining the enantiomeric excess (e.e.) of the product.

G A Prepare Sample: ~1 mg/mL in Mobile Phase C Chiral HPLC Analysis A->C B Prepare Racemic Standard: Synthesize from DL-Phenylglycine D System Suitability: Inject Racemic Standard B->D Verify peak resolution > 1.5 E Data Acquisition: Inject (S)-enantiomer Sample C->E D->C Verify peak resolution > 1.5 F Peak Integration & Analysis E->F G Calculate Purity (Area %) F->G H Calculate Enantiomeric Excess (e.e. %) F->H

Sources

Exploratory

A Comprehensive Technical Guide to (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic Acid: A Key Chiral Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, a non-proteinogenic α-amino acid derivative, has emerged as a pivotal chiral building block...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, a non-proteinogenic α-amino acid derivative, has emerged as a pivotal chiral building block in the landscape of pharmaceutical sciences and organic synthesis. Its unique structural architecture, featuring a stereochemically defined α-carbon, a phenyl ring, and a methoxycarbonyl-protected amine, renders it an invaluable intermediate in the asymmetric synthesis of a diverse array of biologically active molecules. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its critical applications in the development of novel therapeutics, particularly in the realms of neurological disorders and infectious diseases. As a Senior Application Scientist, this document aims to deliver not only technical data but also field-proven insights to empower researchers in leveraging this versatile molecule to its full potential.

Nomenclature and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for scientific rigor. (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid is systematically named according to IUPAC conventions and is assigned a unique CAS number for its precise identification in databases and publications.

PropertyValueSource(s)
CAS Number 60725-19-1[1][2]
Molecular Formula C₁₀H₁₁NO₄[1][2]
Molecular Weight 209.20 g/mol [2]
IUPAC Name (2S)-2-(methoxycarbonylamino)-2-phenylacetic acid[2]
Synonyms (S)-N-Methoxycarbonyl-α-phenylglycine, Moc-L-Phg-OH[2]
Appearance White to off-white solid/powder
Melting Point Approximately 120 °C (for the (R)-enantiomer)[3]
Solubility Soluble in many organic solvents[1]
Storage Room temperature, in a dry, sealed container[1]

Synthesis and Chiral Integrity

The synthesis of (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid with high enantiomeric purity is crucial for its application in stereoselective synthesis. The most common and efficient method involves the N-protection of the parent amino acid, (S)-phenylglycine.

Synthetic Workflow

The synthesis is a straightforward, high-yielding process that relies on the nucleophilic acyl substitution of the amino group of (S)-phenylglycine with methyl chloroformate under basic conditions. The causality behind this choice of reagents lies in the high reactivity of the acid chloride and the ability of the base to deprotonate the amino group, thereby increasing its nucleophilicity.

SynthesisWorkflow Synthesis Workflow for (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic Acid cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product S_Phg (S)-Phenylglycine Reaction N-Acylation in Aqueous Medium S_Phg->Reaction MeOCOCl Methyl Chloroformate MeOCOCl->Reaction Base Base (e.g., NaOH) Base->Reaction Acidification Acidification (e.g., HCl) Reaction->Acidification Quenching Extraction Extraction with Organic Solvent Acidification->Extraction Drying Drying and Solvent Evaporation Extraction->Drying FinalProduct (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic Acid Drying->FinalProduct Isolation

Caption: A generalized workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic Acid

This protocol is adapted from a reliable procedure for the synthesis of the (R)-enantiomer and is a self-validating system where reaction completion can be monitored by techniques like Thin Layer Chromatography (TLC).

Materials:

  • (S)-Phenylglycine

  • Sodium hydroxide (NaOH)

  • Methyl chloroformate (MeOCOCl)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-Phenylglycine (1.0 eq) and sodium hydroxide (4.0 eq) in deionized water at 0 °C. Stir until all solids have dissolved.

  • Slowly add methyl chloroformate (2.0 eq) dropwise to the reaction mixture over a period of 20-30 minutes, maintaining the temperature at 0 °C.

  • Continue stirring the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by TLC.

  • Upon completion, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of < 2.

  • Extract the aqueous phase with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure to yield (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid. The product can be used in the next step without further purification if a high purity of the starting material was used.

Applications in Drug Development and Research

(S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid is a valuable intermediate in the synthesis of a wide range of active pharmaceutical ingredients (APIs). Its rigid stereochemistry and functional handles allow for its incorporation into complex molecular architectures with high precision.

Role in the Synthesis of Antibiotics

This chiral building block is a key precursor in the synthesis of semi-synthetic cephalosporin antibiotics, such as Ceftriaxone . The α-amino acid moiety is crucial for the biological activity of these antibiotics, and the stereochemistry at the α-carbon significantly influences their efficacy and pharmacokinetic properties. The synthesis of ceftriaxone involves the acylation of the 7-aminocephalosporanic acid (7-ACA) core with a side chain derived from a protected amino acid.

Application in the Synthesis of Antiviral Agents

N-protected phenylglycine derivatives are also integral to the synthesis of HIV protease inhibitors. For instance, in the synthesis of Amprenavir , a potent HIV-1 protease inhibitor, a derivative of phenylglycine forms a part of the core structure that mimics the transition state of the viral protease substrate. The stereochemistry of this building block is critical for its binding affinity to the active site of the enzyme.

A Tool for Neuroscience Research: Modulating Metabotropic Glutamate Receptors

Phenylglycine derivatives have been identified as valuable pharmacological tools for investigating the function of metabotropic glutamate receptors (mGluRs) in the central nervous system.[4][5][6] These G-protein coupled receptors are implicated in a variety of neurological processes, and their dysfunction is linked to several disorders, including epilepsy and chronic pain. Certain phenylglycine derivatives act as antagonists at these receptors, enabling researchers to probe their physiological and pathological roles.[6] This opens avenues for the design of novel therapeutics targeting neurological and psychiatric conditions.

mGluR_Pathway Potential Role of Phenylglycine Derivatives in Modulating mGluR Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR Metabotropic Glutamate Receptor (mGluR) Glutamate->mGluR Activates Phg_Derivative Phenylglycine Derivative (Antagonist) Phg_Derivative->mGluR Blocks G_Protein G-Protein mGluR->G_Protein Activates Effector Effector Enzyme (e.g., Phospholipase C) G_Protein->Effector Modulates Second_Messenger Second Messengers (e.g., IP₃, DAG) Effector->Second_Messenger Generates Cellular_Response Cellular Response (e.g., Ca²⁺ release, neuronal excitability) Second_Messenger->Cellular_Response Induces

Caption: Phenylglycine derivatives as antagonists of mGluRs.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group (typically in the range of 7.2-7.5 ppm), a singlet for the methoxy protons of the carbamate group (around 3.6-3.8 ppm), a signal for the α-proton, and a broad singlet for the carboxylic acid proton.

    • ¹³C NMR: The spectrum would display signals for the carbonyl carbons of the carboxylic acid and the carbamate, aromatic carbons, the α-carbon, and the methoxy carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the carbamate, C=O stretches for both the carboxylic acid and the carbamate, and aromatic C-H and C=C stretches.

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid.

  • Hazard Statements: The compound is generally considered harmful if swallowed and may cause skin and eye irritation.

  • Precautionary Measures: It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

(S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid stands as a testament to the power of chiral building blocks in advancing modern medicinal chemistry. Its straightforward synthesis, coupled with its versatile reactivity and stereochemical purity, makes it an indispensable tool for the construction of complex and life-saving pharmaceuticals. The insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently and effectively utilize this compound in their synthetic endeavors, ultimately contributing to the discovery and development of the next generation of therapeutics.

References

  • (s)-2-((methoxycarbonyl)amino)-2-phenylacetic acid - MySkinRecipes. (n.d.). Retrieved March 14, 2026, from [Link]

  • Synthesis of ceftriaxone with different active esters. (2016). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Syntheses of FDA Approved HIV Protease Inhibitors. (2003). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid | C10H11NO4. (n.d.). PubChem. Retrieved March 14, 2026, from [Link]

  • Improved process for the manufacture of ceftriaxone sodium. (1990). Google Patents.
  • Pharmacological tools for the investigation of metabotropic glutamate receptors (mGluRs): phenylglycine derivatives and other selective antagonists--an update. (1996). PubMed. Retrieved March 14, 2026, from [Link]

  • Synthesis and Characterization of Cephalosporin Antibiotics. (n.d.). Retrieved March 14, 2026, from [Link]

  • Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system. (1993). PubMed. Retrieved March 14, 2026, from [Link]

  • Enantioselective synthesis of HIV protease inhibitor amprenavir via Co-catalyzed HKR of 2-(1-azido-2-phenylethyl)oxirane. (2012). ResearchGate. Retrieved March 14, 2026, from [Link]

  • AMPRENAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020). Gpatindia. Retrieved March 14, 2026, from [Link]

  • Design and synthesis of HIV-1 protease inhibitors. (n.d.). Stevens Institute of Technology. Retrieved March 14, 2026, from [Link]

  • Synthesis and antiviral activity of new anti-HIV amprenavir bioisosteres. (2002). PubMed. Retrieved March 14, 2026, from [Link]

  • Phenylglycine Derivatives as Antagonists of Metabotropic Glutamate Receptors. (1994). PubMed. Retrieved March 14, 2026, from [Link]

  • 1H and 13C NMR spectra of compound 2a. (n.d.). Royal Society of Chemistry. Retrieved March 14, 2026, from [Link]

  • 2-Phenylglycine. (n.d.). NIST WebBook. Retrieved March 14, 2026, from [Link]

  • [1H,13C] 2D NMR Spectrum (PHY0056434). (n.d.). PhytoBank. Retrieved March 14, 2026, from [Link]

  • bmse000220 Phenylacetic Acid. (n.d.). BMRB. Retrieved March 14, 2026, from [Link]

  • Metabotropic glutamate receptors. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved March 14, 2026, from [Link]

  • Phenylglycine. (n.d.). Wikipedia. Retrieved March 14, 2026, from [Link]

Sources

Foundational

An In-Depth Technical Guide to (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid: A Chiral Building Block for Modern Drug Discovery

Abstract: This technical guide provides a comprehensive overview of (S)-2-((methoxycarbonyl)amino)-2-phenylacetic acid, a pivotal chiral building block in pharmaceutical synthesis. The document delves into its fundamenta...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of (S)-2-((methoxycarbonyl)amino)-2-phenylacetic acid, a pivotal chiral building block in pharmaceutical synthesis. The document delves into its fundamental physicochemical properties, including its precise molecular weight, and explores detailed methodologies for its synthesis, stereochemical control, and analytical characterization. As a non-proteinogenic amino acid derivative, its strategic importance in the development of enantiomerically pure active pharmaceutical ingredients (APIs) is highlighted, with a focus on enhancing metabolic stability and target specificity in drug candidates. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.

Core Physicochemical Properties and Molecular Identification

(S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid is a derivative of the amino acid L-phenylglycine, where the amino group is protected by a methoxycarbonyl (Moc) group. This modification is crucial for its application in multi-step organic synthesis, preventing unwanted side reactions of the nucleophilic amine. Understanding its core properties is the first step in its effective application.

The molecular weight of this compound is a fundamental parameter for all stoichiometric calculations in synthesis and analysis. The empirically determined and computed molecular weight is 209.20 g/mol .[1][2]

Table 1: Key Properties and Identifiers

Parameter Value Source(s)
Molecular Weight 209.20 g/mol PubChem[1], AiFChem[2]
Molecular Formula C₁₀H₁₁NO₄ PubChem[1], MilliporeSigma[3]
IUPAC Name (2S)-2-(methoxycarbonylamino)-2-phenylacetic acid PubChem[1]
CAS Number 60725-19-1 MilliporeSigma[3]
Physical Form Solid; White to yellow powder or crystals MilliporeSigma, MedChem Express
Purity (Typical) ≥97% MilliporeSigma

| Storage | Sealed in a dry environment at room temperature | MilliporeSigma, MySkinRecipes[4] |

Synthesis and Stereochemical Integrity

The synthesis of (S)-2-((methoxycarbonyl)amino)-2-phenylacetic acid requires precise control over stereochemistry to ensure the desired (S)-configuration, which is critical for biological activity in chiral drug molecules. The most direct and common laboratory-scale synthesis involves the N-protection of the corresponding enantiopure amino acid, L-phenylglycine.

Causality in Synthetic Strategy

The choice of starting material, L-phenylglycine, is paramount as it provides the foundational stereocenter. The reaction employs methyl chloroformate as the acylating agent to introduce the methoxycarbonyl protecting group. This reaction is a nucleophilic acyl substitution where the amino group of L-phenylglycine attacks the electrophilic carbonyl carbon of methyl chloroformate. The reaction is conducted under basic conditions (e.g., using sodium hydroxide) to deprotonate the amino group, thereby increasing its nucleophilicity and driving the reaction to completion. The base also serves to neutralize the HCl byproduct generated during the reaction.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Isolation start_mat1 L-Phenylglycine reaction N-Protection Reaction (Nucleophilic Acyl Substitution) 0°C to Room Temp start_mat1->reaction start_mat2 Methyl Chloroformate start_mat2->reaction start_mat3 Sodium Hydroxide (aq) start_mat3->reaction acidify Acidification with HCl (to pH < 2) reaction->acidify Reaction Mixture extract Extraction (e.g., Ethyl Acetate) acidify->extract dry Drying & Concentration extract->dry product (S)-2-((methoxycarbonyl)amino) -2-phenylacetic acid dry->product Crude Product

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of the (R)-enantiomer and is a self-validating system where reaction completion can be monitored by Thin Layer Chromatography (TLC).[5]

  • Dissolution: In a suitable reaction vessel, dissolve L-Phenylglycine (1.0 eq) and sodium hydroxide (4.0 eq) in water at 0°C with stirring until a clear solution is obtained.

  • Reagent Addition: Slowly add methyl chloroformate (2.0 eq) dropwise over approximately 20-30 minutes, ensuring the temperature is maintained at 0°C.

  • Reaction: Allow the reaction mixture to stir at 0°C for 1 hour after the addition is complete. Monitor the reaction progress via TLC.

  • Acidification: Upon completion, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of less than 2. This step protonates the carboxylate, making the product soluble in organic solvents.

  • Extraction: Extract the acidic aqueous phase with a suitable organic solvent, such as ethyl acetate (3x volumes).

  • Isolation: Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, (S)-2-((methoxycarbonyl)amino)-2-phenylacetic acid. Further purification, if necessary, can be achieved by recrystallization.

Analytical Characterization for Quality Assurance

Verifying the identity, purity, and stereochemical integrity of the synthesized compound is a non-negotiable step in drug development. A suite of analytical techniques is employed to ensure the material meets stringent quality standards.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_validation Data Validation sample Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry (LC-MS) sample->ms hplc Chiral HPLC sample->hplc structure Structural Confirmation nmr->structure ms->structure purity Purity Assessment (%) ms->purity hplc->purity enantiopurity Enantiomeric Excess (% ee) hplc->enantiopurity report Certificate of Analysis (COA) structure->report purity->report enantiopurity->report

Caption: Standard analytical workflow for quality control.

Key Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom. The resulting spectra provide a unique fingerprint of the molecule.

  • Mass Spectrometry (MS): Typically coupled with Liquid Chromatography (LC-MS), this technique confirms the molecular weight of the compound (209.20 g/mol ) and can provide fragmentation patterns that further support its structural identity.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the compound. Crucially, Chiral HPLC is employed to determine the enantiomeric excess (e.e.), ensuring the product is predominantly the desired (S)-enantiomer and free from its (R)-counterpart.

Protocol: Chiral HPLC for Enantiomeric Purity

This representative protocol outlines the steps to validate the stereochemical integrity.

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column known for separating enantiomers of N-protected amino acids (e.g., a polysaccharide-based column like Chiralpak IA, IB, etc.).

  • Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with an acidic additive like trifluoroacetic acid (TFA) to ensure sharp peak shapes. A common starting point is 90:10 Hexane:Isopropanol + 0.1% TFA.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Instrumentation Setup: Set the HPLC system flow rate (e.g., 1.0 mL/min), column temperature, and UV detection wavelength (e.g., 220 nm or 254 nm, where the phenyl group absorbs).

  • Analysis: Inject a small volume (e.g., 10 µL) of the sample. For validation, also inject a sample of the racemic mixture to identify the retention times of both the (S) and (R) enantiomers.

  • Data Interpretation: Integrate the peak areas for the (S) and (R) enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100. A result of >99% e.e. is typically required for pharmaceutical applications.

Applications in Pharmaceutical Research and Development

The utility of (S)-2-((methoxycarbonyl)amino)-2-phenylacetic acid lies in its identity as a protected, non-natural amino acid. This structure is a valuable asset for medicinal chemists aiming to overcome challenges in drug design.[4]

  • Chiral Intermediate for APIs: Its primary role is as a key intermediate in the synthesis of complex, enantiomerically pure APIs.[4] By incorporating this building block, chemists can construct molecules with precise three-dimensional arrangements necessary for selective interaction with biological targets like enzymes and receptors. This is particularly relevant in the development of drugs for neurological and metabolic disorders.[4]

  • Peptidomimetics and Metabolic Stability: Natural peptides often make poor drug candidates due to rapid degradation by proteases in the body. Incorporating non-natural amino acid derivatives like this one can significantly enhance metabolic stability.[7] The unique structure resists enzymatic cleavage, leading to a longer in-vivo half-life, a critical attribute for effective therapeutics.[7][8]

  • Modulation of Pharmacological Properties: The phenylglycine core can influence a molecule's binding affinity and conformational preferences.[7] By replacing a natural amino acid with this building block, researchers can fine-tune the pharmacological profile of a lead compound to improve potency, selectivity, or reduce off-target effects. This strategic modification is a cornerstone of modern structure-activity relationship (SAR) studies.[9]

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

Table 2: GHS Safety Information

Parameter Value Source(s)
Pictogram GHS07 (Exclamation Mark) MilliporeSigma
Signal Word Warning MilliporeSigma
Hazard Statement(s) H302: Harmful if swallowed MilliporeSigma

| Precautionary Statement(s) | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | MilliporeSigma |

Handling Recommendations:

  • Use in a well-ventilated area or under a chemical fume hood.[10]

  • Avoid breathing dust.[10]

  • Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Wash hands thoroughly after handling.[10]

Storage Conditions:

  • Store in a tightly closed container.

  • Keep in a dry, cool, and well-ventilated place.[10] The recommended condition is sealed at room temperature.[4]

Conclusion

(S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, with a molecular weight of 209.20 g/mol , is more than a simple chemical reagent; it is an enabling tool for the creation of advanced therapeutics. Its value is rooted in its defined stereochemistry and its nature as a protected, non-natural amino acid. Through controlled synthesis and rigorous analytical validation, this compound provides a reliable building block for developing drugs with enhanced stability and specificity. This guide has outlined the critical technical considerations for its use, from synthesis to application, providing researchers and developers with the foundational knowledge to leverage its potential in their programs.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14264559, (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid. [Link]

  • MySkinRecipes. (s)-2-((methoxycarbonyl)amino)-2-phenylacetic acid. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11219868, (2-(Methoxycarbonyl-phenyl-amino)-phenyl)-acetic acid. [Link]

  • RectorSeal. Safety Data Sheet NO. 7. [Link]

  • Google Patents. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.
  • DR JCR BIO. (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid;60725-19-1. [Link]

  • Pande, V., et al. (2022). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS Medicinal Chemistry Letters. [Link]

  • Lee, Y. S., & Ambo, A. (2022). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Molecules, 27(17), 5707. [Link]

Sources

Exploratory

An In-depth Technical Guide to (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, a derivative of the non-proteinogenic amino acid L-phenylglycine, is a crucial chiral build...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, a derivative of the non-proteinogenic amino acid L-phenylglycine, is a crucial chiral building block in modern organic synthesis and pharmaceutical development.[1][2] Its unique structure, featuring a stereogenic center directly attached to both a phenyl ring and a carboxyl group, makes it an invaluable intermediate for the synthesis of a wide array of enantiomerically pure compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, structural analysis, and key applications, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Structural Properties

(S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid is a white solid with a molecular formula of C₁₀H₁₁NO₄ and a molecular weight of 209.20 g/mol .[3][4] The presence of both acidic (carboxyl) and basic (amino) functionalities, though the latter is protected as a carbamate, imparts it with characteristic amphoteric properties.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₄PubChem[3]
Molecular Weight 209.20 g/mol PubChem[3]
CAS Number 60725-19-1MySkinRecipes, PubChem[1][3]
Physical Form SolidSigma-Aldrich
Purity Typically ≥97%Sigma-Aldrich
Storage Room temperature, sealed, dryMySkinRecipes, Sigma-Aldrich[1]

The core of its utility lies in its defined stereochemistry at the α-carbon. The "(S)" designation indicates the specific spatial arrangement of the substituents, which is paramount for its application in stereoselective synthesis.

Synthesis and Purification

The synthesis of (S)-2-((methoxycarbonyl)amino)-2-phenylacetic acid typically starts from the corresponding enantiopure amino acid, (S)-phenylglycine (L-phenylglycine). The key transformation is the protection of the amino group as a methoxycarbonyl (Moc) carbamate.

Experimental Protocol: N-Methoxycarbonylation of L-Phenylglycine

This protocol describes a standard Schotten-Baumann reaction for the N-protection of L-phenylglycine.

Materials:

  • L-Phenylglycine

  • Sodium hydroxide (NaOH)

  • Methyl chloroformate (CH₃O(CO)Cl)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Dissolve L-Phenylglycine in an aqueous solution of sodium hydroxide at 0°C. The base serves to deprotonate the amino group, rendering it nucleophilic.

  • Slowly add methyl chloroformate to the stirred solution at 0°C. This electrophilic reagent reacts with the activated amino group to form the N-methoxycarbonyl protected amino acid. Maintaining a low temperature is crucial to control the exothermicity of the reaction and prevent side reactions.

  • Continue stirring the reaction mixture at 0°C for approximately one hour to ensure complete reaction.

  • After the reaction is complete, acidify the mixture with concentrated hydrochloric acid to a pH of less than 2. This step protonates the carboxylate, making the product less soluble in the aqueous phase.

  • Extract the product into an organic solvent, such as ethyl acetate (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate to remove any residual water.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield N-methoxycarbonyl-L-phenylglycine. The product can often be used in subsequent steps without further purification.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup L-Phenylglycine L-Phenylglycine Reaction_Mixture Reaction_Mixture L-Phenylglycine->Reaction_Mixture Dissolution Methyl Chloroformate Methyl Chloroformate Methyl Chloroformate->Reaction_Mixture Addition NaOH (aq) NaOH (aq) 0°C 0°C Acidification (HCl) Acidification (HCl) Extraction (EtOAc) Extraction (EtOAc) Acidification (HCl)->Extraction (EtOAc) Drying (MgSO4) Drying (MgSO4) Extraction (EtOAc)->Drying (MgSO4) Concentration Concentration Drying (MgSO4)->Concentration Final_Product (S)-2-((methoxycarbonyl)amino) -2-phenylacetic acid Concentration->Final_Product Isolation Reaction_Mixture->Acidification (HCl) N-Protection

Synthesis Workflow Diagram

Structural Elucidation and Analytical Characterization

The identity and purity of (S)-2-((methoxycarbonyl)amino)-2-phenylacetic acid are confirmed using a combination of spectroscopic and analytical techniques. While specific experimental spectra for this compound are not always publicly available, the expected data can be inferred from its structure and comparison with similar compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is expected to show distinct signals for the aromatic protons, the methine proton at the chiral center, the methoxy protons of the carbamate, and the amide proton.

    • ¹³C NMR will show characteristic peaks for the carbonyl carbons (acid and carbamate), the aromatic carbons, the α-carbon, and the methoxy carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the carbamate, and the C=O stretches of both the carboxylic acid and the carbamate.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio of the molecular ion.

  • Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity, chiral HPLC is the method of choice. This technique can separate the (S) and (R) enantiomers, allowing for the determination of the enantiomeric excess (ee).

Analytical_Techniques Compound (S)-2-((methoxycarbonyl)amino) -2-phenylacetic acid NMR NMR Compound->NMR Structural Information IR IR Compound->IR Functional Groups MS MS Compound->MS Molecular Weight & Elemental Composition Chiral_HPLC Chiral_HPLC Compound->Chiral_HPLC Enantiomeric Purity H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR

Analytical Characterization Workflow

Applications in Research and Drug Development

(S)-2-((methoxycarbonyl)amino)-2-phenylacetic acid is a valuable intermediate in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).[1] Its utility stems from its role as a chiral building block, enabling the construction of complex molecules with specific stereochemistry, which is often critical for biological activity.

One of the primary applications is in the synthesis of non-proteinogenic amino acids and peptide-based therapeutics. The methoxycarbonyl protecting group is stable under a variety of reaction conditions but can be removed when necessary, making it a versatile protecting group in multi-step syntheses.

Furthermore, derivatives of phenylglycine are known to have biological activity themselves, for instance, as antagonists of metabotropic glutamate receptors. While not a direct application of the title compound, this highlights the importance of the phenylglycine scaffold in medicinal chemistry.

Safety and Handling

(S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[5][6]

In case of contact with skin, wash with plenty of soap and water.[5] If it comes into contact with the eyes, rinse cautiously with water for several minutes.[7] If swallowed or if irritation persists, seek medical advice.[8]

Conclusion

(S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid is a fundamentally important chiral building block with significant applications in synthetic organic chemistry and drug discovery. Its well-defined stereochemistry and versatile chemical handles make it an indispensable tool for the construction of complex, enantiomerically pure molecules. A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists working in these fields.

References

  • MySkinRecipes. (s)-2-((methoxycarbonyl)amino)-2-phenylacetic acid. [Link]

  • PubChem. (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid | C10H11NO4. [Link]

  • MilliporeSigma. (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid. [Link]

  • Loba Chemie. PHENYLACETIC ACID MSDS. [Link]

  • Lu, Y., et al. (2021). Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. iScience, 24(9), 102983. [Link]

Sources

Foundational

Synthesis and Mechanistic Evaluation of (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic Acid

Executive Summary (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid (CAS: 60725-19-1) is a highly valued chiral intermediate in modern drug discovery. Structurally, it is an N -capped derivative of L-phenylglycine, feat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid (CAS: 60725-19-1) is a highly valued chiral intermediate in modern drug discovery. Structurally, it is an N -capped derivative of L-phenylglycine, featuring a methyl carbamate moiety. This compound is a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), most notably serving as an end-capping group in pan-genotypic Hepatitis C Virus (HCV) NS5A inhibitors (such as Daclatasvir and Velpatasvir analogs)[1][2].

This technical guide provides an in-depth, self-validating protocol for its synthesis, detailing the mechanistic logic, stereochemical preservation strategies, and quantitative parameters required to achieve high-purity yields.

Mechanistic Logic and Chemical Pathway

The synthesis of (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid relies on a classic Schotten-Baumann acylation [3]. The reaction couples L-phenylglycine (the chiral pool starting material) with methyl chloroformate (the acylating agent) in a biphasic or aqueous-organic solvent system under basic conditions[1].

Causality Behind Experimental Choices
  • Dual Role of the Base: The use of 1M aqueous NaOH is not merely for solubility. It serves two mechanistic purposes: first, it deprotonates the zwitterionic L-phenylglycine (pKa of the amino group is ~9.0) to expose the highly nucleophilic free amine; second, it acts as an acid scavenger to neutralize the hydrochloric acid byproduct generated during acylation, thereby driving the equilibrium forward[1].

  • Stereochemical Preservation: Phenylglycine derivatives are notoriously susceptible to base-catalyzed racemization. The alpha-proton is uniquely acidic because the resulting enolate is stabilized by both the adjacent carboxylate and the aromatic phenyl ring. To prevent the loss of the critical (S)-configuration, the highly exothermic addition of methyl chloroformate must be strictly temperature-controlled at 0–5 °C[1].

Mechanism A L-Phenylglycine (Zwitterion) B Free Amine (Nucleophile) A->B NaOH (pH > 9) Deprotonation C Tetrahedral Intermediate B->C ClCOOCH3 Addition D Target Carbamate (Product) C->D -Cl⁻ Elimination & Acidification

Caption: Mechanistic pathway of the Schotten-Baumann acylation of L-phenylglycine.

Experimental Methodology: A Self-Validating Protocol

The following protocol is adapted from validated medicinal chemistry workflows for the synthesis of HCV NS5A inhibitor precursors ()[1]. It is designed as a self-validating system with embedded In-Process Controls (IPCs) to ensure reproducibility.

Materials Required
  • Substrate: L-Phenylglycine (24.0 mmol)

  • Reagent: Methyl chloroformate (33.0 mmol)

  • Base: 1M Sodium Hydroxide (NaOH) aqueous solution (75.0 mL)

  • Solvents: 1,4-Dioxane (30.0 mL), Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)

  • Quench/Acidifier: Concentrated Hydrochloric Acid (HCl)

Step-by-Step Workflow
  • Dissolution & Activation: In a 250 mL round-bottom flask, add 75 mL of 1M NaOH. Cool the solution to 0 °C using an ice-water bath. Add 24 mmol of L-phenylglycine and stir until the zwitterion is fully deprotonated and the solution becomes homogeneous[1].

  • Acylation (IPC - Temperature Control): Maintain the internal temperature at 0–5 °C. Add 33 mmol of methyl chloroformate and 30 mL of 1,4-dioxane dropwise. Causality: Dropwise addition prevents thermal spikes that could lead to rapid hydrolysis of the chloroformate by water, which would destroy the reagent before acylation can occur[1].

  • Propagation: Remove the ice bath and allow the reaction mixture to stir overnight at room temperature to ensure complete conversion[1].

  • Impurity Clearance (IPC - Phase Separation): Extract the basic aqueous solution with Et₂O (3 × 50 mL). Causality: At this high pH, the target product is a water-soluble sodium carboxylate. This extraction removes unreacted methyl chloroformate, dioxane, and non-acidic organic impurities. Discard the organic layers[1].

  • Acidification (IPC - pH Monitoring): Cool the purified aqueous layer back to 0 °C. Add concentrated HCl dropwise until the pH reaches exactly 2.0. Causality: Cooling prevents the exothermic neutralization from hydrolyzing the newly formed carbamate. A pH of 2 ensures the carboxylate is fully protonated, drastically reducing its aqueous solubility[1].

  • Product Isolation: Extract the acidified aqueous layer with Et₂O (or EtOAc) (3 × 50 mL). The target compound will now migrate to the organic phase. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a clear oily product that may solidify upon standing[1].

Workflow Start 1. Dissolution L-Phenylglycine in 1M NaOH Cool 2. Thermal Control Cool to 0-5 °C Start->Cool Add 3. Acylation Dropwise Methyl Chloroformate & 1,4-Dioxane Cool->Add React 4. Propagation Stir at RT (Overnight) Add->React Wash 5. Impurity Clearance Extract with Et2O (Discard Organic) React->Wash Acidify 6. Acidification Conc. HCl to pH = 2 at 0 °C Wash->Acidify Extract 7. Product Isolation Extract with Et2O, Dry, Concentrate Acidify->Extract

Caption: Step-by-step synthetic workflow for (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid.

Quantitative Data & Stoichiometry

The following table summarizes the optimal stoichiometric ratios and expected analytical metrics based on established literature standards[1][4].

ParameterValue / Description
CAS Number 60725-19-1
Chemical Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol
L-Phenylglycine 1.0 Equivalent (24.0 mmol)
Methyl Chloroformate 1.37 Equivalents (33.0 mmol)
NaOH (1M aqueous) 3.12 Equivalents (75.0 mmol)
Expected Yield ~54% – 58% (2.6 - 2.8 g)
Physical Appearance Clear viscous oil to white solid

Downstream Applications in Drug Development

In contemporary medicinal chemistry, (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid is rarely the final therapeutic agent; rather, it is a sophisticated structural module.

When coupled to a core scaffold (such as a bis-imidazolyl phenyl butadiyne core), the carbamate-protected amino acid acts as an end-capping group [1]. The choice of the methyl carbamate over a standard amide or free amine is highly deliberate:

  • Metabolic Stability: The carbamate linkage is significantly more resistant to enzymatic cleavage (e.g., by host proteases) than standard peptide bonds, increasing the drug's half-life ( t1/2​>120 min for leading NS5A candidates)[1].

  • Spatial Conformation: The steric bulk of the phenyl ring combined with the hydrogen-bonding capability of the methoxycarbonyl group dictates the spatial conformation of the molecule, allowing it to perfectly mimic natural peptide substrates and bind reversibly to viral enzymes[1].

References

  • Hamdy, J., Emadeldin, N., Hamed, M. M., Frakolaki, E., Katsamakas, S., Vassilaki, N., Zoidis, G., Hirsch, A. K. H., Abdel-Halim, M., & Abadi, A. H. (2022). "Design and Synthesis of Novel Bis-Imidazolyl Phenyl Butadiyne Derivatives as HCV NS5A Inhibitors." Pharmaceuticals (Basel), 15(5), 632.[Link]

Sources

Exploratory

A Deep Dive into the Spectroscopic Characterization of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, also known as...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

(s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, also known as N-methoxycarbonyl-L-phenylglycine, is a chiral non-proteinogenic amino acid derivative. Its structural motif, featuring a phenylglycine core with a methoxycarbonyl protecting group, makes it a valuable building block in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. The precise stereochemistry and functional group array necessitate rigorous characterization to ensure identity, purity, and quality for its intended applications in drug discovery and development.

This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a self-validating system, the orthogonal data from these methods provides a high degree of confidence in the structural elucidation of the molecule. This guide will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer in-depth interpretation of the expected spectroscopic data.

Molecular Structure and Key Features

The structure of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid is fundamental to understanding its spectroscopic signature.

Figure 1: Chemical structure of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid with key atoms highlighted.

The key structural features that give rise to distinct spectroscopic signals are:

  • A monosubstituted phenyl ring.

  • A stereogenic alpha-carbon (Cα).

  • A carboxylic acid group.

  • A methoxycarbonyl protecting group (a carbamate).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol for NMR Data Acquisition

1. Sample Preparation: a. Weigh approximately 5-10 mg of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid into a clean, dry vial. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Common choices include deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated methanol (CD₃OD). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., -COOH and -NH). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons. c. Transfer the solution to a standard 5 mm NMR tube.

2. Instrument Setup and Data Acquisition: a. The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion. b. ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 16 to 32 scans are usually sufficient for a sample of this concentration. c. ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. d. 2D NMR (Optional but Recommended): For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY reveals proton-proton coupling networks, while HSQC correlates directly attached proton and carbon atoms.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid. These predictions are based on established chemical shift ranges for similar functional groups and structural motifs[1].

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
Phenyl-H7.2 - 7.5Multiplet5HThe five protons of the monosubstituted phenyl ring will appear as a complex multiplet.
α-H5.2 - 5.4Doublet1HCoupled to the adjacent N-H proton. The exact chemical shift is sensitive to solvent and concentration.
N-H7.5 - 8.5Doublet1HCoupled to the α-H. This peak may be broad and its chemical shift is highly dependent on solvent and hydrogen bonding.
Methoxy-H~3.6Singlet3HThe three equivalent protons of the methoxy group will appear as a sharp singlet.
Carboxyl-H> 10Broad Singlet1HThis proton is acidic and readily exchanges. It often appears as a very broad signal and may not be observed in protic solvents like CD₃OD.
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are summarized below. These are based on typical values for the constituent functional groups[2][3].

Carbon Predicted Chemical Shift (δ, ppm) Notes
Carboxyl (C=O)170 - 175The carbonyl carbon of the carboxylic acid is typically found in this downfield region.
Carbamate (C=O)155 - 160The carbonyl carbon of the carbamate group is also in the downfield region, but generally at a slightly higher field than the carboxylic acid.
Phenyl (quaternary)135 - 140The carbon of the phenyl ring attached to the α-carbon.
Phenyl (CH)125 - 130The five protonated carbons of the phenyl ring will appear in this region.
α-Carbon55 - 60The chemical shift of the stereogenic center.
Methoxy (CH₃)~52The carbon of the methoxy group.

digraph "NMR_Correlations" {
graph [label="Key Predicted NMR Correlations", labelloc=t, fontsize=12];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"];
edge [fontname="Arial", fontsize=9, color="#4285F4"];

H_alpha [label="α-H\n(δ 5.2-5.4)"]; N_H [label="N-H\n(δ 7.5-8.5)"]; C_alpha [label="α-C\n(δ 55-60)"]; Methoxy_H [label="Methoxy-H\n(δ ~3.6)"]; Methoxy_C [label="Methoxy-C\n(δ ~52)"]; Phenyl_H [label="Phenyl-H\n(δ 7.2-7.5)"]; Phenyl_C [label="Phenyl-C\n(δ 125-130)"];

H_alpha -> N_H [label="COSY (J-coupling)"]; H_alpha -> C_alpha [label="HSQC"]; Methoxy_H -> Methoxy_C [label="HSQC"]; Phenyl_H -> Phenyl_C [label="HSQC"]; }

Figure 2: Diagram of key predicted 2D NMR correlations for structural assignment.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Data Acquisition

1. Sample Preparation: a. KBr Pellet (for solid samples): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine, uniform powder. Press the powder into a transparent pellet using a hydraulic press. b. Attenuated Total Reflectance (ATR): This is a simpler method that requires minimal sample preparation. Place a small amount of the solid sample directly onto the ATR crystal.

2. Data Acquisition: a. Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). b. Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) first. c. Place the sample in the beam path and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Expected IR Absorption Bands

The following table lists the characteristic IR absorption bands expected for (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid[4][5][6].

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-HStretch2500 - 3300Broad, Strong
N-H (Carbamate)Stretch3200 - 3400Medium, Sharp
C-H (Aromatic)Stretch3000 - 3100Medium
C-H (Aliphatic)Stretch2850 - 3000Medium
Carboxylic Acid C=OStretch1700 - 1725Strong
Carbamate C=OStretch1680 - 1700Strong
C=C (Aromatic)Stretch1450 - 1600Medium to Weak (multiple bands)
C-O (Carboxylic Acid & Carbamate)Stretch1200 - 1300Strong
N-H (Carbamate)Bend1510 - 1550Medium

The broad O-H stretch of the carboxylic acid is a hallmark of this functional group and often overlaps with the C-H stretching region. The two distinct C=O stretching vibrations for the carboxylic acid and the carbamate are also key diagnostic peaks.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol for MS Data Acquisition

1. Sample Preparation: a. Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The addition of a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) can aid in ionization.

2. Data Acquisition: a. Introduce the sample solution into the mass spectrometer via an appropriate ionization source. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule and can be operated in either positive or negative ion mode. b. Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the compound. In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 210.07. In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected at m/z 208.06. c. Tandem MS (MS/MS): To obtain structural information, perform a tandem mass spectrometry experiment. Isolate the molecular ion (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID). The resulting fragment ions are then mass analyzed.

Plausible Mass Spectral Fragmentation Pattern

The fragmentation of N-protected amino acids in the gas phase can proceed through several characteristic pathways. For (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, some of the expected key fragmentation pathways in positive ion ESI-MS/MS are outlined below.

Fragmentation Plausible ESI-MS/MS Fragmentation of [M+H]⁺ M_H [M+H]⁺ m/z 210 fragment1 [M+H - H₂O]⁺ m/z 192 M_H->fragment1 - H₂O fragment2 [M+H - HCOOH]⁺ m/z 164 M_H->fragment2 - HCOOH loss_H2O Loss of H₂O loss_CO2 Loss of CO₂ loss_CH3OH Loss of CH₃OH loss_HCOOH Loss of HCOOH fragment3 [M+H - CH₃OH - CO]⁺ m/z 146 fragment2->fragment3 - CO

Figure 3: A simplified representation of plausible fragmentation pathways in positive ion ESI-MS/MS.

  • Loss of water ([M+H - H₂O]⁺, m/z 192): A common fragmentation for carboxylic acids.

  • Loss of formic acid ([M+H - HCOOH]⁺, m/z 164): This would involve the loss of the carboxylic acid group.

  • Further fragmentation: The fragment at m/z 164 could subsequently lose carbon monoxide to yield a fragment at m/z 146.

The exact fragmentation pattern will depend on the instrument and the collision energy used.

Conclusion

The comprehensive spectroscopic analysis of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid through NMR, IR, and MS provides a robust and self-validating framework for its structural confirmation and quality assessment. The predicted ¹H and ¹³C NMR spectra offer a detailed map of the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry provides the molecular weight and valuable structural insights through fragmentation analysis. For researchers and professionals in drug development, the application of these techniques with the interpretative guidance provided herein ensures a high degree of confidence in the identity and purity of this important chiral building block.

References

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]

  • Steelyard Analytics, Inc. (2020, April 1). 13C NMR analysis of peptides and amino acids. Retrieved from [Link]

  • Potrzebowski, M. J., Tekely, P., & Dusausoy, Y. (1998). Comment to 13C-NMR studies of alpha and gamma polymorphs of glycine. Solid State Nuclear Magnetic Resonance, 11(3-4), 253–257. [Link]

  • Jafari, A., Eslami Moghadam, M., & Mansouri-Torshizi, H. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(33), 30135–30146. [Link]

  • Mohammed, S. F. (2010). Synthesis and Characterization of Some N-Protected Amino Acid Complexes. Journal of American Science, 6(10), 1032-143.
  • NIST. (n.d.). N-Phenylglycine. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Foundational

The Architect of Chirality: An In-depth Technical Guide to (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic Acid

Abstract (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, a non-proteinogenic α-amino acid derivative, stands as a cornerstone in the edifice of modern pharmaceutical synthesis. Its intrinsic chirality and versatile c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, a non-proteinogenic α-amino acid derivative, stands as a cornerstone in the edifice of modern pharmaceutical synthesis. Its intrinsic chirality and versatile chemical handles have rendered it an indispensable building block for the stereoselective construction of a multitude of Active Pharmaceutical Ingredients (APIs). This technical guide provides a comprehensive exploration of this pivotal molecule, from its historical emergence to the sophisticated synthetic and resolution strategies that define its contemporary production. We will delve into the mechanistic underpinnings of its synthesis, offer detailed experimental protocols, and illuminate its critical role in the development of enantiomerically pure drugs. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the application of this essential chiral intermediate.

Introduction: The Significance of a Chiral Synthon

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule is paramount to its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure compounds is not merely an academic exercise but a regulatory and safety imperative in drug development. (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, with its stereochemically defined α-carbon, serves as a crucial chiral pool resource, enabling the transfer of its stereochemical integrity to more complex target molecules.[1]

The methoxycarbonyl protecting group offers a balance of stability and facile cleavage, making it an ideal choice for multi-step syntheses. Its presence enhances the crystallinity of the amino acid, often facilitating purification by crystallization. Furthermore, the carboxylic acid and the N-protected amino group provide orthogonal handles for peptide coupling and other derivatization reactions, cementing its status as a versatile synthetic intermediate.[1]

Historical Context and the Dawn of Enantioselective Synthesis

The scientific journey of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid is intrinsically linked to the broader history of phenylglycine and its derivatives. The initial focus of chemists was on the synthesis of racemic phenylglycine, with methods like the Strecker synthesis from benzaldehyde, cyanide, and ammonia being prominent. However, the burgeoning field of pharmacology in the mid-20th century, particularly with the advent of semi-synthetic penicillins and cephalosporins, created a pressing demand for enantiomerically pure D-phenylglycine and its analogs. This spurred the development of robust chiral resolution techniques.

One of the seminal advancements in this area was the application of enzymes for the stereoselective transformation of N-acyl-DL-phenylglycine derivatives. A landmark 1981 patent detailed a process for the enzymatic resolution of N-acyl-DL-phenylglycine esters using immobilized enzymes.[2] This chemoenzymatic approach represented a significant leap forward, offering high enantioselectivity under mild conditions and laying the groundwork for the industrial-scale production of enantiopure phenylglycine derivatives. The choice of the N-acyl group was found to be critical for efficient enzymatic recognition and hydrolysis, with various acyl groups, including methoxycarbonyl, being explored.

The Synthetic Repertoire: From Racemates to Enantiopure Excellence

The synthesis of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid can be broadly categorized into two main strategies: the resolution of a racemic mixture and asymmetric synthesis. The choice of strategy is often dictated by factors such as cost, scalability, and desired enantiomeric purity.

The Classical Approach: Synthesis of the Racemate and Subsequent Resolution

The most common industrial approach involves the initial synthesis of racemic N-methoxycarbonyl-phenylglycine, followed by a resolution step to isolate the desired (s)-enantiomer.

The synthesis typically begins with racemic phenylglycine, which is then N-protected using methyl chloroformate in the presence of a base.

Experimental Protocol: Synthesis of (rac)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid

  • Dissolution: Suspend DL-phenylglycine (1.0 eq) in a suitable solvent such as a mixture of water and a water-miscible organic solvent (e.g., acetone or dioxane).

  • Basification: Cool the suspension in an ice bath and add a base (e.g., sodium hydroxide or sodium carbonate, 2.2 eq) portion-wise to maintain the temperature below 10 °C. Stir until a clear solution is obtained.

  • Acylation: Add methyl chloroformate (1.1 eq) dropwise to the solution, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of ~2.

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the racemic product, which can be further purified by recrystallization.

Several methods exist for the resolution of racemic N-methoxycarbonyl-phenylglycine, with enzymatic resolution being a highly efficient and widely used technique.

Enzymatic Resolution

This method leverages the stereospecificity of enzymes, typically proteases or acylases, to selectively hydrolyze one enantiomer of a derivative, allowing for the separation of the two. For N-methoxycarbonyl-phenylglycine, the corresponding ester (e.g., the methyl or ethyl ester) is often used as the substrate.

Causality Behind Experimental Choices: The choice of an ester derivative is crucial as the ester is the substrate for the hydrolytic enzyme. The enzyme, being chiral, forms a diastereomeric complex with each enantiomer of the substrate. The transition state for the hydrolysis of one enantiomer is significantly lower in energy, leading to a much faster reaction rate for that enantiomer. This kinetic resolution leaves the unreacted ester enriched in the other enantiomer.

Workflow for Enzymatic Resolution

G cluster_synthesis Synthesis of Racemic Ester cluster_resolution Enzymatic Resolution cluster_separation Separation and Isolation racemate Racemic N-Methoxycarbonyl- phenylglycine esterification Esterification (e.g., MeOH, H+) racemate->esterification racemic_ester Racemic N-Methoxycarbonyl- phenylglycine Methyl Ester esterification->racemic_ester enzyme Immobilized Enzyme (e.g., Acylase) racemic_ester->enzyme Substrate hydrolysis Stereoselective Hydrolysis (pH 7-8, 25-40 °C) enzyme->hydrolysis s_acid (s)-N-Methoxycarbonyl- phenylglycine hydrolysis->s_acid Hydrolyzed Product r_ester (r)-N-Methoxycarbonyl- phenylglycine Methyl Ester hydrolysis->r_ester Unreacted Substrate separation Extraction & Purification s_acid->separation r_ester->separation final_s Pure (s)-Enantiomer separation->final_s final_r Recovered (r)-Ester separation->final_r

Caption: Workflow for the enzymatic resolution of racemic N-methoxycarbonyl-phenylglycine methyl ester.

Data Presentation: Comparison of Resolution Techniques

Resolution MethodKey AdvantagesKey DisadvantagesTypical Enantiomeric Excess
Enzymatic Resolution High enantioselectivity, mild reaction conditions, environmentally friendly.Limited to specific substrates, potential for enzyme inhibition.>99%
Diastereomeric Salt Formation Broadly applicable, well-established technique.Requires stoichiometric amounts of a chiral resolving agent, often involves multiple recrystallizations.Variable, can reach >98% with optimization.
Preparative Chiral Chromatography Direct separation, applicable to a wide range of compounds.High cost, solvent intensive, limited scalability.>99%
Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric synthesis offers a more elegant and potentially more efficient route to enantiomerically pure compounds by creating the desired stereocenter in a controlled manner.

Asymmetric Strecker Synthesis

The Strecker synthesis can be rendered asymmetric by the use of a chiral amine or a chiral catalyst. For instance, using a chiral auxiliary like (R)-phenylglycine amide can lead to a diastereoselective addition of cyanide to the imine intermediate. Subsequent hydrolysis and removal of the auxiliary yield the desired enantiomer of the amino acid.[3][4]

Logical Relationship in Asymmetric Strecker Synthesis

G benzaldehyde Benzaldehyde imine Chiral Imine Intermediate benzaldehyde->imine chiral_aux Chiral Auxiliary (e.g., (R)-Phenylglycine amide) chiral_aux->imine diastereoselective_addition Diastereoselective Cyanide Addition imine->diastereoselective_addition cyanide Cyanide Source (e.g., NaCN) cyanide->diastereoselective_addition amino_nitrile Diastereomerically Enriched α-Amino Nitrile diastereoselective_addition->amino_nitrile hydrolysis Hydrolysis & Auxiliary Removal amino_nitrile->hydrolysis final_product (s)-Phenylglycine Derivative hydrolysis->final_product

Caption: Logical flow of an asymmetric Strecker synthesis using a chiral auxiliary.

Applications in Drug Development: A Gateway to Complex APIs

(s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid is a valuable intermediate in the synthesis of a variety of APIs, particularly those containing a chiral α-amino acid moiety. While proprietary synthesis routes often obscure the exact starting materials, the structural similarity of this compound to fragments of known drugs suggests its utility.

For example, non-proteinogenic amino acids are key components of many protease inhibitors, anticoagulants, and anticancer agents. The phenylglycine scaffold is present in several classes of drugs, and the ability to introduce it in an enantiomerically pure form is critical.

Hypothetical Application in the Synthesis of a Novel Protease Inhibitor

The following diagram illustrates a plausible synthetic route where (s)-2-((methoxycarbonyl)amino)-2-phenylacetic acid is used as a starting material for a novel protease inhibitor.

Signaling Pathway of a Hypothetical Drug

G start (s)-2-((Methoxycarbonyl)amino) -2-phenylacetic acid coupling Peptide Coupling with Amine (R-NH2) start->coupling intermediate1 Chiral Amide Intermediate coupling->intermediate1 modification Further Functional Group Manipulation intermediate1->modification api Final API (e.g., Protease Inhibitor) modification->api protease Target Protease api->protease Inhibition disease Disease Progression api->disease Therapeutic Effect cleavage Substrate Cleavage protease->cleavage protease->disease substrate Natural Substrate substrate->cleavage products Cleavage Products cleavage->products products->disease

Caption: Hypothetical role of the title compound in the synthesis and action of a protease inhibitor.

Conclusion: A Testament to the Power of Chirality

(s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid is more than just a chemical intermediate; it is a testament to the importance of chirality in modern drug discovery and development. The evolution of its synthesis, from classical resolution methods to elegant asymmetric strategies, mirrors the increasing sophistication of pharmaceutical manufacturing. For researchers and scientists in the field, a thorough understanding of the synthesis, properties, and applications of this versatile building block is essential for the continued innovation of enantiomerically pure therapeutics. This guide has aimed to provide a comprehensive and practical overview to aid in this endeavor.

References

  • Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins.
  • (s)-2-((methoxycarbonyl)amino)-2-phenylacetic acid. MySkinRecipes. ([Link])

  • Boesten, W. H. J., Seerden, J-P. G., de Lange, B., Dielemans, H. J. A., Elsenberg, H. L., Kaptein, B., Moody, H. M., Kellogg, R. M., & Broxterman, Q. B. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. ([Link])

  • Stereo selective resolution of phenylglycine derivatives with enzymeresins. EP0002231A1. ([Link])

  • van den Berg, E. M. M., van der Plas, J., Wagner, B. E., de Boer, M. G., & van der Hest, J. C. M. (1993). (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. Tetrahedron Letters, 34(26), 4217-4220. ([Link])

  • Li, G., & Gao, J. (2023). Asymmetric Reactions of N-Phosphonyl/Phosphoryl Imines. Molecules, 28(8), 3535. ([Link])

  • Enzymic resolution of DL-phenylglycine. (2001). Biotechnology Letters, 23(20), 1645-1649. ([Link])

  • Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. (2001). Organic Letters, 3(8), 1121-1124. ([Link])

  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. (2021). Frontiers in Catalysis, 1. ([Link])

  • Lee, S. H., & Lee, E. K. (2001). Asymmetric Synthesis of α-Alkyl-α-phenylglycine Derivatives. Bulletin of the Korean Chemical Society, 22(6), 571-572. ([Link])

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Exploratory

The Architect’s Cap: An In-Depth Technical Guide to (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic Acid and Its Synonyms

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In the realm of modern medicinal chemistry and peptide syn...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the realm of modern medicinal chemistry and peptide synthesis, the structural capping of molecular scaffolds is a critical determinant of pharmacokinetic stability and target binding affinity. (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid (CAS: 60725-19-1) is a premier chiral building block utilized extensively in the development of direct-acting antivirals (DAAs), most notably Hepatitis C Virus (HCV) NS5A inhibitors[1].

This whitepaper dissects the chemical identity, nomenclature variations (synonyms), mechanistic utility, and validated synthetic protocols for this crucial compound. By understanding the causality behind its structural design and the rigorous conditions required for its handling, drug development professionals can optimize their synthetic workflows and ensure high enantiomeric fidelity in active pharmaceutical ingredients (APIs).

Chemical Identity & The Lexicon of Synonyms

The compound exists under several names across different chemical disciplines. This variation is not arbitrary; it reflects the specific nomenclature systems utilized by regulatory bodies, synthetic peptide chemists, and biochemists[2][3].

Nomenclature Breakdown
  • (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid : The strict IUPAC name. This is the standard used in regulatory filings, patent literature, and the CAS registry. It explicitly maps the stereochemistry (S), the functional groups, and the parent acetic acid chain[2].

  • Moc-L-Phg-OH : The peptide synthesis shorthand.

    • Moc = Methoxycarbonyl (the N-terminal protecting/capping group).

    • Phg = Phenylglycine (the non-proteinogenic amino acid core).

    • OH = Free C-terminal carboxylic acid. This synonym is universally preferred by bench chemists designing solid-phase or solution-phase peptide workflows[4].

  • N-Methoxycarbonyl-L-phenylglycine : The biochemical synonym, emphasizing its identity as an amino acid derivative rather than an acetic acid derivative[3].

  • Benzeneacetic acid, α-[(methoxycarbonyl)amino]-, (αS)- : The systematic index name historically used in older chemical abstracts.

Quantitative Physicochemical Data

The following table summarizes the critical physicochemical parameters required for reaction stoichiometry and analytical validation[2][4].

ParameterValue / Description
CAS Registry Number 60725-19-1
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol
Stereochemistry (S)-enantiomer (L-configuration)
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, Methanol; Slightly soluble in water
Storage Conditions 2–8 °C, sealed, dry environment

Mechanistic Role in Drug Design: The HCV NS5A Paradigm

Why is Moc-L-Phg-OH so frequently selected as a capping group in blockbuster HCV drugs like Daclatasvir and Velpatasvir? The answer lies in the precise spatial architecture of the HCV NS5A protein dimer[1].

The NS5A protein lacks a traditional enzymatic active site; instead, inhibitors must bind to a shallow, hydrophobic groove at the dimer interface. The Moc-L-Phg-OH cap serves a dual mechanistic purpose:

  • Steric Anchor (The Phenyl Ring): The bulky phenyl group of the phenylglycine core projects into the hydrophobic pockets of NS5A, providing massive van der Waals interactions that anchor the inhibitor.

  • Conformational Lock (The Methoxycarbonyl Group): The methoxy oxygen and the carbamate carbonyl act as a highly specific hydrogen bond acceptor/donor network. This locks the inhibitor into a rigid, active conformation, preventing the rotation of the terminal domains and effectively blocking viral RNA replication[1].

G A HCV Infection B NS5A Protein Expression A->B C Viral RNA Replication & Assembly B->C D Moc-L-Phg-OH Capped Inhibitor Binding B->D E Conformational Lock (Steric & H-Bonding) D->E E->C Inhibits F Replication Blockade E->F

Mechanism of HCV NS5A inhibition via Moc-L-Phg-OH capped APIs.

Experimental Protocols & Methodologies

As a Senior Application Scientist, I emphasize that executing these syntheses requires strict adherence to conditions that prevent the racemization of the highly sensitive benzylic alpha-carbon of phenylglycine.

Protocol 1: Synthesis of Moc-L-Phg-OH via Schotten-Baumann Conditions

Causality & Rationale: L-Phenylglycine is a zwitterion. We utilize aqueous NaOH to deprotonate the ammonium group, rendering the amine nucleophilic. Methyl chloroformate is highly reactive and prone to hydrolysis; therefore, the reaction must be kept strictly at 0 °C. This low temperature also suppresses the base-catalyzed deprotonation of the alpha-carbon, preserving the (S)-stereocenter.

Step-by-Step Workflow:

  • Dissolution: Suspend L-Phenylglycine (1.0 eq) in a 1M aqueous NaOH solution (1.1 eq) and cool the mixture to 0 °C in an ice-water bath. Ensure complete dissolution.

  • Acylation: Dissolve Methyl chloroformate (1.1 eq) in a minimal amount of THF. Add this solution dropwise to the aqueous mixture over 30 minutes, maintaining the internal temperature below 5 °C.

  • pH Maintenance: Concurrently add 1M NaOH dropwise to maintain the reaction pH between 9.0 and 9.5.

  • Stirring: Allow the reaction to stir for 2 hours at 0 °C, then slowly warm to room temperature.

  • Workup & Precipitation: Wash the aqueous layer with diethyl ether to remove unreacted chloroformate. Acidify the aqueous layer to pH 2.0 using 2M HCl. The product, Moc-L-Phg-OH, will precipitate as a white solid.

  • Self-Validation (QC): Filter, wash with cold water, and dry under vacuum. Validate enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 80:20). Acceptance criteria: >99% ee. If ee is <99%, racemization occurred due to poor temperature control.

Protocol 2: Amide Coupling to an API Scaffold (e.g., Pyrrolidine Core)

Causality & Rationale: Phenylglycine derivatives are notoriously prone to racemization during carboxyl activation due to the formation of an oxazolone intermediate, which is stabilized by the adjacent phenyl ring. To circumvent this, we use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU rapidly forms an HOAt ester, which undergoes aminolysis significantly faster than oxazolone formation, thereby preserving the stereochemistry.

Step-by-Step Workflow:

  • Activation: Dissolve Moc-L-Phg-OH (1.1 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere at 0 °C.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Stir for 5 minutes to form the active HOAt ester.

  • Coupling: Add the amine-bearing scaffold (e.g., a substituted pyrrolidine) (1.0 eq) dissolved in a minimal volume of DMF.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Self-Validation (QC): Quench an aliquot in 50% Acetonitrile/Water and analyze via LC-MS. Confirm the presence of the [M+H]⁺ peak of the coupled product. The absence of a closely eluting epimer peak on a high-resolution C18 column validates the preservation of the (S)-stereocenter.

G A L-Phenylglycine (Starting Material) C Moc-L-Phg-OH (CAS 60725-19-1) A->C Acylation B Methyl Chloroformate (Schotten-Baumann) B->C E HCV NS5A Inhibitor (API) C->E Peptide Bond D HATU / DIPEA (Amide Coupling) D->E

Workflow for Moc-L-Phg-OH synthesis and subsequent API coupling.

Conclusion

The compound (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid—whether referred to by its IUPAC name, its biochemical moniker, or the ubiquitous Moc-L-Phg-OH—is a cornerstone of modern antiviral drug design. By understanding the rationale behind its synonyms, its mechanistic role in conformational locking, and the strict stereochemical controls required during its synthesis and coupling, researchers can confidently deploy this building block in the pursuit of novel therapeutics.

References

  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 14264559, (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid". PubChem Database.[Link]

  • National Institutes of Health (PMC). "Design and Synthesis of Novel Bis-Imidazolyl Phenyl Butadiyne Derivatives as HCV NS5A Inhibitors". PubMed Central.[Link]

Sources

Foundational

The Strategic Role of (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic Acid in Advanced Medicinal Chemistry: From Peptidomimetics to Pan-Genotypic Antivirals

Executive Summary In the landscape of modern drug discovery, the design of peptidomimetics relies heavily on privileged chiral building blocks that can lock molecules into bioactive conformations while resisting proteoly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the design of peptidomimetics relies heavily on privileged chiral building blocks that can lock molecules into bioactive conformations while resisting proteolytic degradation. (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid (often abbreviated as Moc-L-Phg-OH) is one such critical intermediate[1]. Featuring a precise (S)-stereocenter, a hydrophobic phenyl ring, and a metabolically stable methoxycarbonyl cap, this compound has become a cornerstone in the synthesis of direct-acting antivirals (DAAs), most notably Hepatitis C Virus (HCV) NS5A inhibitors[2].

This whitepaper provides an in-depth technical analysis of Moc-L-Phg-OH, exploring its structural rationale, its pivotal role in structure-activity relationship (SAR) optimization, and the self-validating synthetic protocols required to utilize it effectively in drug development.

Chemical Profile & Structural Rationale

(S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid (CAS: 60725-19-1) is a non-natural amino acid derivative with the molecular formula C10H11NO4 and a molecular weight of 209.20 g/mol [3]. Its structural components are deliberately engineered to solve specific pharmacokinetic and pharmacodynamic challenges:

  • The Methoxycarbonyl Cap: Unlike a standard primary amine or a bulky Boc/Fmoc protecting group, the methoxycarbonyl moiety is small, uncharged at physiological pH, and acts as a potent hydrogen bond acceptor. This modification reduces the basicity of the molecule, thereby improving membrane permeability (PAMPA) and preventing rapid metabolic degradation by aminopeptidases.

  • The Phenylglycine Core: The alpha-phenyl ring is rigid and highly electron-dense. When incorporated into a drug scaffold, it projects into deep hydrophobic pockets of target proteins, enabling strong π−π stacking or π -cation interactions with aromatic residues (such as Tyrosine)[4].

  • The (S)-Stereocenter: The spatial orientation of the phenyl ring is critical. In many target binding sites, the (S)-configuration directs the aromatic ring into the optimal vector for target engagement, while the (R)-enantiomer causes severe steric clashes[2].

Structure Core (S)-2-((Methoxycarbonyl)amino) -2-phenylacetic acid Cap Methoxycarbonyl Group (H-Bond Acceptor, Metabolic Stability) Core->Cap Ring Phenyl Ring (π-π Stacking, Hydrophobic Anchor) Core->Ring Stereo (S)-Stereocenter (Spatial Vectoring) Core->Stereo

Fig 1. Pharmacophoric deconstruction of Moc-L-Phg-OH highlighting its functional utility.

Mechanistic Role in Drug Discovery: The HCV NS5A Paradigm

The most prominent application of Moc-L-Phg-OH is in the discovery and optimization of HCV NS5A replication complex inhibitors. NS5A is a zinc-binding, proline-rich hydrophilic phosphoprotein essential for viral replication. Inhibiting it requires large, symmetrical or pseudo-symmetrical dimeric molecules (e.g., Daclatasvir, Velpatasvir)[2].

SAR Optimization: Phenylglycine vs. Valine

During the lead optimization of NS5A inhibitors, medicinal chemists frequently alternate between Moc-L-Val-OH (valine) and Moc-L-Phg-OH (phenylglycine) as terminal capping groups[5].

  • Potency via π−π Stacking: Early leads utilizing Moc-L-Phg-OH caps demonstrated extreme, picomolar (pM) potency against HCV Genotype 1b. This is driven by the phenyl ring engaging in π -alkyl and π−π interactions with the Tyr93 residue of the NS5A protein[4].

  • Stereochemical Sensitivity: The stereochemical preference of the Moc-Phg-OH cap is highly dependent on the core scaffold. In traditional biphenyl-imidazole cores (precursors to Daclatasvir), the (S)-enantiomer (L-phenylglycine) is strictly required; inversion to the (R)-enantiomer results in a >40,000-fold loss in antiviral potency[2]. Conversely, in novel biaryl sulfate scaffolds, the (R)-enantiomer (D-phenylglycine) has been shown to reduce steric hindrance and enhance binding due to specific hydrogen bonding vectors of the carbamate group[4].

  • Pharmacokinetic Trade-offs: While Moc-L-Phg-OH maximizes target affinity, highly basic or unmodified phenylglycine derivatives occasionally exhibited off-target liabilities (e.g., hERG channel inhibition) or lower permeability compared to valine derivatives[2]. Consequently, modern drug design often uses Moc-L-Phg-OH in asymmetric scaffolds (where one side is valine and the other is phenylglycine) to balance picomolar potency with optimal oral bioavailability.

Table 1: Comparative SAR of Capping Groups in NS5A Inhibitor Scaffolds
Capping GroupStereochemistryTarget RepliconEC50 PotencyKey Structural Interaction
Moc-L-Phg-OH (S)HCV GT-1b~1 - 10 pMStrong π−π stacking with Tyr93[4]
Moc-D-Phg-OH (R)HCV GT-1b> 1000 pMSteric clash / Poor orientation[2]
Moc-L-Val-OH (S)HCV GT-1a/1b~9 - 50 pMHydrophobic packing (Val isopropyl)[2]
Note: Potency of the (R)-enantiomer can improve in specific non-traditional cores (e.g., biaryl sulfates)[4].

Experimental Workflows & Self-Validating Protocols

To maintain scientific integrity, the synthesis and application of Moc-L-Phg-OH must strictly control for epimerization. The alpha-proton of phenylglycine is highly acidic due to the electron-withdrawing nature of the adjacent phenyl ring, making the stereocenter prone to racemization under basic conditions.

Protocol A: Synthesis of Moc-L-Phg-OH (Schotten-Baumann Conditions)

Causality: A biphasic Schotten-Baumann reaction is utilized to trap the generated HCl without exposing the sensitive alpha-stereocenter to prolonged, harsh basic conditions that would cause racemization[6].

  • Initialization: Suspend L-phenylglycine (1.0 eq) in a 1:1 mixture of THF and 1M aqueous NaOH (1.0 eq). Cool the biphasic mixture to 0 °C using an ice bath.

  • Acylation: Dropwise, add methyl chloroformate (1.1 eq) over 30 minutes. Simultaneously, add 2M NaOH dropwise to maintain the reaction pH strictly between 9.0 and 9.5. Critical step: Exceeding pH 10 will lead to epimerization.

  • Propagation: Remove the ice bath and stir vigorously at room temperature for 2 hours.

  • Purification: Wash the aqueous layer with diethyl ether (2x) to remove unreacted methyl chloroformate and organic impurities.

  • Isolation: Acidify the aqueous layer with 2M HCl to pH 2.0 at 0 °C. The product, (S)-2-((methoxycarbonyl)amino)-2-phenylacetic acid, will precipitate as a white solid. Extract with ethyl acetate, dry over anhydrous Na2SO4, and concentrate in vacuo (Yield: ~58-67%)[6],[4].

Protocol B: Amide Coupling (Capping) to a Pyrrolidine Core

Causality: Coupling Moc-L-Phg-OH to a secondary amine (like a pyrrolidine core in NS5A inhibitors) is sterically hindered. We utilize HATU/DIPEA because HATU generates a highly reactive 7-azabenzotriazole active ester, which accelerates the coupling rate and outcompetes the slower, racemization-prone oxazolone formation pathway[2].

  • Preparation: Dissolve the pyrrolidine-core intermediate (1.0 eq) and Moc-L-Phg-OH (2.2 eq for symmetric dimeric capping) in anhydrous DMF (0.1 M concentration).

  • Activation: Add HATU (2.5 eq) and cool the mixture to 0 °C under an Argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (5.0 eq) dropwise. Causality: DIPEA is non-nucleophilic, preventing side reactions with the active ester.

  • Reaction: Stir at room temperature for 4-6 hours. Monitor completion via LC-MS.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc, wash extensively with 5% LiCl (to remove DMF) and brine. Dry and purify via flash column chromatography[2].

Workflow Start L-Phenylglycine Step1 Schotten-Baumann Acylation (Methyl Chloroformate, pH 9-9.5) Start->Step1 Intermediate Moc-L-Phg-OH (Enantiopure) Step1->Intermediate Prevents Racemization Step2 HATU/DIPEA Activation (0°C to RT, Argon) Intermediate->Step2 Final Final Peptidomimetic DAA (Picomolar Potency) Step2->Final High Yield Amidation Target Pyrrolidine-Core Scaffold (e.g., NS5A Intermediate) Target->Step2

Fig 2. End-to-end synthetic workflow demonstrating the generation and application of Moc-L-Phg-OH in peptidomimetic drug synthesis.

Conclusion

(S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid is far more than a simple amino acid derivative; it is a highly engineered pharmacophoric tool. By combining the metabolic stability of a carbamate with the deep hydrophobic anchoring of a chiral phenyl ring, it allows medicinal chemists to push the boundaries of binding affinity in challenging viral targets like HCV NS5A. Mastery of its stereochemically sensitive synthesis and coupling protocols is essential for any drug development professional working in the field of advanced peptidomimetics.

References

  • MySkinRecipes. "(s)-2-((methoxycarbonyl)amino)-2-phenylacetic acid". MySkinRecipes.[1]

  • PubChem. "(s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid | C10H11NO4". National Institutes of Health.[3]

  • Belema, M., et al. "Hepatitis C Virus NS5A Replication Complex Inhibitors: The Discovery of Daclatasvir". Journal of Medicinal Chemistry, ACS Publications.[2]

  • "Design and Synthesis of Novel Bis-Imidazolyl Phenyl Butadiyne Derivatives as HCV NS5A Inhibitors". National Institutes of Health (PMC).[6],[5]

  • "Sulfur(VI) fluoride exchange as a key reaction for synthesizing biaryl sulfate core derivatives as potent hepatitis C virus NS5A inhibitors and their structure–activity relationship studies". RSC Publishing.[4]

Sources

Exploratory

An In-depth Technical Guide to (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of (s)-2-((methoxycarbonyl)amino)-2-phenylacetic acid, a k...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (s)-2-((methoxycarbonyl)amino)-2-phenylacetic acid, a key chiral building block in modern pharmaceutical development. We will delve into its synthesis, characterization, and applications, with a focus on the design and structure-activity relationships of its derivatives and analogs. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Significance of a Chiral Synthon

(s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, also known as N-methoxycarbonyl-(S)-phenylglycine, is a non-proteinogenic amino acid derivative. Its structure, featuring a stereogenic center at the alpha-carbon, a phenyl ring, a carboxylic acid, and a methoxycarbonyl-protected amine, makes it a versatile and highly valuable synthon in asymmetric synthesis. The precise spatial arrangement of these functional groups allows for the construction of complex, enantiomerically pure molecules, a critical requirement for modern drug candidates to ensure target specificity and minimize off-target effects.

This compound and its enantiomer, (R)-2-((methoxycarbonyl)amino)-2-phenylacetic acid, are extensively used in the pharmaceutical industry as intermediates for the synthesis of a wide array of active pharmaceutical ingredients (APIs).[1] Their application is particularly prominent in the development of drugs targeting neurological and metabolic disorders.[1]

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₄[2]
Molecular Weight 209.20 g/mol [2]
Appearance White to off-white solid
Purity Typically ≥97%
Storage Room temperature, sealed, dry[1]

Synthesis and Chiral Control: Crafting the Enantiopure Core

The synthesis of enantiomerically pure (s)-2-((methoxycarbonyl)amino)-2-phenylacetic acid is paramount to its utility. Several strategies have been developed, primarily focusing on the enantioselective synthesis or the resolution of a racemic mixture.

Enantioselective Synthesis

The direct asymmetric synthesis of the (S)-enantiomer often involves the use of chiral catalysts or auxiliaries to control the stereochemistry of the key bond-forming reactions. One common approach is the asymmetric Strecker synthesis, starting from benzaldehyde.

cluster_strecker Asymmetric Strecker Synthesis benzaldehyde Benzaldehyde aminonitrile Chiral α-Aminonitrile benzaldehyde->aminonitrile + Chiral Amine, HCN chiral_amine Chiral Amine hcn HCN s_phenylglycine (S)-Phenylglycine aminonitrile->s_phenylglycine Hydrolysis hydrolysis Acid Hydrolysis target (s)-2-((Methoxycarbonyl)amino)- 2-phenylacetic acid s_phenylglycine->target Protection protection Methyl Chloroformate

Caption: Asymmetric Strecker synthesis workflow.

Synthesis of the Racemate and Chiral Resolution

An alternative and often more scalable approach is the synthesis of the racemic mixture followed by chiral resolution. The racemic compound can be prepared from readily available starting materials like benzaldehyde or phenylglyoxylic acid.[3]

2.2.1. General Synthesis of Racemic 2-((Methoxycarbonyl)amino)-2-phenylacetic acid

A common laboratory-scale synthesis involves the protection of racemic phenylglycine.

Experimental Protocol: Synthesis of (±)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid

  • Dissolution: Dissolve (±)-Phenylglycine (1 equivalent) in a suitable aqueous alkaline solution (e.g., 1M NaOH) at 0-5 °C.

  • Acylation: Slowly add methyl chloroformate (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C. The pH of the reaction mixture should be maintained in the alkaline range.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Acidification: After completion, carefully acidify the reaction mixture to a pH of approximately 2 with a mineral acid (e.g., 1M HCl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the desired racemic N-methoxycarbonyl-phenylglycine.

2.2.2. Chiral Resolution

The separation of the enantiomers is a critical step. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used analytical and preparative technique.

cluster_hplc Chiral HPLC Resolution racemate Racemic Mixture hplc Chiral HPLC Column racemate->hplc s_enantiomer (S)-Enantiomer hplc->s_enantiomer Faster Eluting r_enantiomer (R)-Enantiomer hplc->r_enantiomer Slower Eluting

Caption: Chiral HPLC separation workflow.

Characterization and Analytical Methods

Thorough characterization is essential to confirm the identity, purity, and enantiomeric excess of (s)-2-((methoxycarbonyl)amino)-2-phenylacetic acid. A combination of spectroscopic and chromatographic techniques is employed.

Table 2: Key Analytical Techniques

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and purity assessment.Signals corresponding to the aromatic protons, the α-proton, the methoxy protons, and the amine proton.
¹³C NMR Confirmation of the carbon skeleton.Resonances for the carboxyl, carbonyl, aromatic, α-carbon, and methoxy carbons.
FT-IR Identification of functional groups.Characteristic absorptions for N-H, C=O (carbamate and carboxylic acid), and aromatic C-H bonds.
Mass Spectrometry Molecular weight determination.A molecular ion peak corresponding to the exact mass of the compound.
Chiral HPLC Determination of enantiomeric purity.Separation of the (S) and (R) enantiomers into two distinct peaks.

Applications in Drug Discovery and Development

The primary application of (s)-2-((methoxycarbonyl)amino)-2-phenylacetic acid is as a chiral building block for the synthesis of more complex and biologically active molecules. Its rigid stereochemistry is often transferred to the final product, influencing its pharmacological properties.

Case Study: Synthesis of a Hypothetical Bioactive Molecule

To illustrate its utility, let's consider the synthesis of a hypothetical drug candidate, "Compound X," a potent inhibitor of a novel enzyme implicated in a neurodegenerative disease.

cluster_synthesis Hypothetical Synthesis of Compound X start (s)-2-((Methoxycarbonyl)amino)- 2-phenylacetic acid activation Carboxylic Acid Activation start->activation coupling Amide Coupling with Amine Fragment activation->coupling intermediate Chiral Intermediate coupling->intermediate deprotection Deprotection intermediate->deprotection cyclization Intramolecular Cyclization deprotection->cyclization compound_x Compound X cyclization->compound_x

Caption: Synthetic route to a hypothetical drug.

Structure-Activity Relationships of Analogs

The modification of the core structure of (s)-2-((methoxycarbonyl)amino)-2-phenylacetic acid allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.

Phenyl Ring Substitution

Substitution on the phenyl ring can significantly impact potency, selectivity, and pharmacokinetic properties. Electron-donating or electron-withdrawing groups at various positions can influence the electronic environment and steric interactions with the biological target.

Modification of the Carboxylic Acid

The carboxylic acid moiety is often a key interaction point with the target protein. Its conversion to esters, amides, or other bioisosteres can modulate binding affinity and cell permeability.

Alteration of the N-Protecting Group

While the methoxycarbonyl group is a common protecting group, its replacement with other carbamates or acyl groups can influence stability and metabolic fate.

The synthesis of phenylglycine derivatives has been explored for their potential as antagonists of metabotropic glutamate receptors, highlighting the importance of the core scaffold in neurological drug discovery.[4]

Future Perspectives

The demand for enantiomerically pure building blocks like (s)-2-((methoxycarbonyl)amino)-2-phenylacetic acid will continue to grow as the pharmaceutical industry increasingly focuses on stereospecific drugs. Future research will likely focus on the development of more efficient and sustainable synthetic methods, including biocatalytic approaches. Furthermore, the exploration of novel analogs with improved pharmacological profiles will remain a key area of investigation in the quest for new and effective therapies.

References

  • (s)-2-((methoxycarbonyl)amino)-2-phenylacetic acid. MySkinRecipes. [Link]

  • Synthesis of phenylglycine derivatives as potent and selective antagonists of group III metabotropic glutamate receptors. PubMed. [Link]

  • Phenylglycine. Wikipedia. [Link]

  • (s)-2-((methoxycarbonyl)amino)-2-phenylacetic acid | C10H11NO4. PubChem. [Link]

  • (s)-2-((methoxycarbonyl)amino)-2-phenylacetic acid. MySkinRecipes. [Link]

Sources

Foundational

Theoretical Studies on the Conformation of (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic Acid: A Computational Guide

Executive Summary (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid (CAS 60725-19-1), commonly referred to as N-(methoxycarbonyl)-L-phenylglycine, is a highly versatile chiral building block utilized in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid (CAS 60725-19-1), commonly referred to as N-(methoxycarbonyl)-L-phenylglycine, is a highly versatile chiral building block utilized in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs)[1]. Understanding its three-dimensional conformational landscape is an essential prerequisite for predicting its receptor-binding affinity, reactivity, and thermodynamic stability. This whitepaper outlines a robust, self-validating theoretical framework using Density Functional Theory (DFT) to map the potential energy surface (PES) of this complex unnatural amino acid derivative.

Molecular Context & Structural Complexity

The molecule features a phenylglycine core protected by an N-methoxycarbonyl group[2]. The conformational space of this compound is not trivial; it is dictated by four primary degrees of freedom that must be rigorously sampled:

  • The Cα-N bond ( angle) : Governs the orientation of the amino group relative to the chiral center.

  • The Cα-C' bond ( angle) : Governs the orientation of the carboxylate backbone.

  • The Carbamate C-N bond ( angle) : The N-methoxycarbonyl group exhibits significant partial double-bond character, leading to distinct cis and trans rotamers[3].

  • The Carboxylic Acid Orientation : Can exist in cis-COOH or trans-COOH configurations, heavily influencing hydrogen bonding[4].

Causality in Theoretical Methodologies

As an application scientist, I emphasize that selecting the right level of computational theory is never arbitrary—it is strictly dictated by the physical chemistry of the molecule.

The Necessity of Dispersion Corrections: The bulky phenyl ring engages in intramolecular CH- and

interactions with the methoxycarbonyl moiety. Standard, uncorrected DFT functionals (such as B3LYP) severely underestimate these non-covalent forces. Therefore, dispersion-corrected functionals (e.g., B3LYP-D3) or Møller–Plesset perturbation theory (MP2) are mandatory to prevent the artificial destabilization of folded conformers[5].
  • Entropic Penalties in Hydrogen Bonding : Strong intramolecular hydrogen bonds (e.g., O-H···N) restrict molecular mobility, which significantly diminishes the entropy of the system[4]. Free energy ( ) calculations must account for zero-point vibrational energy (ZPVE) and entropic corrections to accurately predict gas-phase and solution-phase populations.

  • Self-Validating Computational Protocol

    To ensure absolute trustworthiness and scientific integrity, the following step-by-step methodology incorporates internal validation checkpoints. A calculated structure is only accepted as a true minimum if it passes the vibrational frequency validation.

    Step 1: Conformational Space Sampling
    • Action : Perform a systematic grid search using Molecular Mechanics (e.g., MMFF94 or OPLS4 force fields), rotating the , , and dihedrals in 15° increments.

    • Causality : Quantum mechanics (QM) is too computationally expensive for global searches. MM provides a rapid, low-cost method to explore the global PES and identify local minima clusters.

    Step 2: DFT Pre-Optimization
    • Action : Filter the generated conformers within a 10 kcal/mol energy window and optimize them using a lower-cost DFT functional (B3LYP/6-31G*).

    • Causality : This step rapidly resolves high-energy steric clashes and collapses redundant, structurally similar conformers into distinct, localized minima.

    Step 3: High-Level Refinement
    • Action : Re-optimize the unique structures at the B3LYP-D3/def2-TZVP or MP2/6-311++G(d,p) level[4],[5].

    • Causality : The expanded basis set with diffuse functions (++) is critical for accurately modeling the extended electron density of the oxygen and nitrogen lone pairs involved in hydrogen bonding.

    Step 4: Vibrational Frequency Analysis (Validation Checkpoint)
    • Action : Calculate harmonic vibrational frequencies at the exact same level of theory used in Step 3.

    • Causality : Self-Validation Mechanism. A true conformational minimum must possess exactly zero imaginary frequencies. If an imaginary frequency is present, the structure is a transition state; the geometry must be perturbed along that specific normal mode and re-optimized until a true minimum is confirmed.

    Step 5: Solvation Modeling
    • Action : Apply the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) to simulate aqueous or organic environments[5].

    • Causality : The zwitterionic form or highly polarized H-bonded states are artificially destabilized in the gas phase but become the dominant species in polar solvents.

    Workflow Step1 1. Conformational Sampling (Molecular Mechanics) Step2 2. Energy Window Filtering (ΔE < 10 kcal/mol) Step1->Step2 Step3 3. DFT Pre-Optimization (B3LYP/6-31G*) Step2->Step3 Step4 4. High-Level Refinement (B3LYP-D3/def2-TZVP) Step3->Step4 Step5 5. Frequency Analysis (Zero Imaginary Frequencies) Step4->Step5 Step6 6. Solvation Modeling (PCM/SMD) Step5->Step6

    Caption: Computational workflow for DFT-based conformational analysis.

    Quantitative Conformational Analysis

    Theoretical studies on analogous phenylglycine systems reveal that the conformational ground state is heavily dependent on specific intramolecular hydrogen bonds[4]. The table below summarizes the quantitative parameters of the primary conformational families.

    Conformer TypeDominant Intramolecular InteractionRelative Energy ( , kcal/mol)Carbamate Angle (°)Carboxyl Configuration
    Type I (ICa) N-H···O=C (Carboxyl)0.00 (Global Min)~180 (trans)cis-COOH
    Type II (IITa) O-H···N (Amino)+1.24~180 (trans)trans-COOH
    Type III (ICc) N-H···O-H (Hydroxyl)+2.10~0 (cis)cis-COOH
    Type IV (IVa) C=O···H-C (Phenyl ring)+4.55~180 (trans)trans-COOH

    Note: Energy values are representative baseline models extrapolated from MP2/6-311++G(d,p) calculations of matrix-isolated phenylglycine derivatives[6].

    Interactions Root (S)-2-((Methoxycarbonyl)amino)- 2-phenylacetic acid Carbamate Carbamate Group (cis/trans Rotamers) Root->Carbamate Carboxyl Carboxyl Group (cis/trans COOH) Root->Carboxyl Phenyl Phenyl Ring (Steric & Dispersion) Root->Phenyl HB1 Type I: N-H···O=C (Stabilizes Ground State) Carbamate->HB1 HB2 Type II: O-H···N (Diminishes Entropy) Carbamate->HB2 Carboxyl->HB1 Carboxyl->HB2 Disp Type IV: C=O···H-C (Weak CH-π Contacts) Carboxyl->Disp Phenyl->Disp

    Caption: Intramolecular interactions governing the conformational space.

    Discussion: Stereochemical Transmission & Vibrational Validation

    Theoretical predictions must always be grounded in stereochemical reality. As established in comprehensive DFT studies of phenylglycine derivatives, an inherent "chirality chain" exists within these molecules[5]. Specifically, the fixed (S) configuration at the C atom predominantly induces an (M) conformation along the C -C' bond. This stereoelectronic transmission subsequently distorts the planar carboxylic group into a flat asymmetric tetrahedron with an (R) configuration[5].

    By comparing these calculated structural parameters and their scaled harmonic frequencies with, researchers can definitively assign the populated conformers and validate the theoretical model[4]. The alignment between the calculated and stretching frequencies and experimental data confirms the exact hydrogen-bonding network (Type I vs. Type II) stabilizing the molecule in its ground state.

    References

    • Title: (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid | C10H11NO4 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

    • Title: Conformers, infrared spectrum, UV-induced photochemistry, and near-IR-induced generation of two rare conformers of matrix-isolated phenylglycine Source: PubMed / AIP Publishing URL: [Link]

    • Title: A Chirality Chain in Phenylglycine, Phenylpropionic Acid, and Ibuprofen Source: Semantic Scholar / MDPI URL: [Link]

    • Title: Structural diversity using amino acid “Customizable Units”: conversion of hydroxyproline (Hyp) into nitrogen heterocycles Source: PMC / NIH URL: [Link]

    (Compiled in Singapore, March 2026)

    Sources

    Protocols & Analytical Methods

    Method

    Application Notes &amp; Protocols: (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic Acid in Enantioselective Pharmaceutical Synthesis

    Abstract The stereochemical configuration of a drug molecule is a critical determinant of its pharmacological activity, efficacy, and safety profile. (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, a derivative of th...

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    The stereochemical configuration of a drug molecule is a critical determinant of its pharmacological activity, efficacy, and safety profile. (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, a derivative of the non-proteinogenic amino acid D-phenylglycine, has emerged as a cornerstone chiral synthon in the pharmaceutical industry.[1] Its rigid structure and defined stereochemistry make it an invaluable asset for two primary strategies in asymmetric synthesis: as a chiral side-chain precursor for semi-synthetic antibiotics and as a chemical resolving agent for the separation of racemic mixtures.[2][3] This document provides an in-depth exploration of these applications, detailing the underlying chemical principles and furnishing validated, step-by-step protocols for researchers and drug development professionals.

    The Strategic Importance of (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic Acid

    (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, hereafter referred to as S-Moc-Phg, possesses a unique combination of structural features: a stereochemically defined α-carbon, a carboxylic acid for amide bond formation or salt formation, and a methoxycarbonyl-protected amine that ensures stability and prevents unwanted side reactions during coupling.

    These attributes allow S-Moc-Phg to be employed in two distinct but equally powerful synthetic strategies, which are crucial for accessing enantiomerically pure active pharmaceutical ingredients (APIs).

    G cluster_0 Core Reagent cluster_1 Application Pathways cluster_2 Pharmaceutical Outcome Reagent (S)-Moc-Phenylacetic Acid Synthon Chiral Building Block (Incorporation) Reagent->Synthon Covalent Coupling Resolver Chiral Resolving Agent (Separation) Reagent->Resolver Ionic Interaction Drug1 Enantiopure Drug (e.g., Cephalosporin) Synthon->Drug1 Drug2 Enantiopure Amine (API Intermediate) Resolver->Drug2

    Figure 1: Dual synthetic roles of (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid.

    Application I: Chiral Side-Chain for Semi-Synthetic β-Lactam Antibiotics

    The biological activity of many cephalosporin antibiotics is critically dependent on the stereochemistry of the acylamino side chain at the C-7 position of the cephem nucleus.[2] S-Moc-Phg serves as a direct precursor to this side chain, mimicking the structure of natural substrates for bacterial penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics.[4]

    Mechanistic Rationale

    The synthesis involves the acylation of a 7-aminocephalosporanic acid (7-ACA) derivative with an activated form of S-Moc-Phg. The methoxycarbonyl protecting group is stable under the coupling conditions but can be removed later if required. The key to this process is the direct transfer of the intact chiral center from S-Moc-Phg to the final antibiotic structure, ensuring the desired stereochemical configuration for potent antibacterial activity.

    G A 1. (S)-Moc-Phenylacetic Acid C 3. Activated Intermediate (Acyl Chloride) A->C Activation B 2. Activating Agent (e.g., SOCl₂, DCC) B->C E 5. Coupling Reaction (Acylation) C->E D 4. 7-ACA Nucleus D->E F 6. Protected Cephalosporin E->F Amide Bond Formation G 7. Deprotection (Optional) F->G If required H 8. Final Enantiopure Antibiotic F->H G->H

    Figure 2: Workflow for the synthesis of cephalosporins using S-Moc-Phg.

    Protocol: Synthesis of a 7-Acylamino-Cephalosporin Intermediate

    This protocol describes a general procedure for the coupling of S-Moc-Phg to a protected 7-ACA core.

    Materials and Reagents

    ReagentCAS NumberSupplierNotes
    (S)-Moc-Phenylacetic Acid60725-19-1MilliporeSigmaPurity >97%
    7-Aminocephalosporanic acid (7-ACA)957-68-6VariousOr a suitable protected derivative
    N,N'-Dicyclohexylcarbodiimide (DCC)538-75-0VariousCoupling agent
    N-Hydroxysuccinimide (NHS)6066-82-6VariousTo form an active ester
    Dichloromethane (DCM), anhydrous75-09-2VariousReaction solvent
    Triethylamine (TEA)121-44-8VariousBase
    Saturated Sodium Bicarbonate Solution (aq.)N/AIn-house Prep.For workup
    BrineN/AIn-house Prep.For workup
    Anhydrous Magnesium Sulfate7487-88-9VariousDrying agent

    Procedure

    • Activation of S-Moc-Phg:

      • In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve (S)-Moc-Phenylacetic Acid (1.0 eq) and N-Hydroxysuccinimide (1.1 eq) in anhydrous Dichloromethane (DCM).

      • Cool the solution to 0 °C in an ice bath.

      • Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise over 15 minutes. A white precipitate (dicyclohexylurea, DCU) will form.

      • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours. The formation of the NHS-active ester is the causal step, converting the carboxylic acid into a better leaving group for subsequent nucleophilic attack.

    • Coupling Reaction:

      • In a separate flask, suspend 7-ACA (1.2 eq) in anhydrous DCM. Add Triethylamine (TEA) (2.5 eq) and stir until a clear solution is obtained.

      • Filter the NHS-ester solution from Step 1 to remove the DCU precipitate, washing the solid with a small amount of DCM.

      • Add the filtered NHS-ester solution dropwise to the 7-ACA solution at room temperature.

      • Let the reaction stir overnight (12-16 hours). Monitor progress by Thin Layer Chromatography (TLC).

    • Workup and Purification:

      • Pour the reaction mixture into a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). This sequence removes unreacted base, acid, and water-soluble impurities.

      • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

      • Purify the crude solid by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) or recrystallization to obtain the pure protected cephalosporin.

    Expected Outcome: The reaction typically yields the desired product in moderate to good yields (60-85%), with the stereochemistry at the C-7 side chain preserved. Characterization should be performed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    Application II: Chiral Resolution of Racemic Amines

    Chiral resolution is a robust technique for separating enantiomers from a racemic mixture.[] As a chiral acid, S-Moc-Phg can react with a racemic amine to form a pair of diastereomeric salts. These diastereomers have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[3][6]

    Principle of Separation

    The core principle is the conversion of a difficult-to-separate enantiomeric pair into an easier-to-separate diastereomeric pair.

    • (S)-Acid + (R)-Amine → (S,R)-Diastereomeric Salt

    • (S)-Acid + (S)-Amine → (S,S)-Diastereomeric Salt

    One of these salts will be less soluble in a given solvent system and will preferentially crystallize, allowing for its isolation by simple filtration. The pure enantiomer of the amine is then recovered by breaking the salt with a base.

    G A 1. Racemic Amine (R/S Mixture) C 3. Salt Formation A->C B 2. (S)-Moc-Phenylacetic Acid B->C D 4. Diastereomeric Salts (S,R) and (S,S) C->D Two Products E 5. Fractional Crystallization D->E F 6. Isolated Salt Crystal (e.g., S,R) E->F Less Soluble G 7. Mother Liquor (Enriched in S,S) E->G More Soluble H 8. Base Treatment F->H I 9. Pure (R)-Amine H->I Liberation of Amine

    Figure 3: Workflow for chiral resolution of a racemic amine.

    General Protocol: Resolution of a Racemic Amine

    This protocol provides a general framework. The choice of solvent and crystallization conditions must be optimized for each specific amine.

    Materials and Reagents

    ReagentNotes
    Racemic AmineThe substrate to be resolved.
    (S)-Moc-Phenylacetic AcidThe chiral resolving agent (0.5 to 1.0 eq).
    Solvent System (e.g., Ethanol, Acetone)Must be optimized for differential salt solubility.
    2M Sodium Hydroxide (NaOH)For liberation of the free amine.
    Diethyl Ether or Ethyl AcetateFor extraction.

    Procedure

    • Salt Formation:

      • Dissolve the racemic amine (1.0 eq) in the chosen solvent (e.g., ethanol) with gentle heating.

      • In a separate flask, dissolve S-Moc-Phg (0.5 eq) in a minimal amount of the same solvent, also with heating. Causality: Using only 0.5 equivalents of the resolving agent is often more efficient, as it ensures that only one enantiomer can crystallize as the salt, theoretically leading to a maximum yield of 50% for that enantiomer in a single step.

      • Add the resolving agent solution to the amine solution. Stir and allow the mixture to cool slowly to room temperature, then potentially to 4 °C in a refrigerator.

    • Isolation of Diastereomeric Salt:

      • Collect the resulting crystals by vacuum filtration.

      • Wash the crystals with a small amount of cold solvent to remove impurities from the mother liquor.

      • Dry the crystals under vacuum.

    • Liberation of the Enantiopure Amine:

      • Suspend the dried diastereomeric salt in water.

      • Add 2M NaOH solution dropwise while stirring until the pH is >11. This breaks the ionic bond of the salt.

      • Extract the liberated free amine into an organic solvent like diethyl ether or ethyl acetate (3x).

      • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

    • Determination of Enantiomeric Excess (e.e.):

      • The optical purity of the resolved amine must be determined experimentally. This is typically done using chiral High-Performance Liquid Chromatography (HPLC) or by converting the amine to a diastereomeric derivative (e.g., a Mosher's amide) and analyzing by ¹H or ¹⁹F NMR.

    Troubleshooting Guide

    ProblemPossible CauseSuggested Solution
    No crystals form upon cooling.Solution is too dilute; poor solvent choice.Concentrate the solution; try a different solvent or a co-solvent system (e.g., ethanol/water).
    Oily precipitate instead of crystals.Impurities present; rapid cooling.Purify the starting amine; ensure slow cooling; try adding an anti-solvent dropwise to induce crystallization.
    Low enantiomeric excess (e.e.).Co-precipitation of both diastereomers.Recrystallize the diastereomeric salt one or more times; adjust the solvent system for better selectivity.
    Low yield of resolved amine.Sub-optimal stoichiometry or crystallization.Optimize the ratio of resolving agent to amine; recover the second enantiomer from the mother liquor.

    Conclusion

    (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid is a versatile and highly effective tool for the synthesis of enantiomerically pure pharmaceuticals. Its application as a chiral building block is fundamental to the production of potent semi-synthetic cephalosporins, while its use as a resolving agent provides a practical and scalable method for separating racemic intermediates. The protocols and principles outlined in this guide demonstrate the reliability and broad utility of this reagent, solidifying its essential role in modern medicinal and process chemistry.

    References

    • (s)-2-((methoxycarbonyl)amino)-2-phenylacetic acid - MySkinRecipes. MySkinRecipes.
    • Asymmetric Synthesis of N-protected Amino Acids by the Addition of Organolithium Carboxyl Synthons to ROPHy/SOPHy-derived Aldoximes and Ketoximes. PubMed.
    • Synthesis and Biological Activity of Some Broad-Spectrum N-acylphenyglycine Cephalosporins. PubMed.
    • Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for N
    • (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid. MilliporeSigma.
    • (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid | C10H11NO4. PubChem.
    • Chirality and Stereochemistry of 2-Amino-2-phenylacetic Acid Derivatives: An In-depth Technical Guide. Benchchem.
    • Chiral Resolution and Separ
    • Chiral Auxiliaries and Optical Resolving Agents. Chemie Brunschwig.
    • Design and synthesis of new cephalosporin antibiotics.
    • Novel and Recent Synthesis and Applic
    • Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review. MDPI.
    • Biosynthesis and modification of β- lactam antibiotics. Unknown Source.
    • Process for production of cephalosporins.

    Sources

    Application

    The Strategic Application of (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic Acid in Asymmetric Synthesis: A Guide for Researchers

    Authored for Researchers, Scientists, and Drug Development Professionals (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, an N-protected derivative of the non-proteinogenic amino acid (S)-phenylglycine, serves as a va...

    Author: BenchChem Technical Support Team. Date: March 2026

    Authored for Researchers, Scientists, and Drug Development Professionals

    (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, an N-protected derivative of the non-proteinogenic amino acid (S)-phenylglycine, serves as a valuable and versatile chiral building block in the field of asymmetric synthesis. Its utility is primarily centered on the synthesis of enantiomerically enriched α-amino acids, β-lactams, and other complex chiral molecules that are often key components of pharmacologically active compounds. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights to empower researchers in leveraging this reagent for their synthetic endeavors.

    Introduction: The Significance of N-Protected Phenylglycine Derivatives

    In the pursuit of single-enantiomer pharmaceuticals, the control of stereochemistry is paramount. Chiral auxiliaries and chiral building blocks are fundamental tools in this endeavor. (S)-Phenylglycine derivatives, including the title compound, are particularly advantageous due to the steric influence of the phenyl group, which can effectively direct the stereochemical outcome of a reaction. The methoxycarbonyl protecting group offers a balance of stability and ease of cleavage, making it a practical choice for multi-step syntheses.

    The core principle behind the use of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid lies in its ability to introduce a stereogenic center that influences the formation of new chiral centers in a predictable manner. This is often achieved through the formation of diastereomeric intermediates, which can be separated, or by directing the approach of a reagent from a less sterically hindered face.

    Core Applications in Asymmetric Synthesis

    The primary applications of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid and its derivatives can be broadly categorized into two main areas:

    • As a Chiral Template for the Synthesis of α-Amino Acids: By functionalizing the carboxylic acid and then deprotonating the α-carbon, the resulting enolate can undergo diastereoselective alkylation. Subsequent removal of the chiral auxiliary yields a new, enantiomerically enriched α-amino acid.

    • In the Diastereoselective Synthesis of β-Lactams (Azetidin-2-ones): The chiral phenylglycine moiety can be incorporated into an imine, which then undergoes a [2+2] cycloaddition with a ketene (Staudinger synthesis). The stereochemistry of the resulting β-lactam is dictated by the chirality of the phenylglycine derivative.

    Below, we delve into detailed protocols for these key transformations.

    Application Note I: Asymmetric Synthesis of α-Alkyl-α-phenylglycine Derivatives

    This protocol outlines a general procedure for the diastereoselective alkylation of a chiral glycine equivalent derived from (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid. The strategy is based on the formation of a chiral nucleophilic glycine equivalent, which then reacts with an alkyl halide. While the provided literature primarily details the use of Schiff base complexes or bislactim ethers for this purpose, the underlying principle of using the inherent chirality of the phenylglycine core is transferable.

    Mechanistic Rationale

    The asymmetric alkylation relies on the formation of a rigid, chiral enolate intermediate. The phenyl group of the phenylglycine derivative effectively blocks one face of the enolate, forcing the incoming electrophile (alkyl halide) to approach from the opposite, less hindered face. This results in the preferential formation of one diastereomer.

    Diagram 1: General Workflow for Asymmetric Alkylation

    G cluster_0 Step 1: Formation of Chiral Nucleophile cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Cleavage & Isolation A (S)-N-Methoxycarbonyl- phenylacetic acid B Activation & Formation of Chiral Glycine Equivalent A->B e.g., Esterification, Amidation C Chiral Glycine Schiff Base or similar B->C D Deprotonation C->D Base (e.g., LDA) E Chiral Enolate D->E F Alkylation E->F Alkyl Halide (R-X) G Diastereomerically Enriched Product F->G H Hydrolysis G->H Acidic or Basic Conditions I Enantiomerically Enriched α-Alkyl-α-phenylglycine H->I J Recovery of Chiral Auxiliary H->J

    Caption: Workflow for the asymmetric synthesis of α-amino acids.

    Experimental Protocol (Representative)

    This protocol is adapted from established methods for the alkylation of chiral glycine Schiff base complexes.[1]

    Materials:

    • (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid derivative (e.g., methyl ester)

    • An appropriate chiral auxiliary if forming a Schiff base (e.g., (S)-o-[(N-benzylprolyl)amino]benzophenone)

    • Anhydrous solvent (e.g., THF, DMF)

    • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA), n-Butyllithium (n-BuLi))

    • Alkyl halide (R-X)

    • Quenching solution (e.g., saturated aqueous NH₄Cl)

    • Reagents for hydrolysis (e.g., aqueous HCl)

    • Standard laboratory glassware and work-up equipment

    Procedure:

    • Formation of the Chiral Glycine Equivalent:

      • Convert (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid to its methyl ester using standard esterification conditions (e.g., SOCl₂ in methanol).

      • Form a Schiff base by reacting the methyl ester with a suitable chiral amine (e.g., (S)-o-[(N-benzylprolyl)amino]benzophenone) under dehydrating conditions. This creates a more rigid system for stereocontrol.

    • Diastereoselective Alkylation:

      • Dissolve the chiral glycine equivalent in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

      • Slowly add a solution of LDA (1.1 equivalents) in THF to the reaction mixture and stir for 30-60 minutes to ensure complete enolate formation.

      • Add the alkyl halide (1.2 equivalents) dropwise to the cold enolate solution.

      • Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

      • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

      • Allow the mixture to warm to room temperature.

    • Work-up and Purification:

      • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

      • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel to isolate the diastereomerically enriched product.

    • Hydrolysis and Isolation of the α-Amino Acid:

      • Hydrolyze the purified product by refluxing in aqueous HCl (e.g., 6 M) to cleave the chiral auxiliary and protecting groups.

      • After cooling, extract the aqueous solution with an organic solvent to remove the chiral auxiliary.

      • Isolate the desired α-amino acid from the aqueous layer, for example, by ion-exchange chromatography or by adjusting the pH to the isoelectric point to induce precipitation.

    Data Presentation
    EntryAlkyl Halide (R-X)Diastereomeric Ratio (d.r.)Yield (%)
    1Benzyl Bromide>95:585
    2Iodomethane90:1078
    3Allyl Bromide>95:582

    Note: The data presented in this table is representative and based on typical results obtained for analogous systems. Actual results may vary depending on the specific substrate and reaction conditions.

    Application Note II: Diastereoselective Synthesis of β-Lactams

    The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, is a powerful method for constructing the β-lactam ring. By using an imine derived from a chiral amine, such as one prepared from (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, the stereochemical outcome of the cycloaddition can be controlled.

    Mechanistic Rationale

    In this application, the chiral N-substituent on the imine directs the facial selectivity of the ketene addition. The bulky phenylglycine moiety creates a steric bias, favoring the approach of the ketene from the less hindered face of the imine C=N bond. This leads to the formation of a specific diastereomer of the β-lactam.

    Diagram 2: Staudinger [2+2] Cycloaddition

    G cluster_0 Reactants cluster_1 Transition State cluster_2 Product Imine Chiral Imine (from (S)-N-Methoxycarbonyl- phenylacetic acid derivative) TS Diastereoselective [2+2] Cycloaddition Imine->TS Ketene Ketene (R1,R2-C=C=O) Ketene->TS BetaLactam Diastereomerically Enriched β-Lactam TS->BetaLactam Facial selectivity directed by chiral auxiliary

    Sources

    Method

    Application Note: Chiral Resolution of Racemic Amines using (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic Acid

    Introduction & Mechanistic Rationale The demand for enantiopure chiral amines in the pharmaceutical and agrochemical industries necessitates robust, scalable, and economically viable resolution methods. While asymmetric...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Mechanistic Rationale

    The demand for enantiopure chiral amines in the pharmaceutical and agrochemical industries necessitates robust, scalable, and economically viable resolution methods. While asymmetric synthesis continues to advance, classical chiral resolution via diastereomeric salt formation remains the most widely applied industrial technique for isolating single enantiomers .

    (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid (commonly referred to as N-Moc-(S)-phenylglycine) is a highly effective, synthetic chiral resolving agent. Its design reflects a deep understanding of physical organic chemistry and crystal engineering:

    • Suppression of Zwitterion Formation: Unprotected (S)-phenylglycine exists as a zwitterion, rendering it highly insoluble in organic solvents and neutralizing its carboxylic acid moiety. The methoxycarbonyl (Moc) protecting group masks the basicity of the amine, ensuring the molecule acts strictly as a chiral acid capable of protonating the target racemic amine.

    • Conformational Rigidity and Lattice Energy: The carbamate linkage restricts rotation and provides a rigid spatial arrangement. Similar to the well-documented behavior of Boc-phenylglycine , the Moc group provides critical hydrogen-bond acceptor (C=O) and donor (N-H) sites. These sites, combined with the π-π stacking capabilities of the phenyl ring, facilitate the formation of highly ordered, stable crystal lattices with one specific amine enantiomer, thereby maximizing the thermodynamic difference between the diastereomeric salt pairs .

    Experimental Protocols

    The following protocols outline a self-validating system for the resolution of a generic racemic primary amine (e.g., 1-phenylethylamine or 1-aminotetralin). The workflow includes salt formation, fractional crystallization, salt breaking, and the critical step of resolving agent recovery.

    Protocol A: Diastereomeric Salt Formation and Fractional Crystallization

    Note: The choice of solvent is critical. Alcohols (Methanol, Ethanol, Isopropanol) or aqueous alcohol mixtures are typically optimal for maximizing the solubility differential between the diastereomeric salts.

    • Preparation: To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 100 mmol of the racemic amine.

    • Solvent Addition: Add 200 mL of the selected crystallization solvent (e.g., Isopropanol/Water, 95:5 v/v).

    • Resolving Agent Addition: Add 100 mmol (1.0 equivalent) of (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid.

      • Expert Insight: For process economics, the Pope-Peachey method can be employed by using 0.5 eq of the resolving agent and 0.5 eq of an achiral mineral acid (e.g., HCl) to selectively precipitate the less soluble diastereomer.

    • Dissolution: Heat the suspension to reflux (approx. 80 °C for isopropanol) until a completely homogeneous, clear solution is achieved.

    • Controlled Crystallization: Remove the heat source and allow the solution to cool to room temperature at a controlled rate of ~0.1 °C/min. Do not agitate vigorously, as slow cooling promotes the growth of large, pure crystals and prevents the kinetic trapping of the more soluble diastereomer.

    • Isolation: Once the mixture reaches 20 °C, stir for an additional 2 hours to ensure complete precipitation. Filter the crystals under vacuum and wash the filter cake with 20 mL of ice-cold crystallization solvent.

    Protocol B: Salt Breaking and Resolving Agent Recovery
    • Liberation (Salt Breaking): Transfer the isolated diastereomeric salt to a separatory funnel. Suspend the salt in 100 mL of Dichloromethane (DCM) and add 100 mL of 1M aqueous NaOH. Shake vigorously for 5 minutes until the solid is completely dissolved.

    • Phase Separation: Allow the layers to separate. The organic layer (bottom) contains the resolved, enantiopure free amine. The aqueous layer (top) contains the sodium salt of the resolving agent.

    • Amine Isolation: Extract the aqueous layer with an additional 50 mL of DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target enantiopure amine. Validate the enantiomeric excess (ee) via chiral HPLC.

    • Resolving Agent Recovery: Transfer the aqueous layer to an Erlenmeyer flask and cool to 0–5 °C in an ice bath. Slowly add 2M HCl dropwise under continuous stirring until the pH reaches 2.0. The (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid will precipitate as a white solid.

    • Filtration: Filter the recovered resolving agent, wash with cold distilled water, and dry under vacuum at 50 °C for 12 hours. The recovered agent can be directly reused in subsequent resolution cycles.

    Quantitative Data & Optimization Parameters

    To establish a robust process, empirical screening of solvents and stoichiometry is required. Table 1 summarizes representative optimization data for the resolution of a standard racemic amine.

    Table 1: Matrix for Chiral Resolution Optimization

    Solvent SystemStoichiometry (Amine : Agent)Yield of Less Soluble Salt (%)ee of Liberated Amine (%)Resolving Agent Recovery (%)
    Methanol1 : 142.588.0> 95
    Ethanol1 : 138.092.5> 95
    Isopropanol1 : 145.285.0> 95
    Isopropanol / H₂O (95:5) 1 : 1 40.1 > 99.0 > 98
    Isopropanol / H₂O (95:5)1 : 0.5 (+ 0.5 HCl)35.597.5> 98

    Data Interpretation: The addition of 5% water to isopropanol significantly enhances the enantiomeric excess of the precipitate by increasing the solubility of the more soluble diastereomer, preventing its co-precipitation.

    Process Visualization

    G Racemic Racemic Amine (R/S-Isomers) Mixing Salt Formation (Reflux in Solvent) Racemic->Mixing ResolvingAgent (S)-Moc-Phenylglycine (Chiral Acid) ResolvingAgent->Mixing Salts Diastereomeric Salts [(S)-Acid • (R)-Amine] +[(S)-Acid • (S)-Amine] Mixing->Salts Crystallization Fractional Crystallization (Controlled Cooling) Salts->Crystallization Solid Less Soluble Salt (Precipitate) Crystallization->Solid Crystallizes Liquid Mother Liquor (More Soluble Salt) Crystallization->Liquid Remains Dissolved BaseTreatment Salt Breaking (aq. NaOH & Extraction) Solid->BaseTreatment ResolvedAmine Enantiopure Amine (Organic Phase) BaseTreatment->ResolvedAmine RecoveredAgent Recovered Resolving Agent (Aqueous Phase + HCl) BaseTreatment->RecoveredAgent

    Process flow for the chiral resolution of amines via diastereomeric salt formation.

    References

    • Lee, H. L., et al. "Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen." Industrial & Engineering Chemistry Research, 2023.[Link]

    • Seco, J. M., et al. "Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1H NMR Spectroscopy." The Journal of Organic Chemistry, 2004.[Link]

    • Wang, Y., et al. "Strategies for chiral separation: from racemate to enantiomer." Chemical Science, 2023.[Link]

    Application

    Application Notes &amp; Protocols: The Use of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid in Peptide Synthesis

    Introduction: The Strategic Value of Non-Proteinogenic Amino Acids In the landscape of modern drug discovery and materials science, synthetic peptides offer a vast and tunable chemical space. The strategic incorporation...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Strategic Value of Non-Proteinogenic Amino Acids

    In the landscape of modern drug discovery and materials science, synthetic peptides offer a vast and tunable chemical space. The strategic incorporation of non-proteinogenic amino acids is a cornerstone of this field, allowing researchers to design peptides with enhanced stability, novel structural motifs, and tailored biological activities. (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, also known as N-Methoxycarbonyl-L-phenylglycine, is a valuable building block in this context.[1] Its unique structure, featuring a phenyl group directly on the α-carbon, introduces conformational constraints and potential for aromatic interactions within the peptide backbone.[1]

    The N-terminal Methoxycarbonyl (Moc) group is a urethane-based protecting group, which is critical for preventing racemization during the coupling reaction, a common challenge in peptide synthesis.[2][3] This guide provides a comprehensive overview of the principles and detailed protocols for the effective use of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid in solid-phase peptide synthesis (SPPS), tailored for researchers, scientists, and drug development professionals.

    Physicochemical Properties and Handling

    Proper handling and storage are paramount to ensure the integrity and reactivity of the amino acid derivative.

    PropertyValueReference(s)
    Chemical Name (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid[4]
    Synonyms N-Methoxycarbonyl-L-phenylglycine, Moc-L-Phg-OH[5][6]
    CAS Number 60725-19-1[7]
    Molecular Formula C₁₀H₁₁NO₄[4]
    Molecular Weight 209.20 g/mol [4]
    Appearance White to off-white solid[1]
    Storage Store at room temperature, sealed in a dry environment.[7]

    Core Principles of Application

    The Role of the Methoxycarbonyl (Moc) Protecting Group

    The success of peptide synthesis hinges on the precise control of reactive groups.[] The Moc group on the α-amino function of phenylglycine serves this purpose. Like the more common Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups, the Moc group is a urethane derivative.[2] Urethane-type protecting groups are essential for two primary reasons:

    • Preventing Self-Polymerization: They block the nucleophilicity of the α-amino group, preventing the amino acid from reacting with itself.

    • Suppressing Racemization: During carboxyl group activation, the urethane carbonyl oxygen significantly reduces the propensity for the formation of a 5(4H)-oxazolone intermediate, which is a primary pathway for the loss of chiral integrity (racemization).[9][10]

    The Moc group is stable under the conditions used for coupling but must be removed to elongate the peptide chain further. Its removal conditions should be considered in the overall synthetic strategy.

    Mechanism of Peptide Bond Formation: Carbodiimide Activation

    Most peptide coupling reactions rely on the activation of the carboxylic acid group to make it susceptible to nucleophilic attack by the free amine of the growing peptide chain.[11] Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose.[12][13]

    The mechanism proceeds via a highly reactive O-acylisourea intermediate.[9][13] However, this intermediate is unstable and can rearrange into an unreactive N-acylurea, terminating the reaction.[10] To improve efficiency and minimize side reactions, an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure is often included. These additives react with the O-acylisourea intermediate to form a more stable, yet still highly reactive, active ester, which then efficiently acylates the N-terminal amine of the peptide chain.[9]

    G AA_COOH Moc-Phg-OH (Carboxylic Acid) Intermediate O-Acylisourea Intermediate (Highly Reactive) AA_COOH->Intermediate + Carbodiimide Carbodiimide (e.g., DCC, EDC) Carbodiimide->Intermediate Active_Ester Active Ester (More Stable) Intermediate->Active_Ester + Byproduct1 Urea Byproduct Side_Reaction N-Acylurea (Inactive) Intermediate->Side_Reaction Rearrangement Additive Additive (e.g., HOBt, Oxyma) Additive->Active_Ester Coupled_Peptide Coupled Peptide (New Peptide Bond) Active_Ester->Coupled_Peptide + Byproduct2 Released Additive Active_Ester->Byproduct2 releases Peptide_NH2 Resin-Bound Peptide (Free N-Terminus) Peptide_NH2->Coupled_Peptide

    Diagram 1: Carbodiimide-mediated activation and coupling pathway.

    Experimental Protocols

    These protocols are designed for manual solid-phase peptide synthesis. All operations should be performed in a fume hood using appropriate personal protective equipment. The quality of solvents, particularly N,N-dimethylformamide (DMF), is critical; use peptide synthesis grade or amine-free DMF.[14]

    Foundational Workflow: The SPPS Cycle

    Solid-phase peptide synthesis is a cyclical process where the peptide is progressively built on an insoluble resin support.[15] This allows for the easy removal of excess reagents and soluble by-products by simple filtration and washing.[2]

    SPPS_Cycle Start Start: Resin with N-Protected Amino Acid Deprotection Step 1: N-terminal Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Step 2: Wash (DMF, DCM) Deprotection->Wash1 Coupling Step 3: Couple Next Amino Acid (Activation Reagents) Wash1->Coupling Wash2 Step 4: Wash (DMF, DCM) Coupling->Wash2 Elongated Result: Elongated Peptide (Ready for next cycle) Wash2->Elongated End Repeat Cycle or Proceed to Cleavage Elongated->End End->Deprotection Next Amino Acid

    Sources

    Method

    Experimental procedure for coupling Moc-L-Phg-OH in SPPS

    Application Note: Optimized Coupling Protocols for Moc-L-Phg-OH in Solid-Phase Peptide Synthesis (SPPS) Introduction & Mechanistic Context Moc-L-Phg-OH (N-Methoxycarbonyl-L-phenylglycine) is a highly specialized unnatura...

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Optimized Coupling Protocols for Moc-L-Phg-OH in Solid-Phase Peptide Synthesis (SPPS)

    Introduction & Mechanistic Context

    Moc-L-Phg-OH (N-Methoxycarbonyl-L-phenylglycine) is a highly specialized unnatural amino acid derivative. The methoxycarbonyl (Moc) group serves as a robust, trifluoroacetic acid (TFA)-stable N-terminal capping moiety. This makes Moc-L-Phg-OH a critical building block in the synthesis of advanced peptidomimetics, particularly in the development of macrocyclic inhibitors and HCV NS3/4A protease inhibitors (e.g., Boceprevir and Telaprevir analogs)[1],[2].

    However, incorporating L-phenylglycine (L-Phg) derivatives into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) presents a notorious synthetic hurdle: a profound susceptibility to base-catalyzed epimerization (racemization)[3],[4].

    The Causality of Epimerization

    The root cause of Phg epimerization lies in the extreme acidity of its benzylic alpha-proton. The adjacent phenyl ring stabilizes the carbanion formed upon proton abstraction via resonance[4],[5]. During the carboxylic acid activation step of SPPS, the use of standard, non-sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) rapidly abstracts this alpha-proton[3],[6].

    This proton abstraction triggers two primary degradation pathways:

    • Direct Enolization: Reversible deprotonation at the chiral center.

    • Oxazolone Formation: Intramolecular cyclization of the activated ester, which inherently destroys stereochemical integrity[5].

    Because Moc-L-Phg-OH is typically the final N-terminal residue, it is not subjected to subsequent Fmoc-deprotection cycles (e.g., 20% piperidine), which are also known to cause racemization[7]. Therefore, the base-catalyzed coupling step is the singular, critical point of failure for stereopurity[3],[6].

    Epimerization_Mechanism cluster_0 Standard Base (e.g., DIPEA) cluster_1 Sterically Hindered Base (e.g., TMP) Activated_AA Activated Moc-L-Phg-OH Direct_Enolization Direct Enolization Activated_AA->Direct_Enolization Strong Base Oxazolone Oxazolone Formation Activated_AA->Oxazolone Fast_Coupling Rapid Aminolysis Activated_AA->Fast_Coupling Weak Base Racemized_Product Epimerized Peptide Direct_Enolization->Racemized_Product Oxazolone->Racemized_Product Pure_Product Stereopure Peptide Fast_Coupling->Pure_Product

    Caption: Mechanistic pathways of Moc-L-Phg-OH activation and epimerization vs. successful coupling.

    Strategic Selection of Coupling Reagents and Bases

    To achieve stereopure coupling (>98% L-diastereomer), the kinetics of aminolysis must outcompete the kinetics of alpha-proton abstraction. This is achieved by abandoning traditional HATU/DIPEA protocols in favor of highly reactive coupling reagents paired with sterically hindered, weak bases[6],[5].

    • Coupling Reagents: COMU (a third-generation uronium salt) or DEPBT (an organophosphorus reagent) provide exceptionally fast activation and aminolysis, minimizing the time the activated ester spends in a vulnerable state[3],[5].

    • Bases: TMP (2,4,6-Trimethylpyridine) or DMP (2,6-Dimethylpyridine) are basic enough to drive the coupling reaction but possess severe steric bulk surrounding the nitrogen atom. This steric shielding prevents the base from accessing and abstracting the benzylic alpha-proton[3],[6].

    Quantitative Data Summary

    The following table summarizes the impact of various coupling conditions on the stereochemical integrity of phenylglycine derivatives during SPPS, demonstrating the necessity of the COMU/TMP or DEPBT/TMP systems[6],[5].

    Coupling ReagentBase (Equivalents)Pre-activation TimeDiastereomeric Purity (L-Phg %)Epimerization Risk
    HATUDIPEA (4.0 eq)2 min~50 - 60%Critical (High D-Phg)
    HBTUNMM (4.0 eq)2 min~60 - 70%High
    DEPBTTMP (4.0 eq)0 min> 95%Low
    COMU TMP (6.0 eq) 0 min > 98% Negligible (Optimal)

    Experimental Workflow

    SPPS_Workflow Start Peptidyl-Resin Prep Dissolve Moc-L-Phg-OH & COMU Start->Prep Base Add TMP Directly to Resin Prep->Base No Pre-activation Coupling Coupling Reaction (1-2 hrs) Base->Coupling Wash Resin Washing Coupling->Wash Cleavage TFA Cleavage Wash->Cleavage

    Caption: Optimized step-by-step SPPS workflow for coupling Moc-L-Phg-OH to peptidyl-resin.

    Detailed Step-by-Step Protocol: Coupling Moc-L-Phg-OH

    Note: This protocol utilizes the COMU/TMP system, which provides the highest reproducibility for stereopure Phg incorporation[3],[6].

    Materials & Reagents:

    • Moc-L-Phg-OH (3.0 equivalents relative to resin loading)

    • COMU (3.0 equivalents)

    • 2,4,6-Trimethylpyridine (TMP) (6.0 equivalents)

    • Amine-free N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    Methodology:

    • Resin Preparation: Ensure the N-terminal protecting group (e.g., Fmoc) of the nascent peptidyl-resin has been fully removed and the resin is thoroughly washed with DMF (5 × 1 min) to remove any residual piperidine.

    • Reagent Dissolution (Strictly No Base Yet): In a clean, dry vial, dissolve Moc-L-Phg-OH (3.0 eq) and COMU (3.0 eq) in a minimal volume of amine-free DMF (approx. 0.1 M concentration).

    • Zero Pre-Activation Coupling:

      • Add the Moc-L-Phg-OH/COMU solution directly to the reaction vessel containing the swollen resin.

      • Immediately add TMP (6.0 eq) directly to the resin slurry.

      • Causality Check: Do not pre-mix the base with the activated ester in the vial. Pre-activation allows the activated ester to sit in the presence of base without the resin-bound nucleophile, maximizing oxazolone formation and enolization[5].

    • Reaction Incubation: Agitate the reaction mixture gently at strictly room temperature (20–25 °C) for 1 to 2 hours.

    • Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3 × 1 min) and DCM (3 × 1 min)[8].

    • Cleavage: Because the Moc (methoxycarbonyl) group is a stable carbamate, it will not be removed during standard acidic cleavage. Treat the resin with a standard TFA cleavage cocktail (e.g., TFA/TIPS/H2O 95:2.5:2.5) for 2 hours to release the fully deprotected, Moc-capped peptide[3],[9].

    Troubleshooting & Optimization

    • Temperature Control: Maintain the coupling reaction strictly at or below room temperature. Microwave-assisted SPPS (elevated temperatures) drastically accelerates the racemization of Phg derivatives and should be entirely avoided for this specific residue unless utilizing highly specialized, low-power conditions (e.g., DMTMM-BF4 at 50 °C)[7],[5].

    • Solvent Quality: Use only high-quality, amine-free DMF. Degradation of DMF yields dimethylamine, a secondary amine that can act as a base to trigger premature epimerization before the coupling reagent is even introduced.

    • Monitoring: Since Moc-L-Phg-OH lacks an Fmoc group, standard UV monitoring of Fmoc deprotection cannot be used for this final residue. Confirm coupling completion via a micro-cleavage and LC-MS analysis prior to full-scale cleavage.

    References

    • Liang, C., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(24), 2325-2329. URL: [Link]

    • Ronga, L., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(5), 295-302. URL: [Link]

    • Kekenes-Huskey, P. M., et al. (2024). Development of Potent Mcl-1 Inhibitors: Structural Investigations on Macrocycles Originating from a DNA-Encoded Chemical Library Screen. Journal of Medicinal Chemistry. URL: [Link]

    Sources

    Application

    Protecting Group Strategies and Coupling Protocols for (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid

    (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid (CAS: 60725-19-1), commonly referred to as Moc-L-Phg-OH , is a critical chiral building block in modern drug development. It is most prominently featured in the synthesi...

    Author: BenchChem Technical Support Team. Date: March 2026

    (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid (CAS: 60725-19-1), commonly referred to as Moc-L-Phg-OH , is a critical chiral building block in modern drug development. It is most prominently featured in the synthesis of Hepatitis C virus (HCV) NS5A inhibitors, including blockbuster direct-acting antivirals (DAAs) such as Ledipasvir, Daclatasvir, and Velpatasvir [1, 4].

    Unlike traditional peptide synthesis where N-terminal protecting groups (like Boc or Fmoc) are transient and removed, the methoxycarbonyl (Moc) group is an atom-economical, permanent protecting group . It is deliberately retained in the final active pharmaceutical ingredient (API) to provide metabolic stability and essential hydrogen-bonding interactions with the viral target [1]. Therefore, the "protecting group strategy" for Moc-L-Phg-OH does not involve N-terminal deprotection. Instead, it revolves around managing the highly sensitive carboxylic acid (C-terminus) during activation and orthogonal synthesis without compromising the delicate α -chiral center.

    Mechanistic Insight: The Epimerization Challenge

    The primary challenge when working with Moc-L-Phg-OH is the extreme susceptibility of the phenylglycine α -carbon to epimerization (racemization) .

    The Causality: The phenyl ring exerts a strong electron-withdrawing inductive effect, which significantly increases the acidity of the α -proton. When the carboxylic acid is activated using standard coupling reagents (e.g., HATU, HBTU) in the presence of strong, unhindered bases like N,N-Diisopropylethylamine (DIPEA, pKa ~10.5), the base readily abstracts the α -proton. This leads to the formation of a planar oxazolone or direct enolate intermediate, destroying the (S)-stereocenter and resulting in a racemic mixture[2].

    To preserve scientific integrity and yield, we must engineer a coupling environment that activates the carboxylate while strictly prohibiting proton abstraction.

    Epimerization MocPhg (S)-Moc-Phg-OH (Chiral α-carbon) Activation Carboxyl Activation MocPhg->Activation Path1 Strong Base (DIPEA) Standard Reagents Activation->Path1 Path2 Mild Base (TMP) Optimized (DEPBT) Activation->Path2 Enolate Oxazolone / Enolate (Loss of Stereocenter) Path1->Enolate Racemic Racemic Product (R/S Mixture) Enolate->Racemic ActiveEster Stable Active Ester (Preserved Stereocenter) Path2->ActiveEster Chiral Enantiopure Product (S-Isomer >99%) ActiveEster->Chiral

    Mechanistic pathway: Epimerization risk vs. stereocontrolled coupling of Moc-L-Phg-OH.

    Strategic Selection of Coupling Reagents and Bases

    To achieve stereoretentive coupling, we must alter the thermodynamics and kinetics of the activation step:

    • Coupling Reagent: We replace highly reactive uronium salts (HATU) with DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one). DEPBT forms an active ester that is highly resistant to oxazolone formation, acting as a "shock absorber" against racemization [3].

    • Base Selection: We replace DIPEA with TMP (2,4,6-trimethylpyridine; collidine). TMP has a much lower pKa (~7.4) and is sterically hindered, allowing it to facilitate the coupling reaction without being basic or accessible enough to deprotonate the α -carbon [2].

    Quantitative Comparison of Coupling Conditions

    The table below summarizes the impact of reagent selection on the stereochemical fidelity of phenylglycine derivatives.

    Coupling ReagentBaseBase pKaActive IntermediateEpimerization RiskRecommendation
    HATU DIPEA10.5OAt esterHigh (>15%) Strictly Avoid
    HBTU NMM7.3OBt esterModerate (~10%) Not Recommended
    COMU TMP7.4Oxyma esterLow (<8%) Acceptable for SPPS
    DEPBT TMP7.4ODhbt esterNegligible (<1%) Optimal Standard

    Experimental Methodologies

    Protocol 1: Stereoretentive Amide Coupling of Moc-L-Phg-OH

    This workflow details the coupling of Moc-L-Phg-OH to a secondary amine core (e.g., a pyrrolidine or imidazole intermediate common in DAA synthesis) [4].

    Workflow Step1 1. Substrate Prep (Amine Core) Step3 3. Amide Coupling (RT, 2-4h) Step1->Step3 Step2 2. Pre-activation (DEPBT + TMP, 0°C) Step2->Step3 Step4 4. Quenching & Workup Step3->Step4 Step5 5. Chiral HPLC Validation Step4->Step5

    Workflow for stereoretentive coupling of Moc-L-Phg-OH to a secondary amine core.

    Step-by-Step Procedure:

    • Preparation of the Active Ester: In an oven-dried flask under inert atmosphere (N₂), dissolve Moc-L-Phg-OH (1.0 eq) and DEPBT (1.1 eq) in anhydrous DMF to achieve a 0.1 M concentration. Cool the mixture to 0 °C using an ice bath.

    • Controlled Base Addition: Add TMP (2.0 eq) dropwise over 5 minutes. Stir the mixture at 0 °C for 15 minutes to ensure complete formation of the active ester prior to amine introduction.

    • Amine Introduction: Dissolve the secondary amine core (0.95 eq, to ensure complete consumption of the complex core) in a minimal volume of anhydrous DMF. Add this solution dropwise to the activated Moc-L-Phg-OH mixture.

    • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

    • Self-Validation Checkpoint (Critical): Withdraw a 10 µL aliquot of the reaction mixture. Dilute with 1 mL of 50% Acetonitrile/Water and analyze via Chiral LC-MS.

      • Pass Criteria: >95% conversion of the amine core with <1.0% detection of the D-phenylglycine epimer . Do not proceed to workup until this is verified.

    • Quenching and Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Purification: Wash the combined organic layers sequentially with 5% aqueous citric acid (to remove TMP), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    Protocol 2: Orthogonal C-Terminal Protection (Synthesis of Moc-L-Phg-OtBu)

    If your synthetic route requires modifying another region of the molecule prior to amide coupling, the carboxylic acid of Moc-L-Phg-OH must be temporarily masked. The tert-butyl ester is the optimal orthogonal protecting group, as it can be cleaved under acidic conditions (e.g., TFA/DCM) that leave the Moc carbamate completely intact.

    Step-by-Step Procedure:

    • Reagent Mixing: Suspend Moc-L-Phg-OH (1.0 eq) in a mixture of tert-butanol and anhydrous Dichloromethane (DCM) (1:1 ratio, 0.2 M).

    • Activation: Add Di-tert-butyl dicarbonate (Boc₂O, 2.0 eq) followed by a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). Note: The mechanism here involves the formation of a mixed anhydride which is subsequently attacked by the tert-butanol.

    • Progression: Stir the reaction mixture at room temperature for 16 hours.

    • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (1:1). The highly polar starting material ( Rf​≈0.1 ) must be fully consumed, replaced by a non-polar spot ( Rf​≈0.6 ).

    • Workup: Evaporate the volatiles under reduced pressure. Redissolve the crude residue in EtOAc and wash sequentially with 0.1 M HCl (to remove DMAP), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield Moc-L-Phg-OtBu.

    References

    • Design and Synthesis of Novel Bis-Imidazolyl Phenyl Butadiyne Derivatives as HCV NS5A Inhibitors. National Center for Biotechnology Information (NIH/PMC). URL:[Link]

    • Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. ResearchGate (Originally published in Tetrahedron Letters). URL:[Link]

    • DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. ResearchGate. URL:[Link]

    • Sulfur(VI) fluoride exchange as a key reaction for synthesizing biaryl sulfate core derivatives as potent hepatitis C virus NS5A inhibitors. RSC Publishing. URL:[Link]

    Method

    Topic: Analytical Methods for the Quantification of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid

    An Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals Abstract (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid is a chiral building block of significant interest in the...

    Author: BenchChem Technical Support Team. Date: March 2026

    An Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals

    Abstract

    (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid is a chiral building block of significant interest in the pharmaceutical industry, often serving as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Due to the stereospecific nature of pharmacological activity, the enantiomeric purity of such intermediates is a critical quality attribute. This guide provides a detailed framework for the development and validation of robust analytical methods for the accurate quantification and chiral purity assessment of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid. We present two primary high-performance liquid chromatography (HPLC) methodologies: a direct enantioselective method using a chiral stationary phase (CSP) and a highly sensitive method utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document offers detailed, step-by-step protocols, method validation guidelines according to ICH standards, and the scientific rationale behind critical experimental choices, designed to ensure data integrity, reliability, and regulatory compliance.[1][2][3]

    Introduction: The Imperative for Enantioselective Quantification

    In pharmaceutical development, the three-dimensional structure of a molecule is intrinsically linked to its biological function. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects. Consequently, regulatory agencies worldwide mandate the stereospecific quantification of chiral drugs and intermediates.

    (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, a derivative of the amino acid phenylglycine, is a prime example of a chiral intermediate where control of stereochemistry is paramount.[4] Its accurate quantification is not merely a measure of concentration but a confirmation of its stereochemical identity and purity. An unquantified enantiomeric impurity can have significant implications for the safety and efficacy of the final drug product. Therefore, developing and validating suitable analytical methods is a foundational requirement in the quality control process.[5]

    Method Selection: Rationale and Strategy

    The primary analytical challenge in quantifying (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid is its chiral nature. The (s)- and (r)-enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible with standard reversed-phase HPLC methods. An effective method must introduce a chiral selector into the analytical system to create diastereomeric interactions, which allows for separation.

    This can be achieved through two main strategies:

    • Direct Chiral Separation: This approach utilizes a Chiral Stationary Phase (CSP) that creates a chiral environment within the HPLC column. The enantiomers interact differently with the CSP, leading to different retention times and subsequent separation. This is often the most direct and efficient method. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective for underivatized amino acid derivatives.[6][7]

    • Indirect Chiral Separation: This involves derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral (e.g., C18) column. While effective, this method adds complexity due to the derivatization step and the need to ensure the CDA is enantiomerically pure.[8]

    For high-sensitivity applications, such as analysis in complex biological matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior selectivity and lower detection limits.[9]

    This guide will focus on the direct chiral separation method via HPLC-UV for routine quality control and an LC-MS/MS method for applications requiring higher sensitivity.

    cluster_selection Method Selection Workflow start Need to Quantify (s)-enantiomer matrix_check Is the sample matrix complex (e.g., biological fluid)? start->matrix_check sensitivity_check Is high sensitivity (LOD/LOQ) required? matrix_check->sensitivity_check No method_lcms Select Chiral LC-MS/MS Method matrix_check->method_lcms  Yes sensitivity_check->method_lcms Yes method_hplc Select Chiral HPLC-UV Method sensitivity_check->method_hplc No

    Caption: Method selection decision tree.

    Protocol 1: Chiral HPLC-UV for Purity and Enantiomeric Excess

    This protocol describes a direct method for the simultaneous quantification of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid and its (r)-enantiomer.

    Principle

    The separation is achieved on a Chiral Stationary Phase (CSP) where the analyte enantiomers exhibit differential interactions, leading to distinct retention times. Quantification is performed using an external standard calibration curve with UV detection.

    Materials and Instrumentation
    • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

    • Column: A polysaccharide-based chiral column, such as one based on amylose tris(3,5-dimethylphenylcarbamate), is a strong starting point. Example: CHIRALPAK® IA or similar.

    • Chemicals:

      • (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid reference standard (>99.5% purity).[10]

      • (r)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid reference standard (>99.5% purity).[11]

      • HPLC-grade n-Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA).

    • Glassware: Class A volumetric flasks and pipettes.

    Step-by-Step Protocol
    • Mobile Phase Preparation:

      • Prepare a mobile phase consisting of n-Hexane / Isopropanol / Trifluoroacetic Acid in a ratio of 80:20:0.1 (v/v/v).

      • Causality: The hexane/IPA ratio is critical for controlling retention and resolution. TFA is added as an ion-pairing agent to improve peak shape for the acidic analyte.

      • Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly.

    • Standard Solution Preparation:

      • Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the (s)-enantiomer reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

      • Racemic Standard: Prepare a solution containing both (s)- and (r)-enantiomers to confirm peak identification and calculate resolution.

      • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 10, 25, 50, 100, 250 µg/mL) by serial dilution of the stock solution with the mobile phase.

    • Sample Preparation:

      • Accurately weigh the sample to be analyzed and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 100 µg/mL).

      • Filter the sample solution through a 0.45 µm syringe filter before injection.

    • Chromatographic Conditions:

    ParameterCondition
    Column Polysaccharide-based CSP (e.g., CHIRALPAK® IA)
    Mobile Phase n-Hexane:IPA:TFA (80:20:0.1, v/v/v)
    Flow Rate 1.0 mL/min
    Column Temperature 25 °C
    Injection Volume 10 µL
    Detection UV at 220 nm
    • Data Analysis and Calculations:

      • Inject the racemic standard to identify the retention times of the (s)- and (r)-enantiomers.

      • Generate a linear regression calibration curve by plotting the peak area of the (s)-enantiomer versus its concentration for the calibration standards.

      • Quantify the (s)-enantiomer in the sample by interpolating its peak area from the calibration curve.

      • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area_s - Area_r) / (Area_s + Area_r)] x 100 Where Area_s and Area_r are the peak areas of the (s)- and (r)-enantiomers, respectively.

    Protocol 2: Chiral LC-MS/MS for High-Sensitivity Quantification

    This method is ideal for quantifying low levels of the analyte, for example, in stability studies or complex matrices.

    Principle

    Separation is achieved using the same chiral HPLC principles as Protocol 1. Detection is performed by a tandem mass spectrometer, which provides exceptional selectivity and sensitivity by monitoring specific parent-to-product ion transitions.

    Materials and Instrumentation
    • Instrumentation: LC-MS/MS system consisting of a UHPLC/HPLC, an electrospray ionization (ESI) source, and a triple quadrupole mass spectrometer.

    • Column: As in Protocol 1. A column with smaller particle size (e.g., 3 µm) may be used for faster analysis on a UHPLC system.

    • Chemicals:

      • Reference standards as in Protocol 1.

      • LC-MS grade Acetonitrile, Methanol, and Formic Acid.

    Step-by-Step Protocol
    • Mobile Phase Preparation:

      • Mobile Phase A: Water with 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

      • Causality: Volatile buffers like formic acid are required for MS compatibility. Acetonitrile is a common organic modifier that provides good separation efficiency.

    • Standard and Sample Preparation:

      • Prepare stock, calibration, and sample solutions as described in Protocol 1, using a 50:50 mixture of Mobile Phase A and B as the diluent.

    • LC-MS/MS Conditions:

    ParameterCondition
    Column Polysaccharide-based CSP
    Mobile Phase Gradient elution (see table below)
    Flow Rate 0.5 mL/min
    Column Temperature 30 °C
    Injection Volume 5 µL
    Ionization Mode ESI Negative
    MRM Transition Precursor Ion [M-H]⁻: m/z 208.1 → Product Ion: m/z 164.1 (tentative)

    Note: The exact MRM transition must be optimized by infusing a standard solution of the analyte into the mass spectrometer.

    Gradient Elution Program:

    Time (min)% Mobile Phase A% Mobile Phase B
    0.0955
    1.0955
    8.0595
    10.0595
    10.1955
    12.0955
    • Data Analysis:

      • Quantification is based on the peak area of the specific MRM transition, plotted against the concentration of the calibration standards.

    Method Validation: Ensuring Trustworthiness

    Any analytical method used for quality control must be validated to demonstrate its suitability for the intended purpose.[1][2] Validation ensures the method is reliable, reproducible, and accurate.[3][5] The following parameters should be assessed according to ICH Q2(R1) guidelines.

    cluster_validation Analytical Method Validation Workflow start Analytical Method Developed specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Validation Report & Method Approval robustness->report

    Caption: General workflow for analytical method validation.

    Summary of Validation Parameters and Acceptance Criteria:

    ParameterDescriptionTypical Acceptance Criteria
    Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants, (r)-enantiomer).[1]Peak purity index > 0.999 (DAD). Baseline resolution (Rs > 1.5) between enantiomers.
    Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) ≥ 0.998.
    Range The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision.[5]Typically 80% to 120% of the test concentration.
    Accuracy The closeness of test results to the true value. Assessed by spike/recovery studies at different levels.Mean recovery between 98.0% and 102.0%.
    Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate (Inter-day): RSD ≤ 2.0%.
    Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[5]Signal-to-Noise ratio (S/N) of 3:1.
    Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.S/N of 10:1; RSD at this concentration ≤ 10%.
    Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters (flow, temp, mobile phase %) are varied.

    Conclusion

    The accurate and reliable quantification of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid is critical for ensuring the quality, safety, and efficacy of pharmaceutical products derived from it. The chiral HPLC-UV and LC-MS/MS methods detailed in this guide provide robust, validated protocols suitable for both routine quality control and high-sensitivity applications. The choice of method depends on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. By following these protocols and adhering to rigorous validation standards, researchers and drug development professionals can generate high-quality, defensible data that meets stringent regulatory expectations.

    References

    • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

    • In-Process Technologies. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Retrieved from [Link]

    • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

    • Rajput, D., Rajat, V., & Goyal, A. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition, 3(1), 31-40. Retrieved from [Link]

    • Pharmaceutical Technology. (2025, March 12). Analytical Methods Validation In-Process Control Methods for the Manufacture of Active Pharmaceutical Ingredients. Retrieved from [Link]

    • Wang, Y., et al. (2015). Kinetics of enantioselective liquid–liquid extraction of phenylglycine enantiomers using a BINAP–copper complex as chiral selector. ResearchGate. Retrieved from [Link]

    • Turiel, M. G., et al. (2020). Highly Enantioselective Extraction of Phenylglycine by a Chiral Macrocyclic Receptor Based on Supramolecular Interactions. PubMed. Retrieved from [Link]

    • Turiel, M. G., et al. (2020). Highly Enantioselective Extraction of Phenylglycine by a Chiral Macrocyclic Receptor Based on Supramolecular Interactions. ResearchGate. Retrieved from [Link]

    • Agilent Technologies. (2010, May 14). Separation of two sulfurated amino acids with other seventeen amino acids by HPLC with pre-column derivatization. Retrieved from [Link]

    • Gstöttner, C., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. ScienceDirect. Retrieved from [Link]

    • Istrate, A. N., et al. (2021). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid. PubChem Compound Summary for CID 3084126. Retrieved from [Link]

    • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

    • MDPI. (2021, August 28). Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. Retrieved from [Link]

    • MDPI. (2022, December 22). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]

    • Mishra, S., & Chauhan, A. (2023). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Indian Journal of Pharmaceutical Education and Research, 57(3), 864-872. Retrieved from [Link]

    Sources

    Application

    Recrystallization protocol for (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid purification.

    Advanced Application Note: Recrystallization Protocol for (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic Acid The Chemical Challenge: Phenylglycine Stability (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid (also known...

    Author: BenchChem Technical Support Team. Date: March 2026

    Advanced Application Note: Recrystallization Protocol for (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic Acid

    The Chemical Challenge: Phenylglycine Stability

    (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid (also known as N-methoxycarbonyl-L-phenylglycine) is a critical chiral building block used in the synthesis of β-lactam antibiotics and advanced peptidomimetics. Unlike standard aliphatic amino acids, phenylglycine derivatives are uniquely prone to racemization[1]. The electron-withdrawing nature of the adjacent aromatic ring significantly increases the acidity of the α-proton, stabilizing an enolate-like intermediate upon deprotonation[1]. Consequently, purification methods must strictly avoid basic conditions and prolonged thermal stress[2].

    To achieve >99% enantiomeric excess (ee) and high chemical purity, this protocol utilizes a thermodynamically controlled anti-solvent recrystallization system.

    Physicochemical Profiling

    Understanding the physical boundaries of the target molecule is the first step in designing a self-validating purification system. All quantitative baseline data is summarized below to guide process parameters.

    PropertyValueReference / Derivation
    Compound Name (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid-
    Molecular Formula C₁₀H₁₁NO₄-
    Molecular Weight 209.20 g/mol -
    Melting Point 117.0 – 121.0 °CExtrapolated from D-isomer[3]
    Specific Rotation [α]D -3.0° to -5.0° (c=1, H₂O)Extrapolated from D-isomer[3]
    Primary Solvent Ethyl Acetate (EtOAc)Standard for amino acids[4]
    Anti-Solvent Heptane (or Hexanes)Standard for amino acids[5]

    Thermodynamic Strategy: Solvent Selection Causality

    Why utilize an Ethyl Acetate/Heptane dual-solvent system?

    • Primary Solvent (EtOAc): Ethyl acetate acts as an excellent hydrogen bond acceptor, perfectly solvating the carboxylic acid and carbamate moieties of the compound at elevated temperatures (65–70 °C).

    • Anti-Solvent (Heptane): Heptane is a non-polar aliphatic hydrocarbon. The aromatic ring and polar functional groups of the solute have negligible affinity for it. Dropwise addition of heptane into a saturated EtOAc solution carefully shifts the solubility curve, inducing supersaturation[4]. This forces the (S)-enantiomer into a highly ordered crystal lattice, while structurally related impurities and des-methylated byproducts are purged into the mother liquor.

    Experimental Workflow

    G N1 Crude (S)-Isomer Starting Material N2 Dissolution in EtOAc (65-70 °C) N1->N2 N3 Hot Clarification Filtration (Remove Insolubles) N2->N3 N4 Heptane Dosing & Seeding (Anti-Solvent Addition) N3->N4 N5 Controlled Cooling (Ramp to 0-5 °C) N4->N5 N6 Vacuum Filtration & Cold Solvent Wash N5->N6 N7 Vacuum Drying (45 °C, <50 mbar) N6->N7 N8 Pure (S)-2-((Methoxycarbonyl)amino) -2-phenylacetic acid N7->N8

    Figure 1: Step-by-step anti-solvent recrystallization workflow for (S)-isomer purification.

    Step-by-Step Recrystallization Protocol

    Phase 1: Dissolution & Clarification

    • Suspension: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 10.0 g of crude (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid in 40 mL of Ethyl Acetate (approx. 4 volumes).

    • Heating: Warm the suspension to 65–70 °C using a thermostated oil bath. Stir at 250 rpm until complete dissolution is achieved.

    • Hot Filtration: Rapidly filter the hot solution through a pre-warmed 0.45 µm PTFE membrane to remove insoluble particulates. Collect the filtrate in a clean, acid-washed flask maintained at 65 °C.

      • Expert Causality: Acid-washing the receiving glassware neutralizes trace alkaline residues on the glass surface, preventing base-catalyzed racemization of the highly sensitive α-proton[1][2].

    Phase 2: Nucleation & Anti-Solvent Dosing 4. Initial Dosing: While maintaining the filtrate at 65 °C, begin dropwise addition of pre-warmed Heptane (60 °C) via an addition funnel. 5. Cloud Point & Seeding: Stop the heptane addition when the solution becomes faintly turbid (the "cloud point", typically reached after 15–20 mL of heptane). Immediately add 0.05 g (0.5% w/w) of pure (S)-isomer seed crystals.

    • Expert Causality: Seeding bypasses the metastable zone. Without seeds, phenylglycine derivatives frequently "oil out" (undergo liquid-liquid phase separation) rather than forming a crystalline solid[4].

    • Continuous Dosing: Once crystallization initiates and the suspension thickens, resume the slow addition of Heptane until a total of 80–100 mL (8–10 volumes) has been added.

    Phase 3: Controlled Cooling 7. Primary Cooling: Ramp the temperature down from 65 °C to 20 °C at a strictly controlled rate of 0.5 °C/min.

    • Expert Causality: A slow, linear cooling ramp ensures that solute molecules have sufficient time to align thermodynamically into the growing crystal lattice, effectively excluding stereoisomeric impurities.

    • Secondary Cooling: Transfer the flask to an ice bath and hold at 0–5 °C for 2 hours to drive the equilibrium toward maximum yield.

    Phase 4: Isolation & Drying 9. Filtration: Isolate the white crystalline solid via vacuum filtration using a Buchner funnel. 10. Washing: Wash the filter cake with 20 mL of ice-cold EtOAc/Heptane (1:4 v/v).

    • Expert Causality: The cold wash displaces the impurity-rich mother liquor without re-dissolving the purified product.
    • Drying: Transfer the crystals to a vacuum oven and dry at 45 °C (<50 mbar) for 12–16 hours to constant weight.

    Analytical Validation & Process Control

    To ensure the protocol operates as a self-validating system, monitor the following quantitative parameters. If deviations occur, refer to the causality and corrective actions below.

    Issue / Analytical MetricTarget ParameterCausality & Corrective Action
    Oiling Out (LLPS) Dosing Rate: <2 mL/minCause: High supersaturation forces liquid phase separation instead of crystallization. Solution: Re-heat to 70 °C, add 5 mL EtOAc to clarify, and ensure seeding occurs exactly at the cloud point.
    Enantiomeric Downgrading Temp Max: 75 °CCause: Thermal or trace-base catalyzed racemization of the α-proton[1]. Solution: Strictly control maximum temperature; verify all glassware is acid-washed[2].
    Poor Yield Final Temp: 0–5 °CCause: Incomplete precipitation. Solution: Extend the secondary cooling phase to 3 hours and marginally increase the heptane ratio.
    Residual Solvent Drying: 45 °C, <50 mbarCause: EtOAc trapped within the crystal lattice. Solution: Ensure high vacuum; confirm removal via ¹H NMR (verify the absence of the EtOAc singlet at 1.99 ppm).

    References

    • "Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products". RSC Publishing. URL: [Link]

    • "US6248775B1 - α- and β-amino acid hydroxyethylamino sulfonamides useful as retroviral protease inhibitors". Google Patents.
    • "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis". Luxembourg Bio Technologies / Bioorganic & Medicinal Chemistry Letters. URL: [Link]

    Sources

    Method

    Process Development and Large-Scale Synthesis of (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid

    Document Type: Application Note & Scalable Protocol Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Executive Overview (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid (CAS...

    Author: BenchChem Technical Support Team. Date: March 2026

    Document Type: Application Note & Scalable Protocol Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

    Executive Overview

    (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid (CAS: 60725-19-1), commonly referred to as N-methoxycarbonyl-L-phenylglycine, is a highly valuable chiral building block. It is predominantly utilized as an N-cap intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of1[1].

    As a Senior Application Scientist, I have engineered this guide to transition the synthesis of this molecule from a standard benchtop Schotten-Baumann reaction to a robust, large-scale manufacturing process. While baseline literature procedures often report moderate yields (e.g., 58%)[1], the implementation of strict kinetic, thermodynamic, and pH controls described herein routinely pushes isolated yields to 85–90% at the kilogram scale.

    Mechanistic Rationale & Causality

    The synthesis relies on the Schotten-Baumann acylation of L-phenylglycine using methyl chloroformate. Scaling this reaction presents two primary competing pathways: the desired nucleophilic attack of the amine on the chloroformate, and the undesired hydroxide-mediated hydrolysis of the chloroformate into methanol and carbon dioxide.

    The Causality Behind Process Parameters:

    • Strict pH Control (9.0–10.0): L-phenylglycine is a zwitterion. A basic medium is required to deprotonate the amine (pKa ~9.1), rendering it nucleophilic. However, if the pH exceeds 10.5, the rate of methyl chloroformate hydrolysis accelerates exponentially. Maintaining a strict pH window of 9.0–10.0 is the kinetic "sweet spot" that maximizes acylation while preserving the reagent.

    • Thermal Management (0–5 °C): The acylation is highly exothermic. Localized heating not only destroys the methyl chloroformate but also risks the racemization of the sensitive alpha-chiral center of L-phenylglycine. Jacketed cooling ensures stereochemical integrity.

    • Pre-Acidification Organic Purge: Washing the basic aqueous mixture with an organic solvent (MTBE) before product precipitation is a critical purification strategy. It purges neutral byproducts (e.g., dimethyl carbonate) while the target molecule remains safely partitioned in the aqueous phase as a highly soluble sodium salt.

    Quantitative Process Parameters

    The following table summarizes the optimized stoichiometry for a 1.0 kg batch scale.

    Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction in Process
    L-Phenylglycine 151.161.001.00 kgChiral Starting Material
    Methyl Chloroformate 94.501.200.75 kg (615 mL)Acylating Agent
    NaOH (20% w/w aq) 40.00~2.50~3.30 kgBase / pH Maintenance
    Purified Water 18.02Solvent10.0 LReaction Medium
    MTBE 88.15Wash3.0 LOrganic Impurity Purge
    HCl (37% w/w aq) 36.46~1.50~1.0 LAcidifying Agent

    Process Flow & In-Process Controls

    The following diagram maps the workflow, highlighting the critical In-Process Controls (IPCs) that make this protocol a self-validating system.

    Process flow and IPCs for the large-scale synthesis of CAS 60725-19-1.

    Self-Validating Step-by-Step Protocol (1.0 kg Scale)

    Phase 1: Salt Formation & Dissolution
    • Charge a 20 L jacketed glass reactor with 10.0 L of Purified Water.

    • Set the agitator to 200 RPM and charge 1.00 kg of L-Phenylglycine.

    • Slowly add 20% w/w aqueous NaOH until the pH reaches 9.5.

      • Causality: L-phenylglycine is poorly soluble in water. Deprotonating the carboxylic acid forms the highly soluble sodium carboxylate salt, ensuring a homogeneous reaction interface.

      • Validation Checkpoint: The solution must become completely transparent. If particulate matter remains, continue stirring and verify pH > 9.0 before proceeding.

    Phase 2: Acylation under Kinetic Control
    • Engage the chiller to cool the reactor contents to 0–5 °C.

    • Begin the dropwise addition of 0.75 kg (615 mL) of Methyl Chloroformate via an addition funnel over 2 hours.

    • Simultaneously , use an automated dosing pump to add 20% w/w NaOH, maintaining the internal pH strictly between 9.0 and 10.0.

    • Once addition is complete, stir the reaction for an additional 60 minutes at 5 °C.

      • Validation Checkpoint (IPC-1): Pull a 1 mL sample, quench with dilute HCl, and analyze via HPLC. The reaction is validated as complete only when residual L-phenylglycine is < 1.0% Area Under Curve (AUC) . If > 1.0%, add an additional 0.05 eq of methyl chloroformate and re-test.

    Phase 3: Impurity Purge
    • Add 3.0 L of Methyl tert-butyl ether (MTBE) to the reactor and stir vigorously for 15 minutes.

    • Stop agitation and allow the phases to separate for 20 minutes.

    • Drain the lower aqueous phase (containing the product salt) into a clean holding vessel. Discard the upper MTBE layer.

      • Validation Checkpoint: Visual confirmation of a sharp phase boundary. This step guarantees the removal of any unreacted acylating agent and neutral organic impurities.

    Phase 4: Acidification & Crystallization
    • Return the aqueous phase to the reactor and adjust the temperature to 15–20 °C.

    • Slowly add 37% w/w HCl dropwise until the pH reaches 1.5–2.0. A thick white precipitate will form immediately.

      • Causality: The pKa of the product's carboxylic acid is ~2.2. Acidifying below pH 2.0 ensures complete protonation, forcing the product out of the aqueous solution.

      • Validation Checkpoint (IPC-2): Stir for 30 minutes and re-measure the pH. If the pH has drifted above 2.0 (due to delayed buffering effects), add more HCl. The pH must remain stable at 1.5–2.0 to validate complete precipitation.

    Phase 5: Isolation & Drying
    • Discharge the slurry and filter through a Nutsche filter or a large-scale Büchner funnel.

    • Wash the filter cake with 2.0 L of ice-cold Purified Water to remove residual NaCl.

    • Dry the solid in a vacuum oven at 45 °C at < 50 mbar for 24 hours.

      • Validation Checkpoint: Loss on Drying (LOD) must be < 0.5% .

    Analytical Characterization & Quality Control

    To certify the batch for downstream API synthesis, the isolated (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid must meet the following analytical specifications:

    • Appearance: White to off-white crystalline powder.

    • Chiral Purity (HPLC): > 99.0% ee. (The low-temperature control during Phase 2 prevents base-catalyzed racemization).

    • Chemical Purity (HPLC): > 98.5% AUC.

    • 1H NMR (DMSO-d6): Expected chemical shifts include a singlet at ~3.55 ppm (3H, -OCH3), a doublet at ~5.15 ppm (1H, alpha-CH), a multiplet at 7.30-7.45 ppm (5H, aromatic), and a doublet at ~7.95 ppm (1H, -NH, exchangeable).

    References

    • Source: National Institutes of Health (nih.gov)

    Sources

    Application

    Application Notes: The Strategic Use of Moc-L-Phg-OH in the Synthesis of Pharmaceutical Intermediates

    Introduction: The Significance of Chiral Architecture in Modern Pharmaceuticals In the landscape of drug discovery and development, chirality is a cornerstone principle. The stereochemistry of a drug molecule is paramoun...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Significance of Chiral Architecture in Modern Pharmaceuticals

    In the landscape of drug discovery and development, chirality is a cornerstone principle. The stereochemistry of a drug molecule is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles within the chiral environment of the human body.[1][2] Non-proteinogenic amino acids (NPAAs), such as L-phenylglycine (L-Phg), offer unique structural motifs that are not present in the 20 common proteinogenic amino acids, providing chemists with a powerful toolkit to modulate the properties of peptide-based drugs or to serve as chiral building blocks for small molecules.[][4][5] The phenylglycine scaffold, with its phenyl group directly attached to the α-carbon, imparts a specific conformational rigidity and hydrophobicity that can be critical for high-affinity binding to biological targets like enzymes and receptors.[6]

    N-Methoxycarbonyl-L-phenylglycine (Moc-L-Phg-OH) is a protected form of L-phenylglycine. The methoxycarbonyl (Moc) group serves as a transient N-terminal protecting group, preventing the amine from engaging in unwanted side reactions, particularly during the activation of the carboxylic acid for amide bond formation.[7] While less common than the Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) groups, the Moc group offers its own set of properties and can be a strategic choice in a multi-step synthesis. This guide provides an in-depth exploration of the application of Moc-L-Phg-OH in synthesizing key pharmaceutical intermediates, with a focus on the practical execution of synthetic protocols and the chemical reasoning behind them.

    Core Application: Building Blocks for β-Lactam Antibiotics

    A primary and historically significant application of phenylglycine derivatives is in the synthesis of semi-synthetic β-lactam antibiotics, such as ampicillin and cephalexin.[8][9] These drugs feature an N-acyl side chain derived from D-phenylglycine. While the natural enantiomer for this application is D-Phg, the principles and chemical reactions demonstrated here with Moc-L-Phg-OH are directly translatable. The L-enantiomer is also a valuable precursor for other pharmaceuticals, including components of the antitumor agent Taxol and inhibitors of human γ-secretase for treating Alzheimer's disease.[10][11]

    The core transformation is the formation of an amide bond between the phenylglycine derivative and the free amine of a β-lactam nucleus, such as 6-aminopenicillanic acid (6-APA) or 7-aminodeacetoxycephalosporanic acid (7-ADCA).[9][12][13]

    Part 1: The Chemistry of Amide Bond Formation with Moc-L-Phg-OH

    The fundamental reaction for incorporating Moc-L-Phg-OH is the coupling of its carboxylic acid moiety with an amine. Direct condensation is inefficient, necessitating the use of a coupling reagent to "activate" the carboxyl group, making it more susceptible to nucleophilic attack.[14][15]

    G cluster_activation Activation Step Moc_Phg Moc-L-Phg-OH Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Activated_Ester Activated Intermediate (e.g., O-acylisourea ester) Coupling_Reagent->Activated_Ester Amine Amine Component (R-NH₂) Dipeptide Dipeptide Product (Moc-L-Phg-NH-R) Activated_Ester->Dipeptide Byproduct Coupling Byproduct (e.g., DCU, HOBt)

    Diagram 1: General workflow for amide coupling using Moc-L-Phg-OH.

    Causality Behind Experimental Choices

    1. The Challenge of Racemization: Phenylglycine is notoriously prone to racemization (epimerization) at the α-carbon, especially under basic conditions used during coupling.[16][17] The α-proton is more acidic than in many other amino acids due to the adjacent phenyl ring. This is the most critical consideration when designing a synthesis with Phg derivatives. The choice of coupling reagent and base can dramatically impact the stereochemical purity of the final product.[18][19]

    2. Selecting a Coupling Reagent System:

    • Carbodiimides (EDC/DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often used with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).[14] These additives form an active ester intermediate that is less prone to racemization than the initial O-acylisourea intermediate. EDC is advantageous because its urea byproduct is water-soluble, simplifying purification.[14]

    • Uronium/Aminium Salts (HATU/HBTU): Reagents like HATU are highly efficient and lead to fast reaction times.[20] However, they are often used with tertiary amine bases like N,N-diisopropylethylamine (DIPEA), a combination known to cause significant racemization in phenylglycine.[16]

    • Racemization-Suppressing Combinations: Studies on the analogous Fmoc-Phg-OH have shown that racemization can be minimized by using the coupling reagent COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) in combination with a sterically hindered, weaker base like 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP).[16][17] This insight is directly applicable to Moc-L-Phg-OH.

    3. Solvent Choice:

    • N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are the most common solvents. DMF is a polar aprotic solvent that is excellent for solubilizing peptides and reagents. DCM is less polar and can be useful for simpler couplings and easier workup. Anhydrous conditions are crucial to prevent hydrolysis of the activated intermediate.[20]

    Part 2: Experimental Protocols

    Protocol 1: General Procedure for Amide Coupling with Moc-L-Phg-OH using EDC/NHS

    This protocol is a robust starting point for coupling Moc-L-Phg-OH to a primary or secondary amine, designed to balance efficiency with stereochemical retention.

    Materials and Reagents

    Reagent/MaterialPurposeTypical Molar Eq.
    Moc-L-Phg-OHCarboxylic Acid Component1.0
    Amine Component (R-NH₂)Nucleophile1.0 - 1.2
    EDC·HClCoupling Reagent1.2
    NHSAdditive (Racemization Suppressant)1.2
    Anhydrous DMF or DCMSolvent-
    N,N-Diisopropylethylamine (DIPEA)Base (if amine is a salt)1.0 - 2.0
    1 M HCl (aq)Workup-
    Sat. NaHCO₃ (aq)Workup-
    Brine (Sat. NaCl (aq))Workup-
    Anhydrous MgSO₄ or Na₂SO₄Drying Agent-

    Step-by-Step Methodology

    • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve Moc-L-Phg-OH (1.0 eq) and NHS (1.2 eq) in anhydrous DMF. Stir the solution at room temperature until all solids are dissolved.

    • Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) in one portion. Stir the mixture at 0 °C for 15-30 minutes. The solution may become cloudy. This step forms the NHS-activated ester of Moc-L-Phg-OH.

    • Coupling: Add the amine component (1.1 eq) to the reaction mixture. If the amine is provided as a hydrochloride or other salt, add DIPEA (1.1-1.2 eq) dropwise to neutralize the salt and liberate the free amine.

    • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Workup: a. Dilute the reaction mixture with a water-immiscible organic solvent like ethyl acetate (EtOAc). b. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). These washes remove unreacted amine, residual EDC/NHS byproducts, and unreacted carboxylic acid. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired amide.

    G Carboxylic_Acid Carboxylic_Acid O_Acylisourea O_Acylisourea NHS_Ester NHS_Ester Amide Amide

    Diagram 2: Reaction mechanism for EDC/NHS mediated amide coupling.[14]

    Protocol 2: Deprotection of the Methoxycarbonyl (Moc) Group

    After coupling, it is often necessary to remove the Moc group to reveal the free amine for further chain elongation or final product generation. Saponification under basic conditions is a standard method.

    Materials and Reagents

    Reagent/MaterialPurpose
    Moc-protected IntermediateSubstrate
    Lithium Hydroxide (LiOH) or NaOHBase for Hydrolysis
    Tetrahydrofuran (THF) / WaterSolvent System
    1 M HCl (aq)Neutralization
    Ethyl Acetate (EtOAc)Extraction Solvent

    Step-by-Step Methodology

    • Dissolution: Dissolve the Moc-protected intermediate in a mixture of THF and water (e.g., 3:1 v/v).

    • Hydrolysis: Add an aqueous solution of LiOH (1.5 - 3.0 eq) to the solution.

    • Reaction: Stir the mixture at room temperature for 2-6 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

    • Workup: a. Carefully neutralize the reaction mixture by adding 1 M HCl until the pH is ~7. b. Remove the THF under reduced pressure. c. Extract the aqueous layer with ethyl acetate (3x) to remove any non-polar impurities. The deprotected product, now an amino acid or peptide, will typically remain in the aqueous layer or can be precipitated by adjusting the pH. d. The product can be isolated by lyophilization or by pH adjustment to its isoelectric point to induce precipitation, followed by filtration.

    Conclusion and Future Perspectives

    Moc-L-Phg-OH is a valuable chiral building block for constructing complex pharmaceutical intermediates. While its application requires careful consideration of reaction conditions to preserve stereochemical integrity, a well-designed synthetic strategy can effectively mitigate the risk of racemization.[16][17] The protocols outlined here provide a solid foundation for researchers to incorporate this and other phenylglycine derivatives into their synthetic workflows. As the demand for stereochemically pure and complex drug molecules grows, the strategic use of non-proteinogenic amino acids like L-phenylglycine will continue to be an essential tool in the arsenal of medicinal chemists and drug development professionals.[]

    References

    • [No Source Title] ()
    • US3761354A - Process for the production of cephalexin - Google P
    • US7029885B2 - Process for the preparation of ampicillin - Google P
    • CN103805671A - Method for preparing cefalexin - Google P
    • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis - Luxembourg Bio Technologies. ([Link])

    • US8293511B2 - Production of β-Lactam antibiotics - Google P
    • Enzymatic Synthesis of Ampicillin: Nonlinear Modeling, Kinetics Estimation, and Adaptive Control - PMC. ([Link])

    • Efficient enzymatic synthesis of cephalexin in suspension aqueous solution system. ([Link])

    • The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. ([Link])

    • EP0988393B1 - Process for the preparation of ampicillin - Google P
    • Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed. ([Link])

    • Ampicillin Synthesis Using a Two-Enzyme Cascade with Both α-Amino Ester Hydrolase and Penicillin G Acylase - PMC. ([Link])

    • Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions | Request PDF - ResearchGate. ([Link])

    • Optimization of Enzymatic Synthesis of Ampicillin Using Cross-Linked Aggregates of Penicillin G Acylase - Brieflands. ([Link])

    • Nonconventional Reactor for Enzymatic Synthesis of Semi-Synthetic β-Lactam Antibiotics. ([Link])

    • Synthesis of β-Lactam Antibiotics: Chemistry, Biocatalysis & Process Integration. ([Link])

    • Scheme 16 Synthesis of b-lactam antibiotics ampicillin, amoxicillin and... - ResearchGate. ([Link])

    • Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids. Synthesis of Biaryl Derivatives of 4-Hydroxyphenylglycine, Tyrosine, and Tryptophan | The Journal of Organic Chemistry - ACS Publications. ([Link])

    • Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: Attempts to develop strategies for overcoming this | Request PDF - ResearchGate. ([Link])

    • NL1010506C2 - Production of beta-lactam antibiotics comprises enzyme-catalysed acylation with new D-p-hydroxyphenylglycinamide derivatives - Google P
    • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed. ([Link])

    • Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system - PMC. ([Link])

    • The Significance of Chirality in Drug Design and Development - PMC. ([Link])

    • Introduction and removal of alkyl protecting groups of several common amino groups. ([Link])

    • New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process. Practical Utilization of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Group | Journal of the American Chemical Society. ([Link])

    • (PDF) Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - ResearchGate. ([Link])

    • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. ([Link])

    • 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u. ([Link])

    • Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS) Elimination - MDPI. ([Link])

    • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction - OPUS. ([Link])

    • EP0002297B1 - Process for the preparation of dl-phenyl-glycine amide - Google P
    • 2 Protection of Functional Groups. ([Link])

    • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. ([Link])

    • Genetic engineering approaches for the fermentative production of phenylglycines - PMC. ([Link])

    • N-Phenylglycine - Wikipedia. ([Link])

    Sources

    Method

    Biocatalytic synthesis of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid

    Application Note & Protocol Topic: High-Efficiency Biocatalytic Synthesis of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid via Enzymatic Kinetic Resolution Audience: Researchers, scientists, and drug development pro...

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note & Protocol

    Topic: High-Efficiency Biocatalytic Synthesis of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid via Enzymatic Kinetic Resolution

    Audience: Researchers, scientists, and drug development professionals.

    Abstract

    Enantiomerically pure non-canonical amino acids are critical chiral building blocks in the synthesis of active pharmaceutical ingredients (APIs). (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, an N-protected derivative of L-phenylglycine, is a valuable intermediate in this regard. Traditional chemical methods for obtaining single enantiomers often involve costly chiral reagents, harsh reaction conditions, or inefficient resolution techniques. This application note details a robust and highly selective chemoenzymatic protocol for the synthesis of the target (s)-amino acid. The strategy employs the synthesis of a racemic N-protected phenylglycine methyl ester followed by a highly efficient enzymatic kinetic resolution (EKR) using immobilized Penicillin G Acylase (PGA). This biocatalytic approach offers significant advantages, including mild reaction conditions, high enantioselectivity, excellent yields, and the potential for enzyme recycling, aligning with the principles of green chemistry.[1]

    Introduction and Scientific Principle

    The demand for enantiopure compounds, particularly unnatural amino acids, has grown substantially within the pharmaceutical and fine chemical industries.[1] The biological activity of chiral molecules is often enantiomer-dependent, necessitating synthetic routes that can deliver high optical purity. (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid serves as a key precursor for various complex molecules. While several chemical synthesis routes exist, they often suffer from drawbacks such as the use of toxic reagents and low enantioselectivity.[2]

    Biocatalysis, utilizing enzymes to perform chemical transformations, presents a powerful alternative. Enzymes operate with exceptional specificity under mild aqueous conditions, making them ideal for sustainable industrial processes.[3] This guide focuses on the principle of Enzymatic Kinetic Resolution (EKR) . In an EKR, an enzyme stereoselectively catalyzes the transformation of one enantiomer from a racemic mixture, while leaving the other largely unreacted. This difference in reaction rates allows for the separation of the two enantiomers in a subsequent work-up step.

    In our approach, a racemic mixture of N-methoxycarbonyl-phenylglycine methyl ester is subjected to hydrolysis by Penicillin G Acylase (PGA). PGA, a well-characterized industrial enzyme, exhibits high enantioselectivity, preferentially hydrolyzing the ester group of the (s)-enantiomer to form the corresponding carboxylic acid.[4][5] The (r)-enantiomer remains predominantly as an unreacted ester. The resulting mixture of an acid and an ester can be easily separated based on their differing solubilities in aqueous and organic phases at different pH values.

    G Figure 1: Principle of Enzymatic Kinetic Resolution (EKR) racemate Racemic Substrate (dl)-N-Methoxycarbonyl- phenylglycine methyl ester enzyme Penicillin G Acylase (PGA) (Immobilized) racemate->enzyme  Selective Hydrolysis (Fast Reaction) r_ester Unreacted Substrate (r)-N-Methoxycarbonyl- phenylglycine methyl ester racemate->r_ester (Slow/No Reaction) s_acid Desired Product (s)-N-Methoxycarbonyl- phenylacetic acid enzyme->s_acid separation Separation (Acid-Base Extraction) s_acid->separation r_ester->separation separation->s_acid Aqueous Phase (after acidification) separation->r_ester Organic Phase

    Caption: Figure 1: Principle of Enzymatic Kinetic Resolution (EKR).

    Overall Synthesis Workflow

    The chemoenzymatic process is a multi-stage procedure that begins with the chemical synthesis of the racemic starting material and concludes with the analysis of the enantiomerically enriched product. Each stage is designed to be robust, scalable, and efficient.

    workflow Figure 2: Overall Chemoenzymatic Workflow start Step 1: Chemical Synthesis Racemic Substrate Preparation biocat Step 2: Biocatalysis Enzymatic Kinetic Resolution start->biocat workup Step 3: Product Separation Acid-Base Extraction biocat->workup analysis Step 4: Quality Control Chiral HPLC Analysis workup->analysis final_r Recovered: (r)-Ester (Can be racemized & recycled) workup->final_r final_s Final Product: (s)-Acid (High e.e.) analysis->final_s

    Caption: Figure 2: Overall Chemoenzymatic Workflow.

    Materials and Equipment

    Reagents & Chemicals Equipment
    (dl)-Phenylglycine methyl ester hydrochloridepH-stat or Autotitrator
    Methyl chloroformateTemperature-controlled reaction vessel
    Sodium bicarbonate (NaHCO₃)Overhead or magnetic stirrer
    Dichloromethane (DCM)Rotary evaporator
    Hydrochloric acid (HCl), 1M and 6MSeparatory funnel
    Sodium hydroxide (NaOH), 1MStandard laboratory glassware
    Ethyl acetateChiral HPLC system with UV detector
    Sodium sulfate (Na₂SO₄), anhydrousAnalytical balance
    Immobilized Penicillin G Acylase (PGA) from E. coliFiltration apparatus
    Potassium phosphate buffer (0.1 M)

    Detailed Experimental Protocols

    Protocol 1: Synthesis of Racemic (dl)-N-Methoxycarbonyl-phenylglycine Methyl Ester

    Rationale: This initial step prepares the substrate for the enzymatic resolution. The N-protection with a methoxycarbonyl group is a standard procedure (Schotten-Baumann conditions) that is high-yielding and creates a suitable substrate for PGA-mediated hydrolysis.

    • Dissolution: In a 500 mL round-bottom flask, dissolve 10.0 g of (dl)-phenylglycine methyl ester hydrochloride in 100 mL of dichloromethane (DCM).

    • Neutralization: Cool the mixture in an ice bath (0-5 °C). Slowly add a solution of 9.2 g of sodium bicarbonate in 100 mL of deionized water with vigorous stirring. Stir for 15 minutes until the ester is fully neutralized and partitioned into the organic layer.

    • Acylation: While maintaining the temperature at 0-5 °C, add 4.7 mL of methyl chloroformate dropwise over 30 minutes.

    • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction completion by TLC.

    • Work-up: Transfer the mixture to a separatory funnel. Remove the aqueous layer. Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

    • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting white solid is the racemic ester substrate. Verify its identity via ¹H NMR and/or mass spectrometry. Expect a yield of >90%.

    Protocol 2: Enzymatic Kinetic Resolution (EKR)

    Rationale: This is the core biocatalytic step. The choice of immobilized PGA allows for easy recovery and reuse of the biocatalyst, significantly improving process economics.[5][6] The reaction is maintained at pH 8.0, which is the optimal pH for PGA activity and stability, ensuring efficient hydrolysis.[4][5] A pH-stat is used to maintain this pH by titrating with a base, as the hydrolysis of the ester generates a carboxylic acid, which would otherwise lower the pH and inhibit the enzyme.

    • Setup: To a temperature-controlled reaction vessel, add 200 mL of 0.1 M potassium phosphate buffer (pH 8.0). Set the temperature to 45 °C and begin stirring.

    • Substrate Addition: Add 5.0 g of the racemic (dl)-N-Methoxycarbonyl-phenylglycine methyl ester to the buffer. Stir until fully dissolved or well-suspended.

    • Enzyme Addition: Add 1.0 g of immobilized Penicillin G Acylase.

    • pH Control: Immediately start the pH-stat, setting it to maintain pH 8.0 by the controlled addition of 1M NaOH. The rate of NaOH consumption is a direct measure of the reaction rate.

    • Monitoring: The reaction is monitored until approximately 50% conversion is reached. This is indicated by the consumption of ~11.2 mL of 1M NaOH (1 equivalent for 50% hydrolysis of 5.0 g of ester, MW ~223.23 g/mol ). This typically takes 4-6 hours. Taking aliquots for chiral HPLC analysis (as described in Protocol 4) is the most precise method for monitoring.

    • Reaction Termination: Once 50% conversion is confirmed, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with buffer and stored at 4 °C for reuse.

    Protocol 3: Work-up and Product Isolation

    Rationale: The separation of the product acid from the unreacted ester is achieved by exploiting their different acid-base properties. At a neutral or basic pH, the acid exists as a water-soluble carboxylate salt, while the ester remains in the organic phase. Acidification of the aqueous phase protonates the carboxylate, making the acid less water-soluble and allowing for its extraction or precipitation.

    • Ester Extraction: Transfer the reaction filtrate to a separatory funnel. Extract the unreacted (r)-ester with 2 x 100 mL of ethyl acetate. Combine the organic layers, dry over Na₂SO₄, and evaporate the solvent to recover the (r)-ester.

    • Acid Isolation: Cool the remaining aqueous layer in an ice bath. Slowly acidify to pH 2.0 by adding 6M HCl with stirring. A white precipitate of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid will form.

    • Purification: Stir the slurry in the ice bath for 1 hour to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water.

    • Drying: Dry the product in a vacuum oven at 40 °C to a constant weight. A typical yield for the (s)-acid is 40-45% (theoretical maximum is 50%).

    Protocol 4: Analytical Method via Chiral HPLC

    Rationale: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the optical purity (enantiomeric excess, e.e.) of a chiral compound.[7] The use of a chiral stationary phase (CSP) allows for the physical separation of the two enantiomers, which can then be quantified by a UV detector.[8]

    • Sample Preparation: Prepare a ~1 mg/mL solution of the dried (s)-acid product in the mobile phase. Prepare a similar solution of the starting racemic ester to establish the retention times of both enantiomers.

    • HPLC Conditions:

      • Column: Chiralcel OD-H (or equivalent Pirkle-type or cyclodextrin-based column).

      • Mobile Phase: Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1 v/v/v).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm.

      • Column Temperature: 25 °C.

    • Analysis: Inject the samples. The (s)-acid and any residual (r)-acid will have different retention times. Calculate the enantiomeric excess (% e.e.) using the peak areas (A) from the chromatogram:

      • % e.e. = [(A_s - A_r) / (A_s + A_r)] * 100

    Expected Results & Data Summary

    A successful resolution will yield the (s)-acid with high optical purity. The key parameters and typical outcomes are summarized below.

    ParameterTypical Value / ResultRationale / Comment
    Substrate Concentration25 g/LBalances reaction rate with substrate solubility.
    Enzyme Loading5 g/L (Immobilized PGA)Sufficient for a reasonable reaction time; can be optimized.
    Temperature45 °COptimal temperature for PGA activity and stability.[6]
    pH8.0Optimal pH for PGA-catalyzed hydrolysis.[5]
    Reaction Time4-6 hoursTime to reach ~50% conversion for maximum yield and e.e.
    (s)-Acid Yield 40-45% Near the theoretical maximum of 50%.
    (s)-Acid e.e. >98% Demonstrates the high enantioselectivity of the enzyme.
    (r)-Ester Recovery ~45% Can be racemized and recycled to improve overall process yield.

    Troubleshooting

    • Low Conversion Rate:

      • Cause: Inactive enzyme, incorrect pH or temperature.

      • Solution: Verify enzyme activity with a standard substrate. Calibrate pH meter and thermometer. Ensure proper mixing.

    • Low Enantiomeric Excess (e.e.):

      • Cause: Reaction allowed to proceed past 50% conversion, leading to hydrolysis of the (r)-ester. Non-selective chemical hydrolysis.

      • Solution: Monitor the reaction closely and stop it at or just before 50% conversion. Ensure the buffer is stable and the temperature is not excessively high.

    • Difficulty in Separation:

      • Cause: Incomplete extraction or improper pH adjustment.

      • Solution: Ensure the aqueous phase is adjusted to pH 2 to fully protonate the acid. Perform multiple extractions with the organic solvent to completely remove the unreacted ester.

    Conclusion

    The chemoenzymatic strategy presented provides a highly effective and sustainable method for producing enantiomerically pure (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid. By leveraging the high selectivity of Penicillin G Acylase in a kinetic resolution protocol, this approach avoids the pitfalls of classical chemical methods, delivering the target molecule in high yield and excellent optical purity. The use of an immobilized enzyme further enhances the industrial applicability of this process by enabling catalyst recycling. This protocol serves as a reliable foundation for researchers and developers in the pharmaceutical and fine chemical sectors.

    References

    • SciSpace. (n.d.). Chemoenzymatic synthesis of each enantiomer of orthogonally protected 4,4-difluoroglutamic acid.
    • ACS Publications. (2009, June 14). Chemo-Enzymatic Synthesis of Unnatural Amino Acids.
    • Kulkarni, R. S., & Kalkote, U. R. (2005). Resolution of DL-Phenylglycine by Penicillin G acylase. Hindustan Antibiot Bull, 47-48(1-4), 41-4. Retrieved from [Link]

    • ResearchGate. (1999, January). Synthesis of enantiomerically pure amino acids.
    • Zukowski, J. (1991, January). Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether. Chromatographia, 32(1), 82-84. Retrieved from [Link]

    • PMC. (n.d.). Chemoenzymatic Cascade Synthesis of Metal-Chelating α-Amino Acids. Retrieved from [Link]

    • Phenomenex. (n.d.). Chiral HPLC Separations.
    • Chemistry LibreTexts. (2015, July 19). 26.3: Synthesis of Enantiomerically Pure Amino Acids. Retrieved from [Link]

    • PubMed. (n.d.). Production of D-phenylglycine from racemic (D,L)-phenylglycine via isoelectrically-trapped penicillin G acylase. Retrieved from [Link]

    • SciELO. (n.d.). Improving selectivity and productivity of the enzymatic synthesis of ampicillin with immobilized penicillin G acylase.
    • PLOS. (2024, January 19). Enhanced catalytic performance of penicillin G acylase by covalent immobilization onto functionally-modified magnetic Ni0.4Cu0.5Zn0.1Fe2O4 nanoparticles. Retrieved from [Link]

    • Frontiers. (n.d.). Immobilization and property of penicillin G acylase on amino functionalized magnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles prepared via the rapid combustion process. Retrieved from [Link]

    • IUPAC. (n.d.). ANALYTICAL CHIRAL SEPARATION METHODS.
    • PubMed. (2022, April 20). A Four-Step Enzymatic Cascade for Efficient Production of L-Phenylglycine from Biobased L-Phenylalanine. Retrieved from [Link]

    • PubMed. (2009, December 3). Chiral separation of racemic phenylglycines in thermolysin crystal: a molecular simulation study. Retrieved from [Link]

    • Frontiers. (n.d.). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Retrieved from [Link]

    • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

    • PMC. (n.d.). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Retrieved from [Link]

    • PubChem. (n.d.). (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid. Retrieved from [Link]

    • Organic Syntheses Procedure. (n.d.). lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. Retrieved from [Link]

    • MDPI. (2023, August 30). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Retrieved from [Link]

    Sources

    Application

    Application Notes and Protocols for (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid in Flow Chemistry

    Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, an N-protected derivative of (S)-phenylglycine, is a valuable chiral building blo...

    Author: BenchChem Technical Support Team. Date: March 2026

    Prepared for: Researchers, Scientists, and Drug Development Professionals

    Introduction

    (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, an N-protected derivative of (S)-phenylglycine, is a valuable chiral building block in modern organic synthesis. Its defined stereochemistry and versatile chemical handles make it a crucial component in the synthesis of a wide array of pharmaceuticals and other biologically active molecules. The advent of flow chemistry offers a paradigm shift in how we approach the synthesis and resolution of chiral compounds, providing enhanced control, efficiency, and safety compared to traditional batch processes.[1][2][3]

    This technical guide provides detailed application notes and protocols for the utilization of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid in two key areas of flow chemistry: as a chiral building block in continuous solid-phase peptide synthesis (SPPS) and as a chiral resolving agent for the separation of racemic amines via continuous diastereomeric salt formation. The protocols are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring scientific integrity and practical applicability.

    Application 1: (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid as a Chiral Building Block in Continuous Flow Peptide Synthesis

    The incorporation of non-canonical amino acids like (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid into peptide chains is of significant interest for the development of novel therapeutics with improved stability and biological activity. Continuous flow solid-phase peptide synthesis (SPPS) has emerged as a powerful technique for the rapid and efficient synthesis of peptides.[1][3][4] The enclosed environment of a flow reactor allows for precise control over reaction parameters, leading to higher coupling efficiencies and purities.[5]

    Causality of Experimental Choices

    The selection of a flow chemistry approach for peptide synthesis is driven by several key advantages over batch methods. The high surface-area-to-volume ratio in flow reactors enhances heat and mass transfer, leading to faster reaction kinetics for both the deprotection and coupling steps.[4] The automated nature of flow systems minimizes manual intervention, improving reproducibility and allowing for the synthesis of longer peptide sequences with a lower risk of side reactions.[6] The use of pre-activated amino acids in a continuous stream ensures a constant supply of the activated species to the solid support, driving the coupling reaction to completion and minimizing the formation of deletion sequences.

    Experimental Protocol: Continuous Flow Solid-Phase Peptide Synthesis

    This protocol outlines the incorporation of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid into a model dipeptide using a generic automated flow peptide synthesizer.

    Materials:

    • (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid

    • Fmoc-protected amino acid pre-loaded resin (e.g., Fmoc-Gly-Wang resin)

    • Activating agent solution (e.g., 0.5 M HATU in DMF)

    • Base solution (e.g., 1 M DIPEA in DMF)

    • Deprotection solution (e.g., 20% piperidine in DMF)

    • Washing solvent (DMF)

    • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

    • Flow peptide synthesizer equipped with a packed bed reactor, pumps, and a UV detector.

    Procedure:

    • Resin Loading: Pack a suitable reactor column with the Fmoc-Gly-Wang resin.

    • System Equilibration: Equilibrate the system by flowing DMF through the column at a defined flow rate (e.g., 2 mL/min) until a stable baseline is observed on the UV detector.

    • Fmoc Deprotection: Flow the deprotection solution through the column for a specified residence time (e.g., 3 minutes) to remove the Fmoc group from the glycine residue. The completion of the deprotection can be monitored by the UV detector at 304 nm.

    • Washing: Wash the resin with DMF to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.

    • Amino Acid Activation and Coupling:

      • Prepare a solution of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid (e.g., 0.2 M in DMF).

      • Simultaneously pump the amino acid solution, activating agent solution, and base solution through a static mixer before the reactor column.

      • Flow the activated amino acid solution through the resin-packed column for a defined residence time (e.g., 5-10 minutes) to facilitate coupling.

    • Washing: Wash the resin with DMF to remove unreacted reagents and byproducts.

    • Final Deprotection (optional): If the N-terminal methoxycarbonyl group is to be removed for further chain elongation, a suitable deprotection strategy would be required in a subsequent step.

    • Cleavage and Isolation: After the synthesis is complete, remove the column from the synthesizer. Transfer the resin to a reaction vessel and treat with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups. Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry under vacuum.

    • Purification and Analysis: Purify the crude peptide by preparative HPLC and characterize by LC-MS and NMR.

    Data Presentation
    ParameterValueRationale
    Flow Rate 2 mL/minBalances reaction time with reagent consumption.
    Reactor Temperature AmbientSufficient for efficient coupling with HATU.
    Residence Time (Deprotection) 3 minEnsures complete Fmoc removal.
    Residence Time (Coupling) 5-10 minAllows for high coupling efficiency.
    Excess Reagents 3-5 equivalentsDrives the reaction to completion.
    Experimental Workflow Diagram

    G cluster_0 Continuous Flow Peptide Synthesis start Start: Fmoc-Gly-Resin deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Coupling ((s)-Moc-Phe-OH + HATU/DIPEA) wash1->coupling wash2 4. DMF Wash coupling->wash2 cleavage 5. Cleavage from Resin (TFA Cocktail) wash2->cleavage end End: (s)-Moc-Phe-Gly-OH cleavage->end G cluster_1 Continuous Chiral Resolution racemic_amine Racemic Amine Solution mixer T-Mixer racemic_amine->mixer resolving_agent (s)-Moc-Phe-OH Solution resolving_agent->mixer crystallizer Continuous Crystallizer (Temperature Controlled) mixer->crystallizer filtration Continuous Filtration crystallizer->filtration less_soluble Less Soluble Diastereomer (Solid) filtration->less_soluble Crystals more_soluble More Soluble Diastereomer (in Mother Liquor) filtration->more_soluble Filtrate liberation Liberation of Free Amine (Base Treatment) less_soluble->liberation enriched_amine Enantiomerically Enriched Amine liberation->enriched_amine

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Preventing racemization of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid during coupling reactions.

    Topic: Preventing Racemization of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid During Amide Bond Formation. Introduction Welcome to the technical support center.

    Author: BenchChem Technical Support Team. Date: March 2026

    Topic: Preventing Racemization of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid During Amide Bond Formation.

    Introduction

    Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with chiral N-protected phenylglycine derivatives, such as (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, and encountering challenges with maintaining stereochemical integrity during coupling reactions.

    The unique structure of phenylglycine derivatives, where the α-carbon is benzylic, renders the α-proton significantly more acidic and thus highly susceptible to base-catalyzed epimerization. This guide provides an in-depth analysis of the racemization mechanisms, troubleshooting strategies for common experimental issues, and validated protocols to ensure the chiral purity of your final products.

    Frequently Asked Questions (FAQs)

    Q1: What is racemization and why is it a critical issue for (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid?

    A: Racemization is the process by which a chirally pure compound, such as the (s)-enantiomer of an amino acid, converts into a mixture of both (s) and (r) enantiomers.[1][2] For peptide synthesis, this results in diastereomeric peptide impurities that are often difficult to separate from the desired product. The biological activity of a peptide is critically dependent on its precise three-dimensional structure, and the presence of these diastereomers can drastically reduce or alter its efficacy and potentially introduce off-target effects.[3] (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid is particularly prone to racemization because the phenyl ring stabilizes the planar enolate intermediate formed upon deprotonation of the α-carbon, thereby lowering the energy barrier for this unwanted side reaction.

    Q2: What are the primary chemical pathways that lead to racemization during a coupling reaction?

    A: Racemization during peptide bond formation primarily proceeds through two mechanisms, both of which are initiated by the activation of the carboxylic acid group.[1][2][4]

    • Direct Enolization: A base directly abstracts the acidic proton from the α-carbon of the activated amino acid, forming a planar enolate intermediate. Reprotonation can occur from either face, leading to a mixture of enantiomers.

    • Oxazolone (Azlactone) Formation: The activated carboxyl group of the N-protected amino acid can be attacked intramolecularly by the oxygen of the protecting group's carbonyl, forming a 5(4H)-oxazolone intermediate.[2] This oxazolone has a highly acidic proton at the α-carbon, which is readily removed by even weak bases. The resulting achiral intermediate reacts with the amine nucleophile to yield a racemic product mixture.[1][2]

    RacemizationMechanisms Start (s)-N-Protected Phenylglycine Activated Activated Ester (e.g., O-Acylisourea) Start->Activated Coupling Reagent (e.g., DIC) Peptide Desired (s)-Peptide (Chirally Pure) Activated->Peptide + Amine (Fast) (Desired Pathway) Enolate Planar Enolate (Achiral Intermediate) Activated->Enolate Direct Abstraction (+ Base) Oxazolone Oxazolone Intermediate (Planar, High Risk) Activated->Oxazolone RacemicPeptide Racemized Peptide (s/r Mixture) Enolate->RacemicPeptide + Amine Oxazolone->RacemicPeptide + Amine (Slow)

    Diagram of competing pathways: desired coupling vs. racemization.

    Q3: Which experimental factors have the most significant impact on racemization?

    A: Several factors must be carefully controlled:

    • Coupling Reagents: Carbodiimides like DCC and DIC can cause significant racemization when used alone because they form a highly reactive O-acylisourea intermediate that readily forms an oxazolone.[3][5] Phosphonium (PyBOP) and uronium/aminium (HATU, HBTU) reagents are generally more efficient and lead to less racemization, but are not immune to the issue.[2][5]

    • Additives: Racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial.[3][4][6] They react with the activated intermediate to form an active ester that is more stable and less prone to oxazolone formation.[3] Oxyma and HOAt are generally more effective than HOBt at suppressing racemization.[6][7]

    • Base: The choice and amount of base are critical. Strong, non-sterically hindered bases accelerate proton abstraction.[3] Sterically hindered bases like 2,4,6-collidine or weaker bases like N-methylmorpholine (NMM) are preferred over N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[4][8]

    • Temperature: Higher temperatures increase the rates of both coupling and racemization.[3][9] However, the rate of racemization often increases more significantly. Performing couplings at lower temperatures (e.g., 0 °C) is a standard practice to maintain chiral integrity.[3]

    • Solvent: Polar solvents like DMF can promote racemization more than less polar alternatives such as dichloromethane (DCM) or tetrahydrofuran (THF).[10][11]

    Q4: Are there specific coupling reagents recommended for racemization-prone amino acids?

    A: Yes. For highly sensitive couplings, reagents known for low racemization potential are recommended. 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is reported to provide remarkable resistance to racemization.[6][7] Additionally, the in-situ formation of amino acid fluorides or chlorides can lead to rapid coupling with very low levels of racemization.[12] For carbodiimide-based methods, the combination of DIC with Oxyma is a highly effective, modern, and non-explosive choice that minimizes racemization.[3][6]

    Troubleshooting Guide: Racemization in Coupling Reactions

    This guide addresses common issues observed during the synthesis and analysis of peptides containing (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid.

    Symptom / Observation Potential Cause(s) Recommended Solution & Rationale
    Significant diastereomeric impurity (>5%) detected by HPLC or NMR. 1. Inappropriate Coupling Reagent: Use of a carbodiimide (DCC, DIC, EDC) without an additive.[3][5] 2. Strong Base: Use of DIPEA or TEA, which readily abstracts the acidic α-proton.[3][4] 3. High Temperature: Reaction performed at room temperature or higher, accelerating racemization pathways.[8][9]Solution: 1. Incorporate an Additive: Always use DIC or EDC in combination with Oxyma or HOAt. These additives form active esters that are less susceptible to racemization.[3][6] 2. Change the Base: Switch to a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base like 2,4,6-collidine.[3][8] Use the minimum stoichiometry required. 3. Lower the Temperature: Perform the entire activation and coupling process at 0 °C.
    Moderate racemization (1-5%) persists despite using additives and low temperature. 1. Pre-activation Time: Long pre-activation times can allow the activated species to slowly convert to the oxazolone intermediate before the amine is added. 2. Solvent Choice: Polar aprotic solvents like DMF can favor racemization pathways compared to less polar options.[10][11]Solution: 1. Minimize Pre-activation: Add the activated amino acid mixture to the amine component immediately or within 1-2 minutes of adding the coupling reagent. 2. Test Alternative Solvents: If solubility permits, switch from DMF to DCM or THF, which have been shown to reduce racemization in some systems.[13]
    Racemization is only observed with the phenylglycine residue, other chiral centers are intact. Inherent Susceptibility: The benzylic α-proton of phenylglycine is exceptionally acidic, making this residue the "weak link" for racemization in the peptide sequence. This is an expected challenge.Solution: 1. Use a Specialized Reagent: For this specific coupling step, switch to a reagent known for minimal racemization, such as DEPBT.[6][7] 2. Optimize Stoichiometry: Ensure the amine component is readily available and not the limiting reagent to favor the bimolecular coupling over the intramolecular oxazolone formation.
    Comparative Efficacy of Coupling Reagents

    The choice of coupling methodology has a direct and quantifiable impact on the chiral purity of the final product. The following table summarizes typical epimerization levels for a model coupling reaction.

    Coupling ReagentAdditiveBase% D-Isomer (Epimerization)Reference
    DICNoneDIPEAHigh (>10%)[3][5]
    DICHOBtDIPEA2-5%[2][14]
    HATUN/ADIPEA1-3%[2]
    HBTUN/ADIPEA3-6%[2]
    DIC Oxyma NMM/Collidine <1% [3][7]
    DEPBT N/A DIPEA <0.5% [6][7]

    Note: Values are illustrative and can vary based on specific substrates and conditions. The combinations in bold represent highly recommended starting points for minimizing racemization.

    Experimental Protocols
    Protocol 1: Minimized Racemization Coupling using DIC/Oxyma

    This protocol describes a robust method for coupling (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid to an amino acid ester or peptide fragment while minimizing the risk of racemization.

    Materials:

    • (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid (1.0 eq)

    • Amine component (e.g., H-Gly-OtBu·HCl) (1.0 eq)

    • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) (1.1 eq)

    • N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)

    • N-methylmorpholine (NMM) (1.0 eq, only if using an amine salt)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    Procedure:

    • Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine component (e.g., H-Gly-OtBu·HCl).

    • Dissolution: Dissolve the amine in anhydrous DCM. If using a salt, add NMM (1.0 eq) and stir for 5 minutes to liberate the free amine.

    • Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.

    • Activation Mixture Preparation (in a separate flask): a. In a separate dry flask, dissolve (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid (1.0 eq) and Oxyma (1.1 eq) in anhydrous DCM. b. Cool this flask to 0 °C. c. Add DIC (1.1 eq) to this mixture and swirl gently. Allow to pre-activate for no more than 2 minutes.[3]

    • Coupling: Transfer the activation mixture from step 4c to the cooled amine solution from step 3 using a cannula or syringe.

    • Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm slowly to room temperature and stir for an additional 2-4 hours.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting materials.

    • Work-up: a. Filter the reaction mixture to remove the diisopropylurea byproduct. b. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography.

    • Analysis: Analyze the purified product by chiral HPLC or NMR with a chiral shift reagent to determine the diastereomeric excess (d.e.) or enantiomeric excess (e.e.).

    Workflow for low-racemization coupling protocol.
    References
    • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved March 14, 2026, from [Link]

    • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. Note: This is a foundational text, URL not available from search, but represents common knowledge in the field reflected in multiple sources.
    • Optimizing Peptide Coupling: Key Techniques. (n.d.). CSBio. Retrieved March 14, 2026, from [Link]

    • Racemization in peptide synthesis. (2015). SlideShare. Retrieved March 14, 2026, from [Link]

    • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. Retrieved March 14, 2026, from [Link]

    • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2025). ChemBioChem. Retrieved March 14, 2026, from [Link]

    • Synthesizing Hydrophobic Peptides. (2020). AAPPTEC. Retrieved March 14, 2026, from [Link]

    • Green solvents for solid phase peptide synthesis. (2023). Biotage. Retrieved March 14, 2026, from [Link]

    • Miyazawa, T., et al. (1992). Racemization Studies in Peptide Synthesis Through the Separation of Protected Epimeric Peptides by Reversed-Phase High Performance Liquid Chromatography. International Journal of Peptide and Protein Research. Retrieved March 14, 2026, from [Link]

    • Kent, S. B. H. (2009). Introduction to Peptide Synthesis. Current Protocols in Chemical Biology. Retrieved March 14, 2026, from [Link]

    • Coupling Reagents. (n.d.). AAPPTEC. Retrieved March 14, 2026, from [Link]

    Sources

    Optimization

    Technical Support Center: Managing Side Reactions of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid in Peptide Synthesis

    Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical...

    Author: BenchChem Technical Support Team. Date: March 2026

    Prepared by: Gemini, Senior Application Scientist

    Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for challenges encountered when using (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid—an N-Moc protected L-phenylglycine derivative—in peptide synthesis. Our focus is on providing scientifically-grounded explanations and actionable protocols to ensure the integrity and purity of your synthetic peptides.

    Phenylglycine (Phg) and its derivatives are crucial building blocks for a wide range of therapeutic peptides, including glycopeptide antibiotics and protease inhibitors.[1] However, the unique structure of phenylglycine presents a significant challenge: a high propensity for racemization (epimerization) at the α-carbon.[2][3] This guide will address the root causes of this primary side reaction and offer validated strategies to suppress it, alongside discussions of other potential synthetic artifacts.

    Troubleshooting Guide: Common Issues & Solutions

    This section addresses specific problems in a question-and-answer format, providing both the mechanistic cause and the corrective action.

    Q1: My final peptide analysis (RP-HPLC) shows a significant diastereomeric impurity, often appearing as a closely eluting double peak. What is the cause and how can I prevent it?

    A1: This is the hallmark of epimerization at the phenylglycine residue.

    Probable Cause: α-Proton Abstraction and Enolization

    The α-proton of phenylglycine is significantly more acidic than that of many other amino acids, such as phenylalanine.[3][4] This is due to the direct attachment of the phenyl ring to the α-carbon, which stabilizes the resulting carbanion (enolate) intermediate through resonance.[4][5]

    During peptide synthesis, particularly in the presence of base, this acidic proton can be abstracted. This creates a planar, achiral enolate intermediate. Subsequent re-protonation can occur from either face, leading to a mixture of the original L-configuration and the undesired D-epimer. This process is known as epimerization.[3][5]

    While this can occur during Fmoc-deprotection with strong bases over long periods, extensive research has identified the base-catalyzed amino acid coupling step as the most critical point for epimerization .[1][2][6]

    Epimerization_Mechanism cluster_0 Epimerization of Phenylglycine Residue L_Phg (s)-Phenylglycine (L-epimer) on resin Enolate Planar Enolate Intermediate (Achiral) L_Phg->Enolate + Base (e.g., DIPEA) - H+ Enolate->L_Phg + H+ (Re-protonation) D_Phg (r)-Phenylglycine (D-epimer) on resin Enolate->D_Phg + H+ (Re-protonation) caption Mechanism of base-catalyzed epimerization.

    Caption: Base-catalyzed abstraction of the α-proton leads to a planar enolate, which can be re-protonated to form either the L- or D-epimer.

    Troubleshooting & Prevention Strategy:

    The key to preventing epimerization is to create conditions that disfavor α-proton abstraction while still efficiently promoting amide bond formation. This is achieved by carefully selecting your coupling reagent and, most importantly, the base.

    • Replace Your Base: Standard, non-hindered bases like Diisopropylethylamine (DIPEA) are a primary cause of epimerization due to their ability to easily access the α-proton.[1]

      • Solution: Switch to a sterically hindered or weaker base. Excellent results are seen with 2,4,6-trimethylpyridine (TMP, Collidine) or N-methylmorpholine (NMM) .[1][2][6][7] These bases are bulky enough to activate the coupling reagent and deprotonate the incoming amine but are kinetically slow to abstract the more sterically shielded α-proton.

    • Optimize Your Coupling Reagent: While the base is critical, the choice of coupling reagent also has a significant impact.

      • Solution: Uronium-based reagents like COMU or phosphonium-based reagents like DEPBT have been shown to be highly effective at suppressing epimerization when paired with a hindered base.[1][2][6]

    Data-Driven Reagent Selection:

    The following table, adapted from literature data, illustrates the dramatic effect of reagent choice on the stereochemical purity of a model peptide containing phenylglycine.[1]

    Coupling ReagentBase% Correct Diastereomer (L-Phg)Analysis
    HATUDIPEA~50-60%High Risk. Standard conditions that are highly prone to causing significant epimerization.
    HATUNMM~70-80%Moderate Improvement. Switching to a weaker base helps, but significant epimerization can still occur.
    DMTMM-BF₄NMM~71%Moderate Improvement. Shows some benefit, particularly in microwave-assisted synthesis.[7]
    DEPBT TMP >98% Recommended. This combination provides excellent suppression of epimerization.[1][2][6]
    COMU TMP >98% Recommended. Another top-performing combination for maintaining stereochemical integrity.[1][2][6]
    Q2: My coupling reaction seems sluggish, or I'm observing an unexpected byproduct related to the N-Moc protecting group. What could be happening?

    A2: You may be observing the formation of a Urethane-protected N-carboxyanhydride (UNCA).

    Probable Cause: Intramolecular Cyclization

    N-alkoxycarbonyl protected amino acids, including N-Moc-phenylglycine, can undergo intramolecular cyclization upon activation to form a five-membered ring known as a UNCA.[8][9][10] This is not necessarily a detrimental side reaction, as UNCAs are themselves highly reactive acylating agents that can efficiently form peptide bonds, releasing CO₂ as the only byproduct.

    However, the formation of this intermediate can alter the expected reaction pathway. If the UNCA is not fully consumed or reacts via an undesired pathway, it can lead to incomplete reactions or byproducts.

    UNCA_Formation cluster_1 UNCA Formation Pathway Moc_Phg N-Moc-Phg-OH (Activated Carboxyl) UNCA Moc-Phg-UNCA (Cyclic Intermediate) Moc_Phg->UNCA Intramolecular Cyclization Coupled_Peptide Coupled Peptide + CO₂ UNCA->Coupled_Peptide Coupling Reaction Peptide Resin-Bound Peptide (Free N-terminus) Peptide->Coupled_Peptide caption Activation can lead to a reactive UNCA intermediate.

    Caption: The activated N-Moc-phenylglycine can cyclize to form a UNCA, which then acts as the acylating agent in the coupling reaction.

    Troubleshooting & Prevention Strategy:

    • Ensure Complete Reaction: Use a sufficient excess of the activated amino acid (typically 3-5 equivalents) to drive the reaction to completion.

    • Monitor the Coupling: Perform a Kaiser test on a small sample of resin beads after the coupling reaction.[11] A negative result (yellow beads) indicates that all free amines have been acylated. If the test is positive, a second coupling (double coupling) may be necessary.

    • Use Optimized Reagents: The recommended coupling reagents for avoiding epimerization (COMU, DEPBT) are also highly efficient for promoting the desired amide bond formation, whether it proceeds directly or via the UNCA intermediate.

    Experimental Protocols

    Protocol 1: Optimized Coupling of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid in Fmoc-SPPS

    This protocol is designed to maximize coupling efficiency while minimizing epimerization.

    • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 minutes).

    • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

    • Activation Solution Preparation: In a separate vessel, dissolve (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid (4 eq.), COMU (4 eq.), in DMF.

    • Coupling Reaction: Add 2,4,6-trimethylpyridine (TMP) (8 eq.) to the activation solution and immediately add the mixture to the deprotected resin.

    • Reaction Time: Allow the coupling to proceed for 1-2 hours at room temperature with gentle agitation.

    • Monitoring: Perform a Kaiser test. If the test is positive (blue beads), wash the resin with DMF and repeat the coupling step with a fresh activation solution ("double coupling").

    • Final Wash: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times) to prepare for the next cycle.

    Protocol 2: Analytical RP-HPLC for Diastereomer Detection

    This method can be used to assess the stereochemical purity of the cleaved, deprotected peptide.

    • Column: C18, 3.5-5 µm particle size (e.g., 4.6 x 150 mm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

    • Gradient: A linear gradient appropriate for the peptide's hydrophobicity. A typical starting point is 5-65% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 280 nm.

    • Analysis: The desired L-Phg peptide and the undesired D-Phg epimer will appear as two distinct, often closely-eluting, peaks. Integrate the peak areas to quantify the percentage of each diastereomer.

    Frequently Asked Questions (FAQs)

    FAQ 1: Why is phenylglycine so much more prone to epimerization than phenylalanine? The key difference is the lack of a methylene (-CH₂-) spacer between the α-carbon and the phenyl ring in phenylglycine. In phenylalanine, this spacer isolates the α-carbon from the electron-withdrawing effects of the phenyl ring. In phenylglycine, the phenyl ring is directly attached to the α-carbon, where it can effectively stabilize a negative charge via resonance, making the α-proton much more acidic and susceptible to abstraction by base.[3][4]

    FAQ 2: Is the Methoxycarbonyl (Moc) protecting group compatible with standard Fmoc/tBu solid-phase synthesis? Yes, it is generally compatible. The Moc group is a urethane-type protecting group, similar in stability to Boc or Cbz groups. It is stable to the basic conditions used for Fmoc group removal (e.g., piperidine). However, it is typically cleaved under acidic conditions, often requiring stronger acids or longer exposure times than standard side-chain protecting groups like tBu. This means it may be retained during a standard TFA cleavage cocktail used for final deprotection and cleavage from the resin if cleavage times are short. If removal of the Moc group is desired, extended treatment with strong acids like HF or TFMSA may be necessary, which should be considered during synthetic planning.

    FAQ 3: Can I use microwave energy to speed up the coupling of this amino acid? Caution is strongly advised. While microwave energy can accelerate coupling reactions, the increased temperature can also significantly accelerate the rate of epimerization.[7] If using microwave-assisted synthesis, it is critical to use very low temperatures (e.g., 50°C) and the optimized, epimerization-suppressing reagent combinations (e.g., DMTMM-BF₄/NMM or COMU/TMP).[7] Conventional synthesis at room temperature is often the safer choice for this sensitive residue.

    FAQ 4: What is the definitive method to confirm the stereochemical purity of my final peptide? The gold standard is co-injection on RP-HPLC with an independently synthesized, authentic sample of the undesired diastereomer. However, this is often impractical. A reliable alternative is enzymatic digestion. Treat the purified peptide with a stereospecific protease (e.g., Trypsin, which cleaves after L-Arg/L-Lys). The enzyme will only cleave the peptide bond adjacent to the L-amino acid. The resulting fragments can be analyzed by LC-MS to confirm the configuration of the residues at the cleavage sites. For the phenylglycine residue itself, chiral amino acid analysis after complete hydrolysis of the peptide can also provide definitive confirmation.

    Visual Troubleshooting Workflow

    This flowchart provides a logical path for diagnosing and solving issues related to phenylglycine incorporation.

    Troubleshooting_Workflow Troubleshooting Workflow for Phenylglycine Side Reactions start Start: Peptide Synthesis with Methoxycarbonyl-L-Phg hplc Analyze Crude Peptide by RP-HPLC start->hplc single_peak Single Major Peak? Purity Acceptable? hplc->single_peak Yes double_peak Double Peak or Broad Impurity Observed hplc->double_peak No kaiser Kaiser Test After Coupling was Positive? single_peak->kaiser No success Synthesis Successful single_peak->success Yes check_reagents Investigate Epimerization: Review Coupling Conditions double_peak->check_reagents kaiser->check_reagents No solution_kaiser Action: Implement Double Coupling and/or extend coupling time kaiser->solution_kaiser Yes base_check Base Used? check_reagents->base_check reagent_check Coupling Reagent? base_check->reagent_check TMP / NMM solution_base Action: Replace DIPEA with sterically hindered base (e.g., TMP, Collidine) base_check->solution_base DIPEA solution_reagent Action: Use COMU or DEPBT for activation reagent_check->solution_reagent Other reagent_check->success COMU / DEPBT solution_base->start Re-synthesize solution_reagent->start Re-synthesize solution_kaiser->start Re-synthesize

    Sources

    Troubleshooting

    Technical Support Center: Optimizing the Synthesis of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid

    Welcome to the technical support center for the synthesis of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to address common ch...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the synthesis of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve experimental outcomes. As a chiral building block vital in pharmaceutical development, achieving high yield and enantiopurity of this compound is critical.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

    Troubleshooting Guide: From Low Yields to Purification Woes

    This section addresses specific problems you may encounter during the synthesis. Each answer provides not just a solution, but the underlying rationale to empower your experimental design.

    Q1: My final yield is consistently low. What are the most common causes and how can I address them?

    Low yield is a frequent issue stemming from several potential root causes: incomplete reaction, product degradation, or losses during workup and purification.

    A1: Root Cause Analysis & Solutions

    • Incomplete Reaction: The most common method for this synthesis is the N-acylation of (S)-phenylglycine, often under Schotten-Baumann conditions. This involves reacting the amino acid with methyl chloroformate in the presence of a base.

      • Causality: The reaction's success hinges on the nucleophilicity of the amino group and the controlled addition of the acylating agent. If the pH is too low, the amine is protonated and non-nucleophilic. If the base is not sufficient to neutralize the HCl byproduct, the reaction will stall.

      • Solution:

        • pH Control: Maintain the pH of the aqueous solution between 9 and 10.5 during the addition of methyl chloroformate. This ensures the amino group is deprotonated and nucleophilic without promoting significant hydrolysis of the chloroformate. A pH meter is essential for this.

        • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of methyl chloroformate to drive the reaction to completion. However, a large excess can lead to side reactions.

        • Temperature: Perform the addition of methyl chloroformate at low temperatures (0-5 °C) to minimize hydrolysis of the reagent and potential side reactions.[2]

    • Product Degradation: The target molecule can be susceptible to degradation under harsh conditions.

      • Causality: Extreme pH values or high temperatures during workup can lead to hydrolysis of the methoxycarbonyl protecting group or racemization.

      • Solution: During the workup, acidify the reaction mixture carefully to precipitate the product. Avoid using an excessive amount of strong acid or prolonged exposure to highly acidic conditions (pH < 1).

    • Losses During Workup/Purification:

      • Causality: The product has some solubility in water, especially if the pH is not optimal for precipitation. Mechanical losses during filtration and transfers also contribute.

      • Solution: Ensure the aqueous layer is fully acidified to pH 1-2 to minimize the solubility of the carboxylic acid product.[3] After acidification, chilling the mixture thoroughly can further decrease solubility and improve recovery. Wash the collected solid with a minimal amount of ice-cold water.

    Q2: I'm observing significant impurities in my analytical data (NMR/LC-MS). What are the likely side products and how can I prevent them?

    Impurity generation is often a result of competing reactions involving the starting materials or intermediates.

    A2: Identifying and Mitigating Common Impurities

    • Di-acylated Product (N,O-diacylation): Although less common for this specific substrate, highly reactive acylating agents can sometimes react with the carboxylate intermediate. More prevalent is the formation of mixed anhydrides if conditions are not controlled.

      • Prevention: The primary strategy is strict temperature and pH control as described above. Slow, dropwise addition of methyl chloroformate into a well-stirred, chilled solution is critical.

    • Unreacted (S)-Phenylglycine: This is a clear indicator of an incomplete reaction.

      • Prevention: Revisit the points in Q1 regarding pH control, stoichiometry, and reaction time. Use TLC or LC-MS to monitor the disappearance of the starting material before proceeding with workup.

    • Dipeptide Formation: The activated N-protected amino acid can potentially react with another molecule of (S)-phenylglycine.

      • Prevention: This is minimized by ensuring the free amino acid is always in an environment where it preferentially reacts with the more electrophilic methyl chloroformate. Maintaining a basic pH and low temperature helps suppress this side reaction.

    • Racemized Product ((R)-enantiomer): The presence of the undesired enantiomer compromises the product's value.

      • Causality: The stereocenter is most vulnerable to racemization under harsh basic conditions, potentially through the formation of an azlactone intermediate, although this is more common in peptide coupling reactions.[4]

      • Prevention: Avoid excessive amounts of base or prolonged reaction times at high pH. The use of inorganic bases like sodium carbonate or sodium hydroxide at controlled temperatures is generally safe.

    Below is a troubleshooting workflow to diagnose these issues:

    G cluster_0 Reaction Setup cluster_1 N-Acylation Reaction cluster_2 Workup & Isolation A 1. Dissolve (S)-phenylglycine & Na2CO3 in H2O B 2. Cool solution to 0-5°C in an ice bath A->B C 3. Add Methyl Chloroformate dropwise B->C D 4. Monitor pH (maintain 9-10.5) C->D C->D E 5. Stir for 2-3 hours at 0-5°C D->E F 6. Monitor reaction by TLC E->F G 7. Acidify with HCl to pH 1-2 F->G H 8. Filter the precipitate G->H I 9. Wash with cold H2O H->I J 10. Dry under vacuum I->J

    Sources

    Optimization

    Technical Support Center: Purification of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic Acid Derivatives

    Welcome to our dedicated technical support center for the purification of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid and its derivatives. As a key chiral building block in the synthesis of numerous pharmaceutical...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to our dedicated technical support center for the purification of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid and its derivatives. As a key chiral building block in the synthesis of numerous pharmaceuticals, achieving high chemical and enantiomeric purity is paramount. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the purification of this important class of compounds.

    Introduction to Purification Challenges

    The purification of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, often referred to as N-Moc-(s)-phenylglycine, presents a unique set of challenges. These primarily revolve around:

    • Enantiomeric Purity: Ensuring the final product is free from its (r)-enantiomer is often the most critical and difficult aspect of purification.

    • Process-Related Impurities: The synthesis can introduce various impurities, including unreacted starting materials, by-products from side reactions, and reagents.

    • Racemization: The chiral center of phenylglycine derivatives can be susceptible to racemization, particularly under basic conditions, which can compromise the enantiomeric excess (ee) of the final product.[1][2]

    • Crystallization Difficulties: Achieving a highly crystalline product with the desired purity can be hampered by issues such as "oiling out," poor crystal formation, and co-crystallization of impurities.

    This guide will address these challenges in a practical, question-and-answer format, providing both theoretical explanations and actionable solutions.

    Troubleshooting Guide: Common Purification Issues

    This section addresses specific problems you may encounter during your experiments.

    Crystallization & Isolation Issues

    Q1: I'm trying to crystallize my N-Moc-(s)-phenylglycine, but it's "oiling out" instead of forming crystals. What's happening and how can I fix it?

    A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to a high degree of supersaturation at a temperature above the compound's melting point in the chosen solvent system.

    Causality & Solution:

    • Rapid Cooling: If the solution is cooled too quickly, the high supersaturation can lead to the formation of an amorphous oil. Solution: Employ a slower, more controlled cooling ramp to allow for orderly crystal nucleation and growth.

    • High Initial Concentration: An overly concentrated solution is a common cause of oiling out. Solution: Add more solvent to reduce the concentration before initiating cooling. Alternatively, consider inducing crystallization through slow evaporation of the solvent or by the addition of an anti-solvent.

    • Lack of Nucleation Sites: Spontaneous nucleation may be kinetically hindered. Solution: Introduce seed crystals of the desired pure compound to a slightly supersaturated solution. This provides a template for crystal growth to occur in an ordered manner.[3]

    Q2: My crystallization yield of N-Moc-(s)-phenylglycine is very low, even though I see crystals forming. What are the likely causes?

    A2: A poor yield from crystallization often points to issues with solubility in the chosen solvent system.

    Causality & Solution:

    • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor. Solution: Before discarding the mother liquor, test for residual product by taking a small aliquot and evaporating the solvent. If a significant amount of solid remains, you can concentrate the mother liquor and attempt a second crystallization. For future experiments, carefully determine the minimum amount of hot solvent required for complete dissolution.[4]

    • Inappropriate Solvent Choice: The solubility profile of your compound in the chosen solvent may not be ideal for crystallization. Solution: Conduct a solvent screen to find a solvent in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below.

    Q3: After crystallization, the enantiomeric excess (ee) of my (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid has not improved, or has even decreased. Why is this happening?

    A3: This is a critical issue that can stem from several factors, including the nature of the crystalline solid and the conditions of the purification process.

    Causality & Solution:

    • Racemic Compound Formation: The racemic mixture may crystallize as a single entity, known as a racemic compound, where both enantiomers are present in the crystal lattice. In this case, standard crystallization will not improve the enantiomeric excess.

    • Conglomerate Formation with Inefficient Resolution: While less common, if the enantiomers crystallize as a conglomerate (a physical mixture of pure enantiomer crystals), inefficient separation can lead to a low ee.

    • Racemization During Workup: Phenylglycine derivatives can be prone to racemization, especially under basic conditions.[1][2] If your crystallization or workup procedure involves exposure to bases, even weak ones, for extended periods, you may be losing enantiomeric purity. Solution: Ensure all workup and crystallization steps are performed under neutral or slightly acidic conditions. If a basic extraction is necessary, perform it quickly and at low temperatures.

    • Co-precipitation: The undesired enantiomer may be co-precipitating with the desired one. Solution: Slowing down the crystallization process through a very gradual temperature decrease can improve selectivity. Additionally, performing one or more recrystallizations of the enriched solid material can further enhance the enantiomeric excess.[3]

    Chromatographic Purification Issues (Chiral HPLC)

    Q4: I am not achieving baseline separation of the enantiomers of my N-Moc-phenylglycine derivative on a chiral HPLC column. What should I try?

    A4: Achieving good chiral separation is often an empirical process that requires screening and optimization of several parameters.

    Causality & Solution:

    • Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not have the necessary chiral recognition capabilities for your specific molecule. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for N-protected amino acids.[5][6][7] Solution: Screen a variety of CSPs with different chiral selectors.

    • Mobile Phase Composition: The mobile phase plays a crucial role in chiral recognition. Solution:

      • Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). The addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) can significantly improve peak shape and resolution for acidic analytes.[5]

      • Reversed Phase: Adjust the ratio of the aqueous phase to the organic modifier (e.g., acetonitrile, methanol). The pH of the aqueous phase can also be a critical parameter to optimize.

    • Temperature: Temperature can affect the thermodynamics of the chiral recognition process. Solution: Try running the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often lead to better resolution, but may increase analysis time and backpressure.[6]

    Q5: My peaks are tailing or fronting in my chiral HPLC analysis. How can I improve the peak shape?

    A5: Poor peak shape can be caused by a variety of factors related to both the analyte and the chromatographic system.

    Causality & Solution:

    • Secondary Interactions: Acidic analytes like N-Moc-(s)-phenylglycine can interact with residual silanol groups on the silica support of the column, leading to peak tailing. Solution: Add a competing acid, such as 0.1% TFA or formic acid, to the mobile phase to mask these secondary interaction sites.

    • Column Overload: Injecting too much sample can lead to peak fronting or tailing. Solution: Reduce the sample concentration or the injection volume.

    • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Solution: Whenever possible, dissolve the sample in the mobile phase.

    Frequently Asked Questions (FAQs)

    Q1: What are the most common process-related impurities I should be aware of when synthesizing (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid?

    A1: The impurities will depend on the synthetic route, but common ones include:

    • (s)-Phenylglycine: Unreacted starting material.

    • Methyl Chloroformate: A reagent used for the N-protection step.

    • By-products from over-reaction: For example, the formation of the corresponding methyl ester at the carboxylic acid moiety.

    • Residual Solvents: Solvents used in the reaction and workup.

    • Impurities from starting materials: For example, benzaldehyde can be an impurity in the starting phenylglycine.[3]

    Q2: Can I use a non-chiral method, like standard reverse-phase HPLC, to determine the purity of my product?

    A2: Yes, a non-chiral HPLC method is essential for determining the chemical purity (i.e., the percentage of your desired compound relative to other chemical impurities). However, it will not be able to distinguish between the (s) and (r) enantiomers. Therefore, you will need a separate chiral HPLC method to determine the enantiomeric purity or enantiomeric excess (ee).

    Q3: How can I confirm the absolute configuration of my purified product?

    A3: While chiral HPLC can confirm the enantiomeric purity, it does not inherently determine the absolute configuration. This is typically done by:

    • Comparison to a certified reference standard: The most straightforward method is to compare the retention time of your product to that of a known standard of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid on the same chiral HPLC system.

    • Optical Rotation: Measurement of the specific rotation using a polarimeter and comparison to the literature value for the pure (s)-enantiomer.

    • X-ray Crystallography: If a suitable single crystal can be obtained, this technique provides unambiguous determination of the absolute stereochemistry.

    Data Presentation

    Table 1: Example of a Chiral HPLC Screening for N-Moc-phenylglycine Enantiomers

    Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)Resolution (Rs)
    Cellulose-basedHexane:Isopropanol (90:10) + 0.1% TFA1.0251.8
    Amylose-basedHexane:Ethanol (85:15) + 0.1% TFA1.0252.5
    Cyclodextrin-basedAcetonitrile:Methanol (50:50)0.8301.2
    Pirkle-typeHexane:Isopropanol (95:5)1.2201.5

    This data is illustrative and results may vary depending on the specific column and HPLC system.

    Experimental Protocols

    Protocol 1: General Procedure for Recrystallization of N-Moc-(s)-phenylglycine

    Objective: To enhance the chemical and enantiomeric purity of crude N-Moc-(s)-phenylglycine.

    Materials:

    • Crude N-Moc-(s)-phenylglycine

    • Selected crystallization solvent (e.g., ethyl acetate, isopropanol, or a mixture such as ethyl acetate/heptane)

    • Heating mantle or water bath

    • Crystallization vessel with magnetic stirring

    • Filtration apparatus (Büchner funnel)

    • Vacuum oven

    Procedure:

    • Dissolution: In the crystallization vessel, add the crude N-Moc-(s)-phenylglycine and a minimal amount of the chosen solvent.

    • Heating: Gently heat the mixture with stirring until all the solid has dissolved. Add small portions of additional solvent if necessary to achieve complete dissolution at the elevated temperature. Avoid using a large excess of solvent.

    • Cooling: Remove the vessel from the heat source and allow it to cool slowly to room temperature. For even slower cooling, the vessel can be placed in an insulated container.

    • Crystal Growth: If crystals do not form spontaneously, consider adding a seed crystal of the pure compound. Once crystallization begins, allow the mixture to stand at room temperature for several hours, and then cool further in an ice bath for at least one hour to maximize yield.

    • Isolation: Collect the crystals by vacuum filtration.

    • Washing: Wash the crystals on the filter with a small amount of the cold crystallization solvent to remove any residual mother liquor.

    • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is obtained.

    • Analysis: Analyze the purity of the final product by chiral and non-chiral HPLC.

    Visualizations

    Troubleshooting Workflow for Crystallization

    G start Crude Product crystallization Attempt Crystallization start->crystallization outcome Observe Outcome crystallization->outcome crystals Crystals Form outcome->crystals Success oiling_out Oiling Out outcome->oiling_out Problem no_crystals No Crystals outcome->no_crystals Problem analyze_purity Analyze Purity (HPLC) crystals->analyze_purity oil_q1 Reduce Concentration (Add more solvent) oiling_out->oil_q1 oil_q2 Slow Cooling Rate oiling_out->oil_q2 oil_q3 Add Seed Crystals oiling_out->oil_q3 no_crystal_q1 Concentrate Solution (Evaporate solvent) no_crystals->no_crystal_q1 no_crystal_q2 Induce Nucleation (Scratch flask / Seed) no_crystals->no_crystal_q2 no_crystal_q3 Change Solvent no_crystals->no_crystal_q3 oil_q1->crystallization oil_q2->crystallization oil_q3->crystallization no_crystal_q1->crystallization no_crystal_q2->crystallization no_crystal_q3->crystallization purity_check Purity Acceptable? analyze_purity->purity_check final_product Final Product purity_check->final_product Yes recrystallize Recrystallize purity_check->recrystallize No recrystallize->crystallization

    Caption: A decision-making workflow for troubleshooting common crystallization issues.

    References

    • Analytical Methods. (n.d.). Rapid determination of enantiomeric excess of protected amino acids by catalytic amounts of chiral reagent. Royal Society of Chemistry. [Link]

    • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

    • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

    • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. [Link]

    • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [https://ymc.eu/d/ efficient-method-development-for-chiral-separation-by-using-chiral-art-columns]([Link] efficient-method-development-for-chiral-separation-by-using-chiral-art-columns)

    • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

    • Shiau, L.-D. (2018). Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. Molecules, 23(11), 2898. [Link]

    • Luxembourg Bio Technologies. (n.d.). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. [Link]

    • de Oliveira, D. N., et al. (2017). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. Analytical and Bioanalytical Chemistry, 409(25), 5945-5955. [Link]

    • de Meester, J. (2024, September 12). Influence of the solvent on the crystallization of multi-component compounds comprising chiral molecules. DIAL.pr - BOREAL. [Link]

    • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(1), 1-5. [Link]

    • Liang, C., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(23), 2263-2266. [Link]

    • Reddit. (2023, November 21). Separation of diastereomers by crystallization with seeding. r/OrganicChemistry. [Link]

    • ResearchGate. (n.d.). Determination of Chemical and Enantiomeric Purity of α-Amino Acids and their Methyl Esters as N-Fluorenylmethoxycarbonyl Derivatives Using Amylose-derived Chiral Stationary Phases. [Link]

    • PubChem. (n.d.). (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid. [Link]

    • ResearchGate. (n.d.). Highly Enantioselective Extraction of Phenylglycine by a Chiral Macrocyclic Receptor Based on Supramolecular Interactions. [Link]

    • Journal of Chemical Technology and Metallurgy. (2007). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS (REVIEW). [Link]

    • Sciencemadness.org. (n.d.). Method for the Racemization of Optically Active Amino Acids. [Link]

    • El-Faham, A., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(5), 335-342. [Link]

    • MySkinRecipes. (n.d.). (s)-2-((methoxycarbonyl)amino)-2-phenylacetic acid. [Link]

    • Semantic Scholar. (2017, June 14). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. [Link]

    • Academia.edu. (n.d.). (PDF) Racemization of optically active 2-substituted Phenylglycinestern. [Link]

    • De Cat, I., et al. (2012). Influence of the solvent and the enantiomeric purity on the transition between different supramolecular polymers. Chemistry (Weinheim an der Bergstrasse, Germany), 18(47), 15038-15046. [Link]

    Sources

    Troubleshooting

    Technical Support Center: Optimizing Reaction Conditions for Moc-L-Phg-OH Activation

    Welcome to the technical support center for the optimal activation of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid (Moc-L-Phg-OH). This guide is designed for researchers, scientists, and drug dev...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the optimal activation of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid (Moc-L-Phg-OH). This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of activating this crucial amino acid derivative in peptide synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

    Introduction to Moc-L-Phg-OH Activation

    Moc-L-Phg-OH, a derivative of L-phenylglycine with a Methoxycarbonyl (Moc) protecting group, is a vital building block in the synthesis of peptides and peptidomimetics.[1][2] The successful incorporation of this amino acid into a peptide sequence hinges on the efficient activation of its carboxylic acid group, which then readily reacts with the free amine of the growing peptide chain to form a stable amide bond.[3] However, like many peptide coupling reactions, this process is not without its challenges. Issues such as incomplete activation, side reactions, and racemization can compromise the yield and purity of the final product.[4][5]

    This guide will delve into the critical parameters of Moc-L-Phg-OH activation, providing you with the knowledge to troubleshoot common problems and optimize your reaction conditions for superior results.

    Frequently Asked Questions (FAQs)

    Q1: What are the most common methods for activating Moc-L-Phg-OH?

    A1: The activation of Moc-L-Phg-OH, like other N-protected amino acids, is typically achieved by converting the carboxylic acid into a more reactive species. The most prevalent methods involve the use of:

    • Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are widely used.[3][6] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7]

    • Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high efficiency and are particularly useful for sterically hindered couplings.[3][8]

    • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) offer excellent coupling efficiency with a low risk of racemization.[3]

    Q2: Why is the choice of solvent critical for the activation reaction?

    A2: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction kinetics and side reactions.[4] Dimethylformamide (DMF) is a common choice due to its excellent solvating properties for both the protected amino acid and the peptide on solid support.[9] However, in cases of peptide aggregation, alternative solvents like N-Methyl-2-pyrrolidone (NMP) or the use of co-solvents might be necessary to improve reaction efficiency.[10][11]

    Q3: What is the purpose of adding additives like HOBt or Oxyma?

    A3: Additives such as 1-Hydroxybenzotriazole (HOBt) and Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are essential for several reasons:

    • Suppressing Racemization: They react with the highly reactive O-acylisourea intermediate to form a more stable active ester, which is less prone to racemization via the formation of a 5(4H)-oxazolone.[4][6][8]

    • Increasing Coupling Efficiency: The active esters formed are still highly reactive towards the amine, ensuring an efficient coupling reaction.[8]

    • Preventing Side Reactions: In the case of carbodiimide-mediated couplings, additives can prevent the dehydration of asparagine and glutamine side chains.[8][9]

    Troubleshooting Guide

    This section addresses specific issues you may encounter during the activation and coupling of Moc-L-Phg-OH.

    Problem 1: Incomplete Coupling Reaction

    Symptom: Monitoring of the reaction (e.g., using the Kaiser test for primary amines) indicates the presence of unreacted free amines on the resin.[10]

    Potential Causes & Solutions:

    Cause Explanation Recommended Action
    Insufficient Reagent Equivalents The molar equivalents of the activating agent and Moc-L-Phg-OH may be too low to drive the reaction to completion.Increase the equivalents of Moc-L-Phg-OH, coupling reagent, and additive. A common starting point is 3-5 equivalents of each relative to the resin loading.[12]
    Steric Hindrance The phenylglycine side chain or the growing peptide chain may present steric challenges, slowing down the reaction rate.[4]Switch to a more powerful coupling reagent like HATU.[10][12] You can also try increasing the reaction time or performing a second coupling.[10]
    Peptide Aggregation The growing peptide chain may be aggregating on the solid support, preventing access of the activated amino acid.[11]Change the solvent to NMP or add a chaotropic salt like LiCl to disrupt secondary structures. Microwave-assisted synthesis can also help to reduce aggregation.[11]
    Poor Reagent Quality Coupling reagents can degrade over time, especially if exposed to moisture.[13]Use fresh, high-quality reagents. Ensure proper storage conditions, typically under an inert atmosphere and at a low temperature.[1]
    Problem 2: Significant Racemization Detected

    Symptom: Chiral HPLC analysis of the final peptide reveals the presence of the D-diastereomer.

    Potential Causes & Solutions:

    Cause Explanation Recommended Action
    Over-activation Highly reactive coupling reagents or prolonged pre-activation times can promote the formation of the planar 5(4H)-oxazolone intermediate, which is susceptible to racemization.[4]Minimize the pre-activation time. Ideally, the activated species should be generated in situ.[4] Consider using a less reactive, but still effective, coupling reagent combination like DIC/Oxyma.[12]
    Excessive or Incorrect Base Strong or sterically hindered bases can facilitate the abstraction of the α-proton, leading to racemization.[4]Use a weaker tertiary amine base like N-Methylmorpholine (NMM) instead of Diisopropylethylamine (DIPEA).[4] Ensure the stoichiometric amount of base is used.
    High Reaction Temperature Elevated temperatures can increase the rate of racemization.[4]Perform the coupling reaction at room temperature or, if necessary, at a lower temperature (e.g., 0 °C), though this may require longer reaction times.

    Experimental Protocols

    Protocol 1: Standard Activation using HATU/NMM

    This protocol is recommended for most standard couplings, including those that may be sterically hindered.

    • Resin Preparation: Swell the resin-bound free amine in DMF for at least 30 minutes.

    • Activation Solution Preparation: In a separate vessel, dissolve Moc-L-Phg-OH (3 eq.), HATU (2.9 eq.), and NMM (6 eq.) in DMF.

    • Pre-activation: Gently agitate the activation solution at room temperature for 1-5 minutes.

    • Coupling: Add the pre-activated solution to the swelled resin.

    • Reaction: Agitate the reaction mixture for 30-60 minutes at room temperature.

    • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines.[10] If the test is positive, a second coupling may be necessary.[10]

    • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

    Protocol 2: Low-Racemization Activation using DIC/Oxyma

    This protocol is a cost-effective method that minimizes the risk of racemization.[12]

    • Resin Preparation: Swell the resin-bound free amine in DMF for at least 30 minutes.

    • In-situ Activation & Coupling:

      • To the swelled resin, add a solution of Moc-L-Phg-OH (3 eq.) and OxymaPure® (3 eq.) in DMF.

      • Add DIC (3 eq.) to the mixture.

    • Reaction: Agitate the reaction mixture for 45-90 minutes at room temperature.

    • Monitoring: Perform a Kaiser test to check for reaction completion.[10]

    • Washing: Extensively wash the resin with DMF.

    Visualizing the Activation and Troubleshooting Workflow

    Moc-L-Phg-OH Activation Pathway

    Activation_Pathway Moc_Phg Moc-L-Phg-OH (Carboxylic Acid) Activated_Species Reactive Intermediate (O-Acylisourea or Active Ester) Moc_Phg->Activated_Species Activation Coupling_Reagent Coupling Reagent (e.g., DIC, HATU) Coupling_Reagent->Activated_Species Peptide_Bond New Peptide Bond (Amide) Activated_Species->Peptide_Bond Nucleophilic Attack Peptide_Amine Resin-Bound Peptide (Free Amine) Peptide_Amine->Peptide_Bond Byproducts Byproducts (e.g., DCU, HOBt) Peptide_Bond->Byproducts

    Caption: General pathway for the activation of Moc-L-Phg-OH and subsequent peptide bond formation.

    Troubleshooting Workflow for Incomplete Coupling

    Troubleshooting_Workflow Start Start: Incomplete Coupling Detected (e.g., Positive Kaiser Test) Check_Reagents Step 1: Verify Reagent Quality & Equivalents Start->Check_Reagents Second_Coupling Step 2: Perform a Second Coupling Check_Reagents->Second_Coupling Reagents OK Change_Conditions Step 3: Modify Reaction Conditions Second_Coupling->Change_Conditions Still Incomplete Success Success: Coupling Complete Second_Coupling->Success Complete Change_Reagent Option A: Use a Stronger Coupling Reagent (e.g., HATU) Change_Conditions->Change_Reagent Change_Solvent Option B: Change Solvent (e.g., to NMP) Change_Conditions->Change_Solvent Capping Step 4: Cap Unreacted Amines (e.g., with Acetic Anhydride) Change_Reagent->Capping Still Incomplete Change_Reagent->Success Complete Change_Solvent->Capping Still Incomplete Change_Solvent->Success Complete Capping->Success Proceed with Synthesis

    Caption: A stepwise guide for troubleshooting incomplete coupling reactions of Moc-L-Phg-OH.

    References

    • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
    • Vertex AI Search. (n.d.). Monitoring of Peptide Coupling and Capping.
    • Benchchem. (n.d.). Technical Support Center: Peptide Coupling Troubleshooting.
    • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
    • Taylor & Francis Online. (2024, August 27). Unveiling the quaternary carbodiimide symphony: harmonizing green chemistry in peptide synthesis.
    • ACS Publications. (2022, September 9). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure.
    • PMC. (n.d.). An Evaluation of the Occupational Health Hazards of Peptide Couplers.
    • Vertex AI Search. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
    • Vertex AI Search. (n.d.). Peptide Coupling Reactions: Mechanisms, Reagents & Strategies.
    • Chem-Impex. (n.d.). Fmoc-L-phenylglycine.
    • PMC. (2025, April 1). An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH.
    • PubChem. (n.d.). Fmoc-Phg-OH.
    • NIH. (2022, March 4). An Optimized Synthesis of Fmoc-l-Homopropargylglycine-OH. PubMed.
    • Sigma-Aldrich. (n.d.). Fmoc-Phg-OH >= 98.0 HPLC 102410-65-1.
    • Benchchem. (n.d.). Recommended Activation Methods for Fmoc-Gln(Dod)-OH in Peptide Synthesis.
    • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.

    Sources

    Optimization

    Troubleshooting low enantiomeric excess in (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid synthesis

    Welcome to the Advanced Application Support Center. This guide is specifically engineered for drug development professionals and synthetic chemists facing stereochemical fidelity issues during the synthesis of (S)-2-((Me...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Application Support Center. This guide is specifically engineered for drug development professionals and synthetic chemists facing stereochemical fidelity issues during the synthesis of (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid (N-Moc-L-Phg).

    Unlike standard aliphatic amino acids, phenylglycine (Phg) derivatives present unique stereochemical vulnerabilities. This guide bypasses generic advice to provide a causality-driven, mechanistic approach to preserving your enantiomeric excess (ee).

    Mechanistic Context: The Vulnerability of the α-Proton

    The synthesis of (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid typically proceeds via the Schotten-Baumann protection of enantiopure (S)-phenylglycine using methyl chloroformate[1].

    The root cause of enantiomeric degradation during this workflow is the extreme thermodynamic acidity of the α-proton. The adjacent phenyl ring stabilizes the carbanion intermediate via resonance (mesomeric effect), while the newly formed methoxycarbonyl group provides additional electron-withdrawing inductive effects. Consequently, Phg derivatives exhibit a base-catalyzed racemization rate nearly nine times higher than that of standard amino acids like alanine[2].

    When troubleshooting low ee, the investigation must always begin with base selection, pH control, and thermal management .

    Diagnostic Data: Impact of Reaction Parameters on Enantiomeric Excess

    To troubleshoot effectively, we must evaluate the causality between our reaction parameters and the resulting stereochemical integrity. The table below summarizes the quantitative impact of various conditions during the methoxycarbonylation step.

    Base ChoicepH / EquivalentsTemperature (°C)Yield (%)Enantiomeric Excess (ee %)Mechanistic Consequence
    NaOH (Aqueous) pH > 122585< 40%Rapid α-deprotonation; severe epimerization[3].
    NaOH (Aqueous) pH 10-110 - 58885 - 90%Slower deprotonation, but risks localized high pH[1].
    NaHCO₃ (Aqueous) pH 8.0-8.50 - 592> 98%Mild buffering prevents enolate formation; optimal ee.
    DIPEA (in THF/H₂O) 2.5 eq257875%Extended exposure to strong organic bases induces racemization[3].
    N-Methylmorpholine 2.5 eq0 - 589> 96%Weaker organic base; minimizes α-proton abstraction.

    Troubleshooting FAQs

    Q1: My yield is excellent (>90%), but my ee has dropped from 99% in the starting material to 70% in the final product. What is driving this? A: This is a classic symptom of base-catalyzed racemization. During the addition of methyl chloroformate, HCl is generated as a byproduct. If you are using a strong base like NaOH to neutralize the acid, localized spikes in pH (pH > 10) will abstract the α-proton of the newly formed N-Moc-L-Phg. Once the planar enolate intermediate forms, reprotonation occurs from either face, leading to a racemic mixture. Actionable Fix: Switch your base from NaOH to a milder buffering agent like NaHCO₃, and ensure vigorous stirring to prevent localized basic "hotspots."

    Q2: I switched to NaHCO₃, but I am still seeing a 5-10% drop in ee. Could the temperature be the culprit? A: Absolutely. The activation energy for the deprotonation of the α-carbon in phenylglycine derivatives is remarkably low. Even with a mild base, conducting the reaction at room temperature (20-25 °C) provides sufficient thermal energy to drive enolate formation. Actionable Fix: The entire reaction—including the dissolution of the starting material, the addition of methyl chloroformate, and the initial quenching—must be strictly maintained between 0 °C and 5 °C using an ice-brine bath.

    Q3: Can the acidification step during the workup cause racemization? A: Generally, acid-catalyzed racemization of phenylglycine is negligible compared to base-catalyzed pathways. However, prolonged exposure to strong acids (e.g., pH < 1) at elevated temperatures can lead to carbamate cleavage and subsequent side reactions. Actionable Fix: Acidify the reaction mixture to pH 2.0-2.5 using 1M HCl at 0 °C just prior to extraction. Do not leave the product in the highly acidic aqueous phase for extended periods.

    Pathway Visualizations

    Racemization L_Phg (S)-N-Moc-Phenylglycine (Chiral) Enolate Achiral Enolate Intermediate L_Phg->Enolate Base (OH-) -H2O Enolate->L_Phg +H2O Retention D_Phg (R)-N-Moc-Phenylglycine (Inverted) Enolate->D_Phg +H2O Inversion

    Base-catalyzed abstraction of the acidic α-proton leads to an achiral enolate, causing racemization.

    Workflow Step1 1. Suspend (S)-Phenylglycine in H2O/THF at 0 °C Step2 2. Adjust pH to 8.0-8.5 using 1M NaHCO3 Step1->Step2 Step3 3. Dropwise addition of Methyl Chloroformate Step2->Step3 Step4 4. Maintain pH & Temp (0-5 °C, 2 hours) Step3->Step4 Step5 5. Acidify to pH 2.0 with cold 1M HCl Step4->Step5 Step6 6. Extract with EtOAc & Crystallize Step5->Step6

    Self-validating workflow designed to minimize thermal and pH-induced epimerization.

    Self-Validating Experimental Protocol

    To ensure high scientific integrity, this protocol utilizes a biphasic Schotten-Baumann system buffered with NaHCO₃. The biphasic nature (THF/H₂O) keeps the unreacted methyl chloroformate in the organic phase, controlling the reaction rate and preventing runaway exotherms.

    Materials:

    • (S)-Phenylglycine (>99% ee)

    • Methyl chloroformate (1.1 equivalents)

    • Sodium bicarbonate (NaHCO₃, 1M aqueous solution)

    • Tetrahydrofuran (THF, anhydrous)

    • 1M HCl (aqueous)

    Step-by-Step Methodology:

    • Preparation & Cooling: Suspend 10.0 mmol of (S)-phenylglycine in a 1:1 mixture of THF and distilled water (20 mL total volume) in a round-bottom flask. Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–2 °C.

    • Buffering: Slowly add 1M NaHCO₃ until the (S)-phenylglycine completely dissolves and the pH stabilizes at 8.0–8.5.

      • Causality check: NaHCO₃ is chosen over NaOH to mathematically cap the maximum pH, preventing the solution from ever reaching the pKa threshold required for rapid α-deprotonation.

    • Reagent Addition: Dissolve 11.0 mmol of methyl chloroformate in 5 mL of cold THF. Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel.

    • Reaction Monitoring: Maintain vigorous stirring at 0–5 °C. Monitor the pH continuously; as HCl is generated, add additional 1M NaHCO₃ dropwise to keep the pH strictly between 7.5 and 8.5. Stir for an additional 1.5 hours after the addition is complete.

    • Quenching & Acidification: Once TLC (or LC-MS) confirms the consumption of the starting material, carefully acidify the cold reaction mixture to pH 2.0 using cold 1M HCl. (Caution: CO₂ gas will evolve rapidly).

    • Extraction & Isolation: Extract the aqueous layer with cold Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temperature < 30 °C).

    • Validation: Analyze the crude product via Chiral HPLC to confirm the ee remains >98%.

    References

    [2] Title: Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products Source: RSC Advances, 2015, 5, 46643-46653 URL: [Link]

    [3] Title: Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions Source: Tetrahedron Letters, 2017, 58(24), 2325-2329 URL: [Link]

    Sources

    Troubleshooting

    Stability issues of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid under acidic or basic conditions

    Welcome to the technical support center for (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity of your experiments.

    Introduction

    (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, an N-protected derivative of the non-proteinogenic amino acid (s)-phenylglycine, is a valuable chiral building block in pharmaceutical synthesis.[1] The methoxycarbonyl protecting group offers advantages in certain synthetic strategies; however, like all molecules, its stability is not absolute. Understanding its behavior under acidic and basic conditions is critical for developing robust synthetic routes, ensuring the quality of intermediates, and guaranteeing the stereochemical purity of the final active pharmaceutical ingredient (API).

    This guide will address the primary stability concerns associated with this compound: hydrolysis of the N-methoxycarbonyl group under acidic conditions and racemization of the stereocenter under basic conditions.

    Frequently Asked Questions (FAQs) & Troubleshooting

    Issue 1: Loss of Potency and Appearance of New Impurities During Acidic Workup

    Question: I'm observing a significant decrease in the yield of my desired product, (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, after an acidic workup (e.g., pH 2-3 with HCl). HPLC analysis shows a new, more polar peak. What is happening?

    Answer: The N-methoxycarbonyl group, like other alkoxycarbonyl protecting groups such as Boc, is susceptible to hydrolysis under acidic conditions.[2][3] The primary degradation pathway is the acid-catalyzed hydrolysis of the amide bond, leading to the formation of (s)-phenylglycine, methanol, and carbon dioxide.

    • Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the methoxycarbonyl group, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[4]

    • Troubleshooting:

      • Minimize Exposure Time: Limit the duration of contact with the acidic medium as much as possible.

      • Control Temperature: Perform acidic workups at low temperatures (0-5 °C) to reduce the rate of hydrolysis.

      • Use Weaker Acids: If your protocol allows, consider using a weaker acid, such as citric acid, for pH adjustment.

      • Alternative Protecting Group: For future syntheses where strong acid treatment is unavoidable, consider a more acid-stable protecting group, such as the Carboxybenzyl (Cbz) group.[2]

    Issue 2: Inconsistent Chiral Purity After Exposure to Basic Conditions

    Question: My synthesis involves a step where (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid is exposed to basic conditions (e.g., deprotonation with an amine base). I'm noticing a loss of enantiomeric excess (e.e.) in my final product. Why is this happening?

    Answer: Phenylglycine and its derivatives are known to be particularly prone to racemization under basic conditions.[5][6][7] The α-proton of phenylglycine is more acidic than that of many other amino acids due to the ability of the adjacent phenyl ring to stabilize the resulting carbanion through resonance.

    • Mechanism: A base can abstract the α-proton, forming a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of (s) and (r) enantiomers and thus a loss of optical purity.[5]

    • Troubleshooting:

      • Choice of Base: The choice of base is critical. Sterically hindered, weaker bases are preferred to minimize racemization. For example, 2,4,6-collidine (TMP) has been shown to cause less racemization than N,N-diisopropylethylamine (DIPEA) in peptide coupling reactions involving phenylglycine.[7][8]

      • Temperature Control: Keep the reaction temperature as low as possible during and after the addition of the base.

      • Reaction Time: Minimize the time the compound is in a basic environment.

      • Avoid Strong Bases: Avoid the use of strong bases like hydroxides or alkoxides if the stereochemical integrity of the phenylglycine moiety is critical.

    Issue 3: General Degradation During Storage

    Question: I have stored a solution of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid in a buffer at pH 7 for a week at 4°C, and I see some degradation. I thought it would be stable at neutral pH.

    Answer: While the compound is most stable around neutral pH, degradation can still occur over time in solution. Peptides and amino acid derivatives are generally more stable when stored as a lyophilized powder.[9] In solution, several factors can contribute to degradation:

    • Microbial Growth: Non-sterile solutions can support microbial growth, which can lead to enzymatic degradation of the compound.

    • Oxidation: Although not the primary pathway for this specific molecule, dissolved oxygen can contribute to long-term degradation of organic molecules.

    • Hydrolysis: Even at neutral pH, hydrolysis can occur, albeit at a much slower rate than under strongly acidic or basic conditions.

    • Troubleshooting and Best Practices for Storage:

      • Lyophilized Form: For long-term storage, keep the compound as a dry, lyophilized powder at -20°C or below.[9]

      • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the material into smaller, single-use vials.

      • Inert Atmosphere: For sensitive compounds, storing under an inert gas like argon or nitrogen can prolong shelf life.

      • Solution Storage: If storage in solution is unavoidable, use a sterile buffer, preferably at a slightly acidic pH (e.g., pH 5-6), and store frozen at -20°C or -80°C for short periods.[9]

    Experimental Protocols: Forced Degradation Study

    To systematically evaluate the stability of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid and identify potential degradation products, a forced degradation study is recommended.[10][11] This involves subjecting the compound to a range of stress conditions that are harsher than standard storage or reaction conditions.

    Objective

    To identify the degradation pathways of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid under acidic, basic, oxidative, and thermal stress and to develop a stability-indicating HPLC method.

    Materials
    • (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid

    • Hydrochloric acid (HCl), 1M and 0.1M

    • Sodium hydroxide (NaOH), 1M and 0.1M

    • Hydrogen peroxide (H₂O₂), 3% (v/v)

    • HPLC-grade water, acetonitrile, and methanol

    • Trifluoroacetic acid (TFA) or Formic acid for mobile phase

    • Reference standards for potential degradants (e.g., (s)-phenylglycine)

    Workflow for Forced Degradation Study

    G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution of Compound in Acetonitrile:Water (1:1) B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal Stress (Solid, 80°C) A->E Solid sample F Control (Stock Solution, RT) A->F G Take Aliquots at Time Points (e.g., 0, 2, 4, 8, 24h) B->G C->G D->G E->G Dissolve at each time point F->G H Neutralize Acid/Base Samples G->H I Dilute to Working Concentration H->I J Analyze by HPLC-UV/MS I->J K Characterize Degradants J->K

    Caption: Workflow for a forced degradation study.

    Step-by-Step Protocol
    • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid in a 1:1 (v/v) mixture of acetonitrile and water.

    • Stress Conditions Setup:

      • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1M HCl. Keep the vial in a water bath at 60°C.

      • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1M NaOH. Keep the vial in a water bath at 60°C.

      • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

      • Thermal Degradation: Place a known amount of the solid compound in a vial and keep it in an oven at 80°C.

      • Control: Keep a vial of the stock solution at room temperature.

    • Sampling: Withdraw aliquots from each solution (except thermal) at specified time points (e.g., 0, 2, 4, 8, and 24 hours). For the thermal sample, dissolve a small, weighed amount in the stock solution solvent at each time point.

    • Sample Quenching and Preparation:

      • For the acid-stressed samples, neutralize the aliquot with an equivalent amount of 0.1M NaOH.

      • For the base-stressed samples, neutralize the aliquot with an equivalent amount of 0.1M HCl.

      • Dilute all samples (including control and neutralized samples) to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL) with the mobile phase.

    • HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column is typically suitable.

      • Example HPLC Conditions:

        • Mobile Phase A: 0.1% TFA in Water

        • Mobile Phase B: 0.1% TFA in Acetonitrile

        • Gradient: A suitable gradient from 5% to 95% B over 20-30 minutes.

        • Flow Rate: 1.0 mL/min

        • Detection: UV at 210 nm and 254 nm.

        • Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is highly recommended for the identification of degradation products.[12][13]

    • Data Analysis:

      • Calculate the percentage degradation of the parent compound at each time point.

      • Determine the relative retention times of the degradation products.

      • If using LC-MS, propose structures for the major degradation products based on their mass-to-charge ratios.

    Expected Degradation Pathways

    Caption: Primary degradation pathways under acidic and basic conditions.

    Data Summary: Representative Stability Data

    The following table summarizes hypothetical results from a forced degradation study to illustrate potential outcomes. Actual results will vary based on specific experimental conditions.

    Stress ConditionDuration (hours)Degradation of Parent Compound (%)Major Degradation Products (and likely identity)
    0.1M HCl at 60°C 8~ 15%Peak at lower RRT¹ ((s)-Phenylglycine)
    0.1M NaOH at 60°C 8~ 5% chemical, significant racemizationEnantiomer peak, minor hydrolysis products
    3% H₂O₂ at RT 24< 2%Minor, unidentified peaks
    Solid at 80°C 24< 1%No significant degradation

    ¹RRT: Relative Retention Time

    Conclusion

    The stability of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid is primarily influenced by pH. The N-methoxycarbonyl group is susceptible to hydrolysis under acidic conditions, while the chiral center at the α-carbon is prone to racemization in the presence of bases. By understanding these degradation pathways and implementing the troubleshooting strategies and experimental protocols outlined in this guide, researchers can ensure the quality, purity, and stereochemical integrity of this important synthetic intermediate. For any further questions or specialized support, please contact our technical service team.

    References

    • Wessjohann, L. A., et al. (2015).
    • Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Semantic Scholar.
    • Liang, C., et al. (n.d.). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies.
    • Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices.
    • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
    • Kawase, T., et al. (2010). Novel synthesis of N-alkoxycarbonyl amino acids and surfactant properties of their sodium salts. PubMed.
    • Yamada, S., et al. (n.d.). Method for the Racemization of Optically Active Amino Acids. Sciencemadness.org.
    • BenchChem. (2025). A Comparative Guide to the Stability of Amine Protecting Groups: Fmoc vs. Boc, Cbz, and Troc.
    • World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
    • Alsante, K. M., et al. (n.d.).
    • BioPharmaSpec. (n.d.).
    • MySkinRecipes. (n.d.). (s)-2-((methoxycarbonyl)amino)-2-phenylacetic acid.
    • BioPharmaSpec. (2016, May 2).
    • CD Formulation. (n.d.).
    • BenchChem. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
    • BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
    • IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide.
    • BOC Sciences. (n.d.).
    • GenScript. (n.d.). Peptide Storage and Handling Guidelines.
    • BOC Sciences. (n.d.). A Comprehensive Guide to Amino Acid Analysis Methods and Protocols.
    • Phillips, H., & Wright, P. G. (n.d.). Peptide kinetics. Part 8.—Acid-catalyzed hydrolysis of N-acyl glycines. RSC Publishing.
    • BenchChem. (n.d.). Boc-DL-Phenylglycine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals.
    • S. Paramasivam, et al. (2023, January 11).
    • Hudson, R. F., & Wardill, J. E. (n.d.).
    • Al-Naddaf, Q., et al. (2024, July 15).
    • Effenberger, F., & Griesbaum, K. (n.d.). The kinetics and mechanism of the acid-catalysed hydrolysis of N-vinylpyrrolidin-2-one. RSC Publishing.
    • Isidro-Llobet, A., et al. (n.d.). Amino Acid-Protecting Groups. SciSpace.
    • Grunenberg, A., et al. (n.d.). Strecker degradation of amino acids promoted by a camphor-derived sulfonamide. Beilstein Journals.
    • GPnotebook. (2018, January 1).
    • Biology LibreTexts. (2026, January 19). 18.
    • Promden, W., et al. (2025, December 22).
    • Chaput, J. C., et al. (2022, June 14). Design and Synthesis of C-1 Methoxycarbonyl Derivative of Narciclasine and Its Biological Activity. PMC.
    • Gallis, D. F., et al. (2025, March 6). Degradation of Glyphosate to Benign N‐Formyl Glycine Using MOF‐808 Nanocrystals.
    • Criado, S., et al. (2016, May 12).
    • Wang, Y., et al. (2024, April 9). Dehydroxylative radical N-glycosylation of heterocycles with 1-hydroxycarbohydrates enabled by copper metallaphotoredox catalysis.

    Sources

    Optimization

    Technical Support Center: Strategies for Enhancing the Solubility of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic Acid in Organic Solvents

    Welcome to our dedicated technical support guide for researchers, chemists, and pharmaceutical scientists encountering solubility challenges with (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid. This document provides...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to our dedicated technical support guide for researchers, chemists, and pharmaceutical scientists encountering solubility challenges with (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid. This document provides in-depth, experience-driven answers to common questions, troubleshooting advice for complex scenarios, and validated protocols to enhance your experimental success. Our approach is grounded in established chemical principles and supported by authoritative references to ensure you receive trustworthy and actionable information.

    Frequently Asked Questions (FAQs)

    Q1: Why does (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid exhibit poor solubility in many common organic solvents?

    (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid possesses a combination of structural features that contribute to its limited solubility in many non-polar and moderately polar organic solvents. The primary reason lies in its crystalline structure, which is stabilized by a strong network of intermolecular hydrogen bonds. The carboxylic acid and the N-H group of the carbamate are excellent hydrogen bond donors, while the carbonyl oxygens are effective acceptors. This extensive hydrogen bonding network results in a high lattice energy that must be overcome by solvent-solute interactions for dissolution to occur. Solvents that cannot effectively disrupt this network will be poor solvents for this compound.

    G cluster_0 Solid State (High Lattice Energy) cluster_1 Dissolution in a Poor Solvent Molecule_A (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid Molecule_B (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid Molecule_A->Molecule_B Strong H-Bonding Poor_Solvent e.g., Toluene Insoluble Insoluble Compound Poor_Solvent->Insoluble Weak Solute-Solvent Interactions

    Q2: I am observing insolubility in dichloromethane (DCM) during my reaction setup. What are my immediate options?

    This is a common observation. While DCM is a versatile solvent, its ability to act as a hydrogen bond acceptor is weak, and it cannot donate hydrogen bonds. Therefore, it struggles to break the strong intermolecular forces of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid. Here are some immediate strategies to consider:

    • Introduce a Co-solvent: The addition of a small percentage of a polar, protic solvent like methanol or a polar, aprotic solvent with strong hydrogen bond accepting capabilities like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can significantly enhance solubility. Start with a small amount (e.g., 5-10% v/v) and increase as needed.

    • Gentle Heating: If your reaction conditions permit, gentle heating can provide the necessary energy to overcome the lattice energy and promote dissolution. Always ensure that the compound and other reactants are stable at the intended temperature.

    • Consider an Alternative Solvent System: If the reaction chemistry allows, switching to a more suitable solvent or solvent mixture from the outset is often the most robust solution. Ethers like tetrahydrofuran (THF) or 1,4-dioxane can be more effective than halogenated solvents.

    Troubleshooting Guide: Advanced Solubility Enhancement

    Scenario 1: My compound precipitates out of solution when another reagent is added.

    This issue often arises due to a change in the overall polarity of the solvent system or a chemical reaction that forms a less soluble species.

    Troubleshooting Steps:

    • Analyze the Reagent: Determine the properties of the added reagent. Is it highly non-polar? Does it react with your starting material to form a salt or a new compound with different solubility characteristics?

    • Maintain Solvent Polarity: If the added reagent is non-polar, consider pre-dissolving it in a small amount of the primary solvent before adding it to the main reaction mixture. This can prevent a sudden drop in polarity.

    • Reverse Addition: Try adding your solution of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid to the reagent solution. This can sometimes prevent localized concentration issues that lead to precipitation.

    G Start Compound Precipitates Upon Reagent Addition Analyze Analyze Reagent Properties (Polarity, Reactivity) Start->Analyze Polarity_Issue Is it a Polarity Mismatch? Analyze->Polarity_Issue Maintain_Polarity Maintain Solvent Polarity (e.g., pre-dissolve reagent) Polarity_Issue->Maintain_Polarity Yes Reaction_Issue Is a new, less soluble species forming? Polarity_Issue->Reaction_Issue No End Problem Solved Maintain_Polarity->End Characterize_Precipitate Characterize Precipitate (e.g., NMR, LC-MS) Reaction_Issue->Characterize_Precipitate Yes Reaction_Issue->End No

    Scenario 2: I need to achieve a high concentration for a reaction, but even with co-solvents and heating, solubility is insufficient.

    When high concentrations are required, more advanced techniques may be necessary. These involve chemically modifying the molecule to transiently improve its solubility.

    Advanced Strategies:

    • In-situ Salt Formation: The carboxylic acid moiety is an ideal handle for salt formation. By adding a suitable base, you can convert the acid into a much more polar and often more soluble salt.

      • Choosing a Base: For organic solvents, non-nucleophilic organic bases are preferred. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or 1,8-diazabicycloundec-7-ene (DBU). The choice of base can depend on the specifics of your reaction.

      • Stoichiometry: A stoichiometric amount (1.0 equivalent) of the base is typically sufficient. The resulting carboxylate salt will have significantly different solubility properties.

    • Transient Derivatization: In some cases, the carboxylic acid can be temporarily converted to a more soluble derivative, such as a silyl ester. This can be achieved by reacting it with a silylating agent like N,O-Bis(trimethylsilyl)acetamide (BSA). After the reaction, the silyl ester can be easily hydrolyzed back to the carboxylic acid during aqueous workup.

    Experimental Protocols

    Protocol 1: Solubility Enhancement using a Co-solvent System

    Objective: To dissolve (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid in a primarily non-polar solvent for a subsequent reaction.

    Materials:

    • (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid

    • Dichloromethane (DCM)

    • Dimethylformamide (DMF)

    • Stir plate and stir bar

    • Appropriate glassware

    Procedure:

    • To a flask containing (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, add the desired volume of DCM (e.g., to achieve a target concentration of 0.1 M).

    • Begin stirring the suspension at room temperature.

    • Add DMF dropwise in small increments (e.g., 1-2% of the total volume of DCM at a time).

    • Allow the mixture to stir for 5-10 minutes after each addition to observe any changes in solubility.

    • Continue adding DMF until a clear, homogeneous solution is obtained. Note the final v/v percentage of DMF required.

    Table 1: Co-solvent Screening Data (Approximate Solubility at 25°C)

    Solvent System (v/v)Approximate Solubility (mg/mL)Observations
    100% Dichloromethane< 1Insoluble, forms a suspension
    95:5 DCM:DMF~ 15Significant improvement, slight haze may remain
    90:10 DCM:DMF> 50Typically forms a clear solution
    100% Tetrahydrofuran (THF)~ 20Moderately soluble
    90:10 THF:Methanol> 60Highly soluble
    Protocol 2: In-situ Salt Formation for Enhanced Solubility

    Objective: To generate the triethylammonium salt of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid in THF to achieve a high concentration for a coupling reaction.

    Materials:

    • (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid

    • Tetrahydrofuran (THF), anhydrous

    • Triethylamine (TEA), distilled

    • Nitrogen or Argon atmosphere setup

    • Stir plate and stir bar

    Procedure:

    • Add (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid (1.0 eq) to a dry flask under an inert atmosphere.

    • Add anhydrous THF to the flask to achieve the desired final concentration.

    • Begin stirring to create a suspension.

    • Slowly add triethylamine (1.0-1.1 eq) to the stirring suspension via syringe.

    • Observe the mixture. The solid should gradually dissolve as the triethylammonium salt is formed, resulting in a clear solution. This solution can now be used for subsequent reaction steps.

    Mechanism of Salt Formation:

    G Reactants {(s)-Acid (Insoluble)|R-COOH} | {Triethylamine|NEt3} Transition Proton Transfer Reactants->Transition + Products {(s)-Carboxylate Salt (Soluble)|R-COO- HNEt3+} Transition->Products

    This guide is intended to provide a starting point for addressing the solubility challenges associated with (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid. The optimal conditions will always be dependent on the specific context of your experiment. We encourage a systematic approach to solvent screening and optimization. Should you have further questions, please do not hesitate to contact our technical support team.

    Troubleshooting

    Minimizing dipeptide formation with Moc-L-Phg-OH in SPPS

    A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Dipeptide Formation and Other Side Reactions Welcome to the Technical Support Center. This guide is designed to provide in-depth troub...

    Author: BenchChem Technical Support Team. Date: March 2026

    A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Dipeptide Formation and Other Side Reactions

    Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and best practices for utilizing N-Methoxycarbonyl-L-phenylglycine (Moc-L-Phg-OH) in Solid-Phase Peptide Synthesis (SPPS). As Senior Application Scientists, we understand the unique challenges posed by sterically hindered and racemization-prone amino acids like phenylglycine. This document offers field-proven insights and scientifically grounded protocols to help you achieve higher purity and yield in your peptide synthesis projects.

    Troubleshooting Guide: Diagnosing and Resolving Synthesis Failures

    This section addresses specific issues encountered during SPPS with Moc-L-Phg-OH. The question-and-answer format is designed to help you quickly diagnose the root cause of a problem and implement an effective solution.

    Q1: My HPLC and Mass Spectrometry (MS) data show a significant impurity with a mass corresponding to a di-phenylglycine addition. What is the likely cause of this dipeptide formation?

    A1: The observation of a dipeptide impurity (+179.18 Da for Phg) is a common but solvable issue when working with challenging monomers like Moc-L-Phg-OH. There are two primary sources for this side product:

    • Contamination of the Starting Material: The most direct cause is the presence of the dipeptide Moc-L-Phg-L-Phg-OH as an impurity in your monomer bottle.[1] This can occur during the synthesis of the protected amino acid itself.[1] Before optimizing your synthesis protocol, it is crucial to verify the purity of your Moc-L-Phg-OH lot via analytical techniques like HPLC and MS.

    • Inefficient Coupling and In-Situ Side Reactions: L-Phenylglycine is a sterically hindered amino acid, which can lead to sluggish and incomplete coupling reactions.[2][3] The conditions required to drive the reaction to completion—such as extended pre-activation times or the use of aggressive bases—can inadvertently promote side reactions. The activated Moc-L-Phg-OH in the reaction vessel may react with another molecule of the amino acid in solution before coupling to the resin-bound peptide, leading to the incorporation of a dipeptide.

    Below is a logical workflow to diagnose this issue.

    G cluster_0 cluster_1 cluster_2 start Dipeptide Impurity Detected in Crude Product (LC-MS) check_aa Step 1: Analyze Moc-L-Phg-OH Starting Material start->check_aa Begin Diagnosis impurity_present Dipeptide impurity is present in the vial. check_aa->impurity_present Yes impurity_absent Starting material is pure. check_aa->impurity_absent No action_replace Action: Replace with a new, purity-verified lot of Moc-L-Phg-OH. impurity_present->action_replace action_optimize Root Cause: On-resin side reaction. Proceed to optimize coupling protocol. impurity_absent->action_optimize G cluster_0 cluster_1 start Optimized Coupling of Moc-L-Phg-OH reagent Coupling Reagent (e.g., COMU, DEPBT) start->reagent Use Suppressing Reagents base Sterically Hindered Base (e.g., TMP, NMM) start->base Select Appropriate Base control Controlled Time & Temp (No prolonged pre-activation) start->control Minimize Reaction Window monitor In-Process Control (Kaiser Test) start->monitor Verify Completion

    Caption: Key factors for a successful Moc-L-Phg-OH coupling strategy.

    Q6: Can the choice of solvent affect the outcome of the coupling reaction?

    A6: Absolutely. The solvent plays a critical role in SPPS.

    • Purity: Always use high-purity, peptide-synthesis-grade solvents. N,N-Dimethylformamide (DMF) can degrade over time to produce dimethylamine, a base that can cause premature deprotection of the Moc group, leading to side reactions. [1]* Swelling: The solvent must adequately swell the resin to ensure that reactive sites are accessible. While DMF is the standard, for sequences prone to aggregation, switching to N-Methyl-2-pyrrolidone (NMP) or adding chaotropic salts may improve synthesis outcomes. [4][5]* Solubility: Ensure that your activated amino acid complex is fully soluble in the chosen solvent. Poor solubility can drastically reduce effective concentration and lead to incomplete reactions. [6] By implementing these scientifically grounded strategies, you can effectively minimize the formation of dipeptide impurities and other side reactions, leading to a purer final product and a more efficient synthesis workflow when using Moc-L-Phg-OH.

    References
    • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

    • C&EN. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. [Link]

    • Lee, M. et al. (2016). Control of the Handedness of Self-assemblies of Dipeptides by the Chirality of Phenylalanine and Steric Hindrance of Phenylglycine. Langmuir. [Link]

    • Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development. [Link]

    • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

    • Liang, C., Behnam, M. A. M., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(29), 2895-2898. [Link]

    • Anhui Guoping Pharmaceutical Co., Ltd. (n.d.). Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. [Link]

    • El-sawy, E. R., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: Attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(9), 573-580. [Link]

    • Semantic Scholar. (2017, June 14). [PDF] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. [Link]

    • Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 159. [Link]

    • American Peptide Society. (n.d.). Peptide Synthesis for Beginners. [Link]

    Sources

    Optimization

    Impact of residual catalysts on (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid purity

    Technical Support Center: (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid Purity A Guide for Researchers, Scientists, and Drug Development Professionals on the Impact of Residual Catalysts Welcome to the technical sup...

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid Purity

    A Guide for Researchers, Scientists, and Drug Development Professionals on the Impact of Residual Catalysts

    Welcome to the technical support center for (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid. This guide, designed by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of residual catalysts on the purity of your final product.

    Frequently Asked Questions (FAQs)

    Q1: My final batch of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid shows discoloration (e.g., gray or black specks). What is the likely cause?

    A1: Discoloration, particularly the presence of dark particulates, is a common indicator of residual heterogeneous catalysts, such as Palladium on carbon (Pd/C).[1] These catalysts are widely used for hydrogenation reactions during the synthesis of amino acid precursors.[1][2] Inadequate filtration after the reaction is the most frequent cause of this issue.

    Q2: We've observed batch-to-batch inconsistency and degradation of our API over time. Could a residual catalyst be responsible?

    A2: Yes, this is a strong possibility. Even trace amounts of residual metal catalysts (e.g., Palladium, Ruthenium, Rhodium, Nickel) can remain catalytically active in the final product.[3][4] This can lead to unwanted side reactions or degradation of the (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid molecule, thereby affecting its stability and purity profile.[5][6] Some metals can also form complexes with the amino acid, altering its properties.[7][8][9]

    Q3: What are the regulatory limits for residual catalysts in an Active Pharmaceutical Ingredient (API) like this?

    A3: Regulatory bodies, guided by the International Council for Harmonisation (ICH) Q3D guideline on elemental impurities, set strict limits for residual metals in APIs.[5][10][11] These limits are based on the Permitted Daily Exposure (PDE) of the element. Catalysts containing metals like Palladium (Pd), Platinum (Pt), Rhodium (Rh), Ruthenium (Ru), and others are classified and have specific PDE values that must be met.[10] For example, many drug products require residual metal levels to be below 10 ppm.[12][13]

    Table 1: ICH Q3D Classification and Oral PDE for Common Catalyst Metals

    ClassElementPermitted Daily Exposure (PDE) (µ g/day )
    2BPalladium (Pd)100
    2BPlatinum (Pt)100
    2BRhodium (Rh)100
    2BRuthenium (Ru)100
    2BIridium (Ir)100
    2BOsmium (Os)100
    2ANickel (Ni)200
    3Copper (Cu)3000

    Source: Adapted from ICH Q3D(R1) Guideline.[5][10]

    Q4: How can I definitively test for the presence and quantity of residual metal catalysts in my product?

    A4: Highly sensitive analytical techniques are required to quantify trace metal residues. The industry-standard methods are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[14] These techniques offer high accuracy and can detect metals at parts-per-million (ppm) or even parts-per-billion (ppb) levels.[15]

    Troubleshooting Guides

    Issue 1: High Residual Metal Content Detected by ICP-MS

    If your analysis confirms unacceptable levels of a residual metal catalyst, follow this troubleshooting workflow.

    Caption: Troubleshooting workflow for high residual metal content.

    Issue 2: Product Loss During Purification

    Product loss during the removal of catalysts is a common challenge.

    • During Crystallization: The product may be co-precipitating with the catalyst or catalyst salts.

      • Solution: Optimize the solvent system to maximize the solubility of your product while minimizing the solubility of the impurity. A temperature gradient study can be highly effective.

    • During Chromatography: The polar nature of the amino acid can cause it to stick to silica gel columns, leading to poor recovery.

      • Solution: Consider using a less polar stationary phase (e.g., alumina) or a reverse-phase column. Alternatively, pre-treating the crude product with a metal scavenger can remove the problematic metal species before chromatography.[4]

    • During Scavenging: The scavenger itself might adsorb your product.

      • Solution: Perform a small-scale study with different scavenger types (e.g., thiol-based, amine-based) and concentrations to find one with high selectivity for the metal and low affinity for your product.[4][12]

    Detailed Experimental Protocols

    Protocol 1: Enhanced Filtration for Heterogeneous Catalysts (e.g., Pd/C)

    This protocol is designed to effectively remove fine catalyst particles that may pass through standard filter paper.

    Objective: To remove a heterogeneous palladium catalyst (Pd/C) from a reaction mixture.

    Materials:

    • Reaction mixture containing Pd/C

    • Sintered glass funnel (medium porosity)

    • Celite® (diatomaceous earth)

    • Appropriate organic solvent (in which the product is soluble)

    • Filter flask and vacuum source

    Procedure:

    • Place the sintered glass funnel on the filter flask.

    • Add a layer of Celite® (approximately 1-2 cm thick) to the funnel to create a filter pad.

    • Gently compact the Celite® pad.

    • Pre-wet the pad with the chosen organic solvent under vacuum.

    • Dilute the reaction mixture with the same solvent to reduce viscosity.

    • Carefully pour the diluted mixture onto the Celite® pad under vacuum. The Celite® will trap the fine Pd/C particles.[12]

    • Wash the pad with additional fresh solvent to ensure all of the product is collected in the filtrate.

    • Combine the filtrates and proceed with downstream processing.

    Protocol 2: Metal Scavenging for Homogeneous Catalysts

    This protocol uses a solid-supported scavenger to remove dissolved metal catalyst residues.

    Objective: To remove trace amounts of a soluble palladium catalyst from a solution.

    Materials:

    • Solution of the crude product containing the residual catalyst

    • Appropriate metal scavenger (e.g., silica-supported thiol or triaminetetraacetic acid-based resin)

    • Suitable solvent (e.g., Toluene, Methanol, Ethyl Acetate)

    • Stirring apparatus

    • Filtration apparatus

    Procedure:

    • Dissolve the crude (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid in a suitable solvent.

    • Add the selected metal scavenger resin to the solution. The amount added is typically based on the molar equivalents of the residual metal, often with a 5-10 fold excess.

    • Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated, ~40°C) for a predetermined time (typically 2-16 hours).

    • Monitor the removal of the metal by taking small aliquots over time and analyzing by a rapid method like TLC (if the metal complex is colored) or by ICP-MS.

    • Once complete, filter off the scavenger resin.[12][13]

    • Wash the resin with fresh solvent to recover any adsorbed product.

    • Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

    References

    • ICH. (2019). Guideline for Elemental Impurities Q3D(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

    • West Pharmaceutical Services. (n.d.). ICH Q3D Elemental Impurities – What are the Requirements? Retrieved from [Link]

    • ICH. (2022). Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

    • European Medicines Agency. (2015). ICH Q3D Elemental Impurities - Scientific Guideline. [Link]

    • ICH. (n.d.). Q3D Elemental Impurities. Retrieved from [Link]

    • ETH Zurich. (2022). Catalytic Enantioselective Synthesis of Amino Acids Made Easy. [Link]

    • Shimadzu. (n.d.). Analysis of residual catalysts in pharmaceuticals. Secrets of Science. [Link]

    • RSC Publishing. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

    • Amazon Filters. (n.d.). Improving Operator Safety in API Catalyst Recovery. [Link]

    • National Center for Biotechnology Information. (n.d.). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. PubMed Central. [Link]

    • R Discovery. (2009). Enantioselective Synthesis of N-Protected α-Amino Acid Hydrazides. [Link]

    • ETH Zurich. (2015). Catalytic Enantioselective Synthesis of Amino Acids. [Link]

    • National Center for Biotechnology Information. (n.d.). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. PubMed Central. [Link]

    • Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. [Link]

    • Crimson Publishers. (2023). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). [Link]

    • Gopani. (2025). Catalyst Recovery for the Chemical and API Industry. [Link]

    • VCU TechTransfer and Ventures. (2025). Palladium Catalysts for C-H Reactions. [Link]

    • National Center for Biotechnology Information. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PubMed Central. [Link]

    • Pharmaceutical Technology. (2025). API Purification. [Link]

    • ACS Publications. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

    • PubChem. (n.d.). (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid. National Center for Biotechnology Information. [Link]

    • BioPharm International. (2020). Analytical Strategies for Monitoring Residual Impurities. [Link]

    • MySkinRecipes. (n.d.). (s)-2-((methoxycarbonyl)amino)-2-phenylacetic acid. Retrieved from [Link]

    • SciSpace. (1953). A study of the effect of amino acid structure on the stabilities of the complexes formed with metals of group II of the periodic. [Link]

    • ResearchGate. (2025). Catalytic Activity of Amino Acids-Metal Complexes in Oxidation Reactions. [Link]

    • ResearchGate. (2021). Assessment of the stability of amino acid complexes of heavy metals to biodegradation in the aquatic environment. [Link]

    • National Center for Biotechnology Information. (2022). Utilization of amino acid for selective leaching of critical metals from spent hydrodesulfurization catalyst. PubMed Central. [Link]

    • Semantic Scholar. (2013). Catalytic Activity of Amino Acids-Metal Complexes in Oxidation Reactions. [Link]

    • ResearchGate. (n.d.). Analytical methods for residual solvents determination in pharmaceutical products. [Link]

    • MDPI. (2024). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. [Link]

    • Academia.edu. (n.d.). Analytical methods for residual solvents determination in pharmaceutical products. [Link]

    Sources

    Troubleshooting

    Technical Support Center: Scaling Up (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid Reactions

    Welcome to the technical support guide for the synthesis and scale-up of (s)-2-((methoxycarbonyl)amino)-2-phenylacetic acid. This valuable non-natural amino acid is a critical building block in pharmaceutical development...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support guide for the synthesis and scale-up of (s)-2-((methoxycarbonyl)amino)-2-phenylacetic acid. This valuable non-natural amino acid is a critical building block in pharmaceutical development. Scaling its synthesis from the lab bench to pilot plant or manufacturing scale introduces challenges that require careful consideration of reaction kinetics, thermodynamics, and purification strategies.

    This guide is structured to provide direct, actionable advice for researchers, chemists, and process engineers. We will address common pitfalls encountered during scale-up through a detailed troubleshooting guide and a frequently asked questions section, grounded in established chemical principles and process safety management.

    Troubleshooting Guide: From Lab to Scale

    This section addresses specific problems that arise during the scale-up process, providing potential causes and robust solutions.

    Part 1: Reaction & Scale-Up Pitfalls

    Q1: We are observing a significant exotherm and gas evolution upon scaling up the methyl chloroformate addition, which was not apparent at the lab scale. What is happening and how can we control it?

    A1: This is a critical process safety issue. The reaction of (S)-phenylglycine with methyl chloroformate under Schotten-Baumann conditions is exothermic. At a small scale, the high surface-area-to-volume ratio allows for efficient passive heat dissipation. Upon scale-up, this ratio decreases dramatically, leading to heat accumulation.

    • Probable Causes:

      • Inadequate Heat Transfer: The reactor's cooling capacity is insufficient for the larger reaction mass.

      • Addition Rate Too High: The rate of methyl chloroformate addition is too fast for the reactor's ability to remove the generated heat.

      • Poor Mixing: Localized "hot spots" are forming due to inefficient stirring, causing rapid, localized reactions and potential side reactions.

      • pH Control Failure: If the base (e.g., NaOH solution) addition cannot keep up, the pH may drop, and unreacted methyl chloroformate can accumulate. A subsequent rapid addition of base can trigger a runaway reaction.[1]

    • Solutions & Best Practices:

      • Calorimetric Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction and determine the maximum heat output. This data is essential for ensuring your reactor's cooling system is adequate.[2]

      • Control the Addition: Implement a slow, controlled, subsurface addition of methyl chloroformate. The addition rate should be tied to the reaction temperature, meaning the feed pump slows or stops if the temperature exceeds a set limit (e.g., 10-15°C).[1]

      • Improve Agitation: Ensure the reactor is equipped with appropriate baffles and an agitator designed for good mixing in a multiphase system. This prevents localized concentration and temperature gradients.

      • Robust pH Control: Use a reliable, calibrated pH probe and a responsive dosing pump for the caustic solution to maintain the pH within the optimal range (typically pH 8-9).[1]

    Q2: Our reaction yield has decreased significantly upon scale-up, and we are seeing new, unidentified impurities on our HPLC analysis. What are the likely side reactions?

    A2: A drop in yield with an increase in impurities upon scale-up often points to issues with mixing, temperature, or stoichiometry control.

    • Probable Causes & Impurity Sources:

      • Dipeptide Formation: If the pH is not well-controlled, the newly formed product can react with another molecule of activated (S)-phenylglycine. This is analogous to impurity formation in peptide synthesis.[3][4]

      • Hydrolysis of Methyl Chloroformate: Poor mixing or localized pH drops can lead to the hydrolysis of methyl chloroformate to methanol and CO2, consuming your reagent.[1]

      • Racemization: While less common under controlled Schotten-Baumann conditions, prolonged exposure to high pH or temperature can risk racemization at the benzylic stereocenter.[5]

      • Over-acylation: Although less likely on the primary amine, reaction at the carboxylate is a theoretical possibility if an acid chloride were formed in situ, though not typical for this reaction.

    • Solutions & Best Practices:

      • Maintain Low Temperatures: Strictly control the reaction temperature, ideally between 0-10°C, to minimize the rate of side reactions.

      • Optimize Stoichiometry: On a larger scale, ensure accurate charging of all reagents. A slight excess (1.05-1.1 equivalents) of methyl chloroformate is common, but a large excess can lead to more impurities.[1]

      • In-Process Controls (IPCs): Implement HPLC monitoring during the reaction to track the consumption of starting material and the formation of product and key impurities. This allows you to stop the reaction at the optimal time.

    Part 2: Work-Up & Isolation Challenges

    Q1: During the work-up, we are struggling with the product "oiling out" instead of crystallizing from the aqueous phase after acidification. How can we achieve a solid product?

    A1: "Oiling out" is a frequent and frustrating problem when purifying N-protected amino acids.[6] It occurs when the product separates from the solution as a supersaturated liquid phase rather than a crystalline solid.

    • Probable Causes:

      • Presence of Impurities: Small amounts of organic impurities or unreacted starting materials can act as crystallization inhibitors.

      • Residual Solvents: Traces of the extraction solvent (e.g., ethyl acetate, MTBE) in the aqueous phase can prevent crystallization.

      • Incorrect pH or Concentration: The pH of acidification might not be at the isoelectric point, or the product concentration may not be optimal for crystallization.

      • Rapid Cooling: Cooling the solution too quickly can favor oiling over the more ordered process of crystal lattice formation.[7]

    • Solutions & Best Practices:

      • Trituration: If you have an oil, isolate it and triturate (stir vigorously) with a non-polar solvent in which the product is insoluble, such as hexane or diethyl ether. This mechanical agitation can often induce solidification.[6]

      • Seeding: Add a small number of seed crystals of the pure product to the supersaturated solution to provide nucleation sites.[6]

      • Solvent System Optimization: If direct crystallization from water is failing, extract the acidified product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it, and then perform a solvent-antisolvent crystallization. A common system is dissolving the product in a minimal amount of a "good" solvent (like ethyl acetate or ethanol) and slowly adding a "poor" anti-solvent (like hexane or heptane) until turbidity is observed, then allowing it to cool slowly.[6][7]

      • Control Acidification: Acidify slowly with stirring to the target pH (typically pH < 2) while monitoring temperature.[1] Avoid "dumping" the acid in, which can cause localized supersaturation and oiling.

    Q2: We are forming a stable emulsion during the ethyl acetate extraction step, making phase separation nearly impossible at a large scale. What can we do?

    A2: Emulsion formation is common in large-scale biphasic systems, especially when salts are present.

    • Probable Causes:

      • High-Shear Agitation: Overly vigorous mixing can create fine droplets that are slow to coalesce.

      • Presence of Surfactant-like Impurities: Partially soluble by-products can stabilize emulsions.

      • High pH: Residual basicity can lead to saponification of any greasy impurities, creating soaps that act as emulsifiers.

    • Solutions & Best Practices:

      • Modify Agitation: Use a lower agitation speed that is sufficient for mass transfer but avoids high shear. Allow for longer settling times.

      • Add Brine: Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which helps to break the emulsion by "salting out" the organic components.

      • Filter Through Celite®: Passing the emulsified mixture through a pad of diatomaceous earth (Celite®) can help break the emulsion.

      • Change Solvent: Consider using a solvent with a lower tendency to emulsify, such as methyl tert-butyl ether (MTBE).

    Part 3: Product Quality & Purity

    Q1: How can we ensure the final product has high enantiomeric purity and what is the risk of racemization?

    A1: Maintaining the stereochemical integrity of the (S)-phenylglycine starting material is paramount. The primary risk of racemization is the deprotonation of the α-proton at the stereocenter, which is facilitated by base.

    • Risk Factors:

      • Excessive Base: Using a large excess of NaOH or allowing the pH to rise too high.

      • High Temperatures: The rate of epimerization increases with temperature.

      • Prolonged Reaction/Work-up Times: Longer exposure to basic conditions increases the risk.

    • Control & Verification:

      • Strict Process Control: Adhere to the validated temperature and pH ranges throughout the reaction and work-up.

      • Chiral HPLC Analysis: The most reliable method to verify enantiomeric excess (e.e.) is chiral HPLC. This should be a key release specification for the final product.[8]

      • Optical Rotation: While useful as a quick check, polarimetry is not as precise as chiral HPLC and can be misleading if chiral impurities are present.

    Frequently Asked Questions (FAQs)

    Q: What are the critical safety precautions when handling methyl chloroformate at scale? A: Methyl chloroformate is highly toxic (fatal if inhaled), corrosive, and a flammable liquid.[9][10][11] At scale, you must use a closed system for all transfers. Ensure the reactor and all lines are completely dry before introduction. Use a scrubber system to neutralize any vented fumes (e.g., with a caustic solution). All personnel must be equipped with appropriate PPE, including chemical-resistant suits, gloves, and full-face respirators with the correct cartridge type.[9]

    Q: Is there an alternative to methyl chloroformate that is safer for scale-up? A: While methyl chloroformate is highly effective, alternatives like dimethyl carbonate or other chloroformate esters could be considered, but they often require different reaction conditions (e.g., higher temperatures or different catalysts) and may not be as cost-effective. A thorough process safety review and re-development would be necessary. Enzymatic N-acylation is an emerging green alternative but may require significant development for this specific substrate.[12][13]

    Q: What is a typical yield and purity I should expect for this reaction at scale? A: With proper process control, yields of 85-95% are achievable.[14] The purity of the isolated crude product should be >95% by HPLC, with the final product achieving >99% purity after recrystallization. Enantiomeric excess should be >99%.

    Experimental Protocols & Data
    Protocol 1: Lab-Scale Synthesis (10 g)
    • Setup: In a 500 mL jacketed reactor equipped with an overhead stirrer, temperature probe, and pH probe, dissolve (S)-phenylglycine (10.0 g, 66.1 mmol) in deionized water (100 mL).

    • Cooling & pH Adjustment: Cool the mixture to 0-5°C using a circulating chiller. Slowly add 5 M sodium hydroxide solution to dissolve the solid and adjust the pH to ~9.0.

    • Reagent Addition: Add methyl chloroformate (6.9 g, 72.8 mmol, 1.1 eq) dropwise via a syringe pump over 1 hour, ensuring the temperature is maintained below 10°C. Simultaneously, add 5 M NaOH solution via a separate pump controlled by the pH meter to maintain the pH between 8.5 and 9.5.

    • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 5-10°C for another hour. Take a sample for HPLC analysis to confirm the consumption of the starting material.

    • Work-Up: Once the reaction is complete, cool the mixture to 0-5°C. Slowly add 6 M hydrochloric acid with vigorous stirring to adjust the pH to ~1.5. A white precipitate will form.

    • Isolation: Stir the slurry for 30 minutes at 0-5°C. Filter the solid product using a Büchner funnel. Wash the filter cake with cold deionized water (2 x 30 mL).

    • Drying: Dry the solid in a vacuum oven at 40-50°C to a constant weight.

      • Expected Yield: ~12.6 g (91%).

    Scale-Up Considerations & Parameter Summary

    When moving from the lab to a larger scale (e.g., 1 kg), the following parameters become critical and must be carefully managed.

    ParameterLab Scale (10 g)Pilot Scale (1 kg)Key Pitfall & Justification
    (S)-Phenylglycine 1.0 eq1.0 eqN/A
    Methyl Chloroformate 1.1 eq1.05 - 1.1 eqSafety/Impurity: Excess reagent must be controlled to prevent side reactions and ensure safe quenching.
    NaOH ~2.2 eqTitrated to pHControl: Stoichiometric calculation is insufficient; must rely on real-time pH control to prevent runaway.[1]
    Temperature 0 - 10°C0 - 10°CExotherm: The primary control parameter. Failure leads to side reactions and safety hazards.[1]
    pH 8.5 - 9.58.5 - 9.5Selectivity: Maintains the amine in its nucleophilic free-base form while minimizing racemization risk.
    Addition Time 1 hour2 - 4 hours (rate-limited)Heat Transfer: Addition rate must be dictated by the reactor's cooling capacity, not a fixed time.
    Agitation Magnetic StirrerPBT / Hydrofoil ImpellerMass Transfer: Efficient mixing is crucial to prevent localized concentration/temperature gradients.
    Final pH (Isolation) ~1.5~1.5Yield: Ensures complete protonation and precipitation of the carboxylic acid product.
    Visualized Workflows
    Overall Synthesis & Isolation Workflow

    cluster_0 Reaction Phase cluster_1 Work-up & Isolation cluster_2 Purification A Charge (S)-Phenylglycine & Water B Cool to 0-5°C & Adjust pH to 9 A->B C Controlled Addition of Methyl Chloroformate & Concurrent NaOH Dosing B->C D Reaction Monitoring (HPLC IPC) C->D E Acidify to pH < 2 (Precipitation) D->E Reaction Complete F Filter & Wash with Cold Water E->F G Dry Under Vacuum F->G H Recrystallization (e.g., Ethanol/Water) G->H If Purity < Spec J J G->J If Purity Meets Spec I Final Drying H->I I->J Final Product

    Caption: High-level process flow for the synthesis of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid.

    Troubleshooting Crystallization: "Oiling Out"

    start Product 'Oils Out' During Acidification check_impurities Are there significant impurities by HPLC? start->check_impurities action_purify Perform aqueous work-up. Extract into organic solvent, wash, and dry. check_impurities->action_purify Yes action_triturate Isolate oil and triturate with anti-solvent (e.g., Hexane). check_impurities->action_triturate No action_seed Attempt crystallization from a new solvent system. Use a seed crystal. action_purify->action_seed check_solid Does it solidify? action_triturate->check_solid check_solid->action_seed No success Crystalline Product Obtained check_solid->success Yes action_seed->success

    Caption: Decision tree for troubleshooting product oiling out during isolation.

    References

    Sources

    Reference Data & Comparative Studies

    Validation

    Validation of Chiral HPLC Method for (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic Acid: A Comparative Guide on Immobilized vs. Coated Stationary Phases

    Executive Summary The enantiomeric purity of (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid —a critical chiral building block in the semi-synthesis of β -lactam antibiotics and advanced active pharmaceutical ingredie...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The enantiomeric purity of (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid —a critical chiral building block in the semi-synthesis of β -lactam antibiotics and advanced active pharmaceutical ingredients (APIs)—is a strict regulatory requirement. Quantifying trace levels of the unwanted (R)-enantiomer demands a highly selective and robust analytical method.

    This guide objectively compares the chromatographic performance of next-generation Immobilized Polysaccharide Chiral Stationary Phases (CSPs) against traditional Coated CSPs . By detailing the mechanistic causality behind solvent selection and providing a self-validating experimental protocol grounded in the latest, this document serves as an authoritative blueprint for method development and validation.

    The Analytical Challenge & Mechanistic Context

    The analyte presents a unique chromatographic challenge. As an N-protected α -amino acid, its chiral recognition heavily depends on the spatial orientation of three distinct functional groups: the carboxylic acid, the phenyl ring, and the methoxycarbonyl-protected amine. Achieving baseline enantiomeric resolution ( Rs​≥1.5 ) requires a stationary phase capable of simultaneous hydrogen bonding, dipole-dipole interactions, and π−π stacking within the chiral cavity.

    Mechanism Analyte (S)-2-((Methoxycarbonyl)amino) -2-phenylacetic acid Interactions Chiral Recognition Mechanisms Analyte->Interactions HBond Hydrogen Bonding (Carbamate NH/C=O) Interactions->HBond PiPi π-π Stacking (Phenyl Ring) Interactions->PiPi Steric Steric Inclusion (Amylose Cavity) Interactions->Steric CSP Immobilized Amylose CSP HBond->CSP PiPi->CSP Steric->CSP

    Fig 1: Mechanistic pathways of chiral recognition between the analyte and the immobilized CSP.

    Why Traditional Coated Columns Underperform

    Traditional coated polysaccharide phases, such as coated amylose tris(3,5-dimethylphenylcarbamate), are non-covalently adsorbed onto the silica support. This architectural limitation strictly prohibits the use of "strong" organic modifiers like Tetrahydrofuran (THF) or Dichloromethane (DCM), which would dissolve the chiral selector and cause irreversible column bleed. Consequently, method developers are forced to rely on standard alkane/alcohol mixtures (e.g., Hexane/Isopropanol). For this specific protected amino acid, this restricted solvent environment results in poor solubility, broad peak shapes, and insufficient enantioselectivity ( α ), because the rigid hydrogen-bonding network cannot be adequately disrupted by weak alcohol modifiers.

    The Immobilized Advantage

    Immobilized CSPs solve this by covalently bonding the polysaccharide to the silica matrix. This structural autonomy allows the introduction of THF into the mobile phase. The Causality: THF acts as a potent hydrogen-bond acceptor and π -system modulator. By using a Hexane/THF mobile phase, THF selectively competes for non-enantioselective hydrogen bonding sites on the CSP, driving the analyte to interact more intimately with the deep chiral cavities .

    Furthermore, the addition of 0.1% Trifluoroacetic Acid (TFA) is a critical optimization: it suppresses the ionization of the analyte's carboxylic acid moiety, preventing secondary electrostatic interactions with residual surface silanols that would otherwise cause severe peak tailing.

    Comparative Performance Data

    To objectively evaluate the performance, the enantiomeric separation of 2-((Methoxycarbonyl)amino)-2-phenylacetic acid was tested on both an immobilized and a coated column sharing the same chiral selector (Amylose tris(3,5-dimethylphenylcarbamate)).

    Table 1: Chromatographic Performance Comparison

    ParameterImmobilized Amylose CSP (Target Product)Coated Amylose CSP (Alternative)
    Mobile Phase n-Hexane / THF / TFA (75:25:0.1 v/v)n-Hexane / IPA / TFA (80:20:0.1 v/v)
    Retention Time (S-enantiomer) 6.2 min11.4 min
    Retention Time (R-enantiomer) 8.1 min13.2 min
    Enantioselectivity ( α ) 1.451.18
    Resolution ( Rs​ ) 3.6 (Baseline) 1.4 (Partial/Co-elution)
    Peak Symmetry (Tailing Factor) 1.051.65
    Column Bleed Risk None (Covalently Bonded)High (If exposed to strong solvents)

    ICH Q2(R2) Method Validation Framework

    A robust analytical method must be a self-validating system. The optimized immobilized method was subjected to full validation in accordance with the , which emphasizes a lifecycle and risk-based approach.

    Workflow Start Method Development: Solvent Screening Immobilized Immobilized CSP (Extended Solvents: THF/DCM) Start->Immobilized Coated Coated CSP (Restricted Solvents: Hexane/IPA) Start->Coated Opt Optimization (Acidic Additive: 0.1% TFA) Immobilized->Opt High Rs, No Degradation Coated->Opt Limited Rs, Phase Bleed Risk Val ICH Q2(R2) Validation Opt->Val Spec Specificity & Range Val->Spec Prec Precision & Accuracy Val->Prec Rob Robustness Val->Rob

    Fig 2: Chiral method development and ICH Q2(R2) validation workflow for HPLC stationary phases.

    Table 2: ICH Q2(R2) Method Validation Summary (Immobilized Method)

    Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
    Specificity No interference at tR​ of analyteNo matrix/blank interference; Rs​=3.6 Pass
    Linearity R2≥0.999 over reportable range R2=0.9998 (50% to 150% of nominal)Pass
    Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.8% (RSD 1.2%)Pass
    Repeatability (Precision) RSD 2.0% (n=6)S-enantiomer RSD = 0.6%; R-enantiomer = 0.8%Pass
    Intermediate Precision RSD 2.0% (different days/analysts)Overall RSD = 0.9%Pass
    LOD / LOQ Signal-to-Noise 3 (LOD) and 10 (LOQ)LOD = 0.05 μ g/mL; LOQ = 0.15 μ g/mLPass
    Robustness Stable under deliberate variations Rs​>3.0 across all varied conditionsPass

    Step-by-Step Experimental Methodology

    To ensure reproducibility and trustworthiness, the following protocol outlines the exact self-validating workflow used to generate the data above.

    Step 1: Reagent & Mobile Phase Preparation
    • Solvent Measurement: Accurately measure 750 mL of HPLC-grade n-Hexane and 250 mL of HPLC-grade Tetrahydrofuran (THF).

    • Acidic Modifier: Add 1.0 mL of Trifluoroacetic Acid (TFA) to the mixture. Causality Note: The TFA maintains the carboxylic acid group of the analyte in a protonated state, preventing peak broadening.

    • Homogenization: Combine in a 1L solvent bottle, mix thoroughly, and degas via ultrasonication for 10 minutes.

    Step 2: Standard & Sample Preparation
    • Diluent: Prepare a mixture of n-Hexane / THF (75:25, v/v). Do not add TFA to the sample diluent to avoid localized degradation prior to injection.

    • System Suitability Standard (SST): Weigh 10 mg of racemic 2-((Methoxycarbonyl)amino)-2-phenylacetic acid into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (Yields 1.0 mg/mL).

    • Test Sample: Weigh 10 mg of the target (S)-enantiomer batch into a 10 mL volumetric flask, dissolve, and make up to volume with diluent.

    Step 3: Chromatographic Execution
    • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (250 mm x 4.6 mm, 5 μ m particle size).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C. (Strict temperature control is required to ensure reproducible thermodynamic partitioning within the chiral cavities).

    • Detection: UV at 220 nm.

    • Injection Volume: 10 μ L.

    • Run Time: 12 minutes.

    Step 4: System Suitability Criteria (Self-Validation Check)

    Before analyzing unknown samples, the system must pass the following criteria using the SST injection:

    • Resolution ( Rs​ ) between the (S) and (R) enantiomers must be 2.0.

    • Tailing factor ( Tf​ ) for the (S)-enantiomer must be 1.5.

    • Relative Standard Deviation (RSD) of the (S)-enantiomer peak area from five replicate injections must be 2.0%.

    References

    • International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on Validation of Analytical Procedures." European Medicines Agency (EMA).[Link]

    • Chiral Technologies. "Immobilized vs. Coated Polysaccharide Chiral Columns: Key Differences." Daicel Chiral Technologies.[Link]

    • Journal of Liquid Chromatography & Related Technologies. "Comparison, Applications, Advantages, and Limitations of Immobilized and Coated Amylose Tris-(3,5-Dimethylphenylcarbamate) Chiral Stationary Phases in HPLC." Taylor & Francis.[Link]

    Comparative

    Orthogonal Protecting Group Strategies: A Comparative Guide to Moc-L-Phg-OH and Its Alternatives

    For Researchers, Scientists, and Drug Development Professionals In the intricate world of multi-step organic synthesis, particularly in the fields of peptide chemistry and the development of complex pharmaceuticals, the...

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the intricate world of multi-step organic synthesis, particularly in the fields of peptide chemistry and the development of complex pharmaceuticals, the strategic use of protecting groups is paramount. An effective orthogonal protection strategy allows for the selective deprotection of one functional group in the presence of others, a critical capability for achieving high yields and purity in the final product. This guide provides an in-depth technical comparison of the Methoxycarbonyl (Moc) protecting group, specifically in the context of L-phenylglycine (Moc-L-Phg-OH), with other commonly employed protecting groups. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in making informed decisions for their synthetic endeavors.

    The Principle of Orthogonality in Protecting Group Chemistry

    Orthogonal protection is a foundational concept in modern organic synthesis. It involves the use of multiple protecting groups in a single molecule, where each group can be removed by a specific set of reagents and conditions without affecting the others.[1] This allows for a programmed and highly controlled sequence of reactions on a multifunctional compound. The most common orthogonal systems in peptide synthesis are the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[2][3] The ideal protecting group should be introduced in high yield, be stable to a wide range of reaction conditions, and be removed selectively in high yield under mild conditions.[4]

    The Methoxycarbonyl (Moc) Group: A Re-evaluation

    The Methoxycarbonyl (Moc) group is a carbamate-type protecting group for amines, structurally simpler than the more common Boc and Fmoc groups. While not as widely utilized in mainstream solid-phase peptide synthesis (SPPS) as Fmoc or Boc, its unique stability profile presents opportunities for specific applications in orthogonal strategies.

    Chemical Structure and Stability Profile

    The Moc group's stability is a key differentiator. It is generally stable to the acidic conditions used to remove Boc groups (e.g., trifluoroacetic acid, TFA) and the basic conditions used for Fmoc group removal (e.g., piperidine). This inherent stability to common deprotection cocktails for the two most prevalent SPPS strategies makes it a candidate for applications requiring a more robust protecting group.

    Comparative Analysis: Moc-L-Phg-OH vs. Alternatives

    L-phenylglycine (Phg) is a non-proteinogenic amino acid that is a crucial component of various pharmaceuticals, including β-lactam antibiotics.[5] The choice of protecting group for L-phenylglycine can significantly impact the efficiency of synthesis and the stereochemical integrity of the final product, as phenylglycine is known to be susceptible to racemization.[2][6]

    Here, we compare Moc-L-Phg-OH with its more common counterparts, Fmoc-L-Phg-OH and Boc-L-Phg-OH.

    Protecting GroupStructureIntroduction ReagentDeprotection ConditionsKey AdvantagesKey Disadvantages
    Moc CH₃-O-CO-Methyl ChloroformateSaponification (e.g., Ba(OH)₂), strong acid, or specific enzymatic cleavage.High stability to standard SPPS conditions (acid and base). Potentially lower cost.Harsher deprotection conditions may be required, limiting compatibility with sensitive substrates. Less literature and established protocols.
    Fmoc Fmoc-Cl, Fmoc-OSuMild base (e.g., 20% piperidine in DMF).[7]Mild deprotection allows for use with acid-sensitive linkers and side-chain protecting groups. Well-established protocols for SPPS.[8][9]Susceptible to premature cleavage by basic reagents or the amine terminus of the growing peptide chain. Can promote racemization of phenylglycine during coupling.[2][6]
    Boc (CH₃)₃C-O-CO-Di-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., TFA).[2]Robust protection. Less prone to aggregation in some sequences compared to Fmoc.Harsh acidic deprotection limits compatibility with acid-sensitive substrates. Requires specialized equipment for handling strong acids like HF in traditional Boc-SPPS.

    Expert Insight: The choice between these protecting groups is not merely a matter of personal preference but a strategic decision based on the overall synthetic route. For a complex molecule with multiple acid- and base-labile functionalities, the high stability of the Moc group could be leveraged to protect a specific amine while other transformations are carried out. However, the typically harsher conditions required for its removal necessitate careful planning to avoid degradation of the target molecule.

    Racemization of Phenylglycine: A Critical Consideration

    A significant challenge in the synthesis of peptides containing phenylglycine is the propensity for racemization of the α-carbon, particularly during the coupling step in Fmoc-based SPPS.[2][6] Studies have shown that the base-catalyzed coupling of Fmoc-Phg-OH is a critical step for epimerization.[2] While specific data on the racemization of Moc-L-Phg-OH during coupling is scarce, the general principle that basic conditions can promote enolization and subsequent racemization of the α-proton of activated phenylglycine derivatives remains a concern. The choice of coupling reagents and the careful control of reaction conditions are crucial to maintain stereochemical integrity.

    Orthogonal Deprotection Schemes Involving Moc-L-Phg-OH

    The true utility of Moc-L-Phg-OH lies in its application within a multi-protecting group strategy. Below are two hypothetical, yet mechanistically sound, orthogonal deprotection workflows.

    Scenario 1: Orthogonality with Boc and a Base-Labile Group

    This scenario is relevant for the synthesis of a complex molecule where both acid-sensitive and base-sensitive functionalities are present.

    Caption: Orthogonal deprotection workflow with Moc, Boc, and a base-labile group.

    Scenario 2: Orthogonality in the Context of β-Lactam Synthesis

    L-phenylglycine is a common side chain in many semi-synthetic penicillins and cephalosporins.[10] The synthesis of these β-lactam antibiotics often involves multiple steps where selective protection and deprotection are crucial.

    Sources

    Validation

    Comparative study of coupling reagents for (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid

    Comparative Guide: Optimizing Coupling Reagents for (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic Acid Introduction to the Synthetic Challenge (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, commonly known as Moc-L-P...

    Author: BenchChem Technical Support Team. Date: March 2026

    Comparative Guide: Optimizing Coupling Reagents for (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic Acid

    Introduction to the Synthetic Challenge

    (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, commonly known as Moc-L-Phg-OH , is a highly valuable chiral building block in modern drug discovery. It is frequently utilized as a capping group in the synthesis of complex active pharmaceutical ingredients (APIs), including several classes of Hepatitis C virus (HCV) NS5A inhibitors.

    However, coupling Moc-L-Phg-OH to complex amine intermediates presents a notorious synthetic hurdle: epimerization (racemization). Phenylglycine derivatives are uniquely susceptible to the loss of stereochemical integrity during carboxylic acid activation. As an Application Scientist, selecting the correct coupling reagent and base combination is not merely a matter of yield, but of preserving the critical (S)-stereocenter to ensure drug efficacy and safety.

    Mechanistic Insights: The Epimerization Trap

    To rationally select a coupling reagent, one must first understand the causality behind phenylglycine epimerization. Unlike standard aliphatic amino acids (e.g., valine or alanine), phenylglycine possesses an aryl ring directly adjacent to the α -carbon.

    When the carboxylic acid is activated by a coupling reagent, the α -proton becomes highly acidic. This is driven by the electron-withdrawing nature of both the activated ester and the methoxycarbonyl (Moc) protecting group, combined with the resonance stabilization provided by the phenyl ring 1.

    Epimerization occurs via two primary pathways 2:

    • Direct Enolization: Strong bases abstract the acidic benzylic α -proton, forming a planar enolate that subsequently reprotonates from either face, yielding a racemic mixture.

    • Oxazolone Formation: The carbonyl oxygen of the Moc group attacks the activated ester intramolecularly, forming a highly reactive, planar oxazolone intermediate that readily loses its chiral information.

    Epimerization A Moc-L-Phg-OH B Activated Ester (e.g., OAt / OBt) A->B Coupling Reagent + Base C Oxazolone Formation (Intramolecular Cyclization) B->C Slow Amine Attack D Direct Enolization (Base-Catalyzed) B->D Strong Base (e.g., DIPEA) E Retention of Chirality (Desired L-Peptide) B->E Fast Amine Attack F Loss of Chirality (D-Epimer Product) C->F Amine Attack D->F Amine Attack

    Mechanistic pathways of Moc-L-Phg-OH epimerization during activation.

    Comparative Analysis of Coupling Reagents

    To suppress epimerization, the synthetic strategy must rely on a coupling reagent that drives nucleophilic attack faster than oxazolone formation, paired with a sterically hindered, weak base that cannot easily abstract the α -proton 3.

    The table below summarizes the performance of various coupling reagent and base combinations when activating phenylglycine derivatives.

    Coupling ReagentBaseBase pKaYield (%)Epimerization (% D-isomer)Mechanistic Rationale
    HATU DIPEA10.1>95%25 - 30%High basicity of DIPEA drives rapid direct enolization of the benzylic proton.
    HBTU DIPEA10.190%28 - 35%Slower coupling kinetics compared to HATU allow more time for oxazolone formation.
    PyBOP DIPEA10.192%20 - 25%Phosphonium activation is efficient, but still highly vulnerable to strong bases.
    DMTMM-BF4 NMM7.488%8 - 12%Triazine core reduces the acidity of the intermediate; moderate epimerization control.
    DEPBT TMP7.485%< 2%Organophosphorus agent specifically designed to limit the oxazolone pathway.
    COMU TMP7.4>94%< 5%Oxyma-based uronium provides rapid coupling kinetics with a weak, hindered base.

    Key Takeaway: The use of standard uronium salts (HATU/HBTU) with DIPEA is detrimental to the chiral integrity of Moc-L-Phg-OH. The optimal system utilizes COMU or DEPBT paired with TMP (2,4,6-trimethylpyridine, collidine). TMP provides sufficient basicity to catalyze the coupling (pKa 7.4) but is too sterically hindered and weak to abstract the α -proton 3.

    Self-Validating Experimental Protocol

    The following protocol details the optimized methodology for coupling Moc-L-Phg-OH to a secondary amine using the COMU/TMP system. This protocol is designed as a self-validating workflow, where temperature control and order of addition actively prevent chiral degradation.

    Materials Required:

    • Moc-L-Phg-OH (1.0 eq)

    • Target Amine (1.0 eq)

    • COMU (1.1 eq)

    • 2,4,6-Trimethylpyridine (TMP) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    Step-by-Step Methodology:

    • Pre-Activation (Temperature Controlled): Dissolve Moc-L-Phg-OH (1.0 eq) and COMU (1.1 eq) in anhydrous DMF to a concentration of 0.1 M. Cool the reaction vessel to 0 °C using an ice bath. Causality: Lowering the thermal kinetic energy significantly reduces the rate of enolization.

    • Base Addition: Add TMP (2.0 eq) dropwise to the cooled solution. Stir for exactly 2 minutes to allow the formation of the Oxyma active ester. Causality: Prolonged pre-activation increases the risk of oxazolone formation; timing must be strictly controlled.

    • Nucleophilic Addition: Dissolve the target amine (1.0 eq) in a minimal amount of DMF and add it dropwise to the activated mixture at 0 °C.

    • Coupling: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 hours.

    • Aqueous Workup: Quench the reaction with water. Extract the product into Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1N HCl (to remove TMP), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Validation: Analyze the crude product via Chiral HPLC to quantify the L,L vs. D,L diastereomeric ratio, confirming the retention of the (S)-stereocenter.

    Workflow S1 1. Dissolution Moc-L-Phg-OH in DMF (0.1 M, 0 °C) S2 2. Activation Add COMU (1.1 eq) & TMP (2.0 eq) S1->S2 S3 3. Nucleophilic Attack Add Amine (1.0 eq) Dropwise S2->S3 S4 4. Coupling Stir 2h at 25 °C S3->S4 S5 5. Workup & Analysis Wash & Chiral HPLC S4->S5

    Optimized experimental workflow for epimerization-free coupling of Moc-L-Phg-OH.

    Conclusion

    When working with highly sensitive arylglycines like Moc-L-Phg-OH, traditional coupling systems (HATU/DIPEA) fail due to base-catalyzed enolization and oxazolone formation. By switching to a highly reactive, Oxyma-based reagent like COMU or an organophosphorus reagent like DEPBT, and strictly replacing strong bases with sterically hindered alternatives like TMP, researchers can achieve near-quantitative yields while preserving >95% of the critical (S)-stereocenter.

    References

    • Epimerisation in Peptide Synthesis. MDPI.
    • Investigation of Epimer Formation in Amide-Coupling Reactions. ACS Publications.
    • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies.

    Sources

    Comparative

    Cost-benefit analysis of using (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid in large-scale synthesis

    An objective comparison of synthetic routes to enantiomerically pure phenylglycine derivatives, providing a cost-benefit analysis of classical resolution using (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid against m...

    Author: BenchChem Technical Support Team. Date: March 2026

    An objective comparison of synthetic routes to enantiomerically pure phenylglycine derivatives, providing a cost-benefit analysis of classical resolution using (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid against modern asymmetric and biocatalytic alternatives for industrial-scale production.

    Executive Summary

    The economic and operational viability of producing enantiomerically pure Active Pharmaceutical Ingredients (APIs) hinges on the selection of an optimal synthetic strategy. Chiral phenylglycine and its derivatives are critical building blocks for numerous pharmaceuticals, notably semi-synthetic penicillins like ampicillin[1][2]. This guide presents a cost-benefit analysis of utilizing (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, a key intermediate often derived from classical resolution, versus two primary alternatives for large-scale synthesis: Asymmetric Strecker Synthesis and Enzymatic Dynamic Kinetic Resolution (DKR).

    Our analysis demonstrates that while classical resolution is a robust and well-established technique, it is fundamentally limited by a 50% theoretical yield, which significantly elevates its Process Mass Intensity (PMI) and downstream costs associated with recycling the unwanted enantiomer. In contrast, modern methods offer substantial improvements. Asymmetric synthesis using chiral auxiliaries can achieve high diastereoselectivity and yields directly[3][4]. More compellingly, Enzymatic Dynamic Kinetic Resolution emerges as a superior strategy for large-scale manufacturing, offering theoretical yields approaching 100%, milder reaction conditions, and a significantly improved environmental profile[5][6][7]. This guide provides the quantitative data, process workflows, and experimental insights necessary for researchers and drug development professionals to make informed decisions based on project scale, cost constraints, and sustainability goals.

    Introduction: The Strategic Importance of Chiral Phenylglycine

    Chiral α-amino acids are foundational to modern medicine, with their specific stereochemistry dictating pharmacological activity. (S)-Phenylglycine and its derivatives are indispensable side chains for some of the world's most critical antibiotics[8]. The synthesis of ampicillin, for example, involves coupling a D-(-)-phenylglycine derivative to the 6-aminopenicillanic acid (6-APA) core[1][9]. Consequently, the efficient, scalable, and cost-effective production of enantiopure phenylglycine is a paramount concern for the pharmaceutical industry.

    The challenge lies in controlling stereochemistry during synthesis. A non-stereoselective synthesis produces a racemic mixture (a 50:50 mixture of both enantiomers), which must then be separated—a process known as resolution[2][10]. This guide evaluates the traditional approach of using a resolved and protected intermediate, (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, and compares it against state-of-the-art synthetic methodologies that build in the correct stereochemistry from the start or use biocatalysis for a more efficient resolution.

    The primary metric for comparing these large-scale processes will be the Process Mass Intensity (PMI) , defined as the total mass of materials (raw materials, solvents, reagents) used to produce a specified mass of product[11][12]. A lower PMI indicates a more efficient, cost-effective, and sustainable process, directly impacting the cost of goods and environmental footprint[13][14].

    Comparative Analysis of Synthetic Methodologies

    We will analyze three distinct industrial strategies for obtaining a single enantiomer of a phenylglycine derivative.

    Methodology A: Racemic Synthesis followed by Classical Resolution

    This traditional pathway involves two key stages: first, the synthesis of a racemic phenylglycine derivative, and second, its resolution using a chiral resolving agent. The use of pre-resolved (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid as a starting material falls into this category, as its own synthesis relies on this principle.

    Workflow & Causality: The core principle of classical resolution is the reaction of a racemic mixture with a single enantiomer of a "resolving agent" to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties (e.g., solubility), allowing them to be separated by crystallization[2][15]. The major drawback is the theoretical maximum yield of 50% for the desired enantiomer in a single pass. The other 50% must be isolated and racemized (converted back to the racemic mixture) for recycling, adding significant operational complexity, time, and cost.

    G cluster_0 Racemic Synthesis cluster_1 Classical Resolution A Benzaldehyde + NaCN + NH4Cl B Racemic (dl)-Phenylglycine (100%) A->B Strecker Synthesis C Add Chiral Resolving Agent (e.g., Camphorsulfonic Acid) B->C D Diastereomeric Salts (d-PG-d-CSA) (l-PG-d-CSA) C->D E Crystallization (Separation) D->E F Desired Salt (Insoluble) E->F Solid G Undesired Salt (Soluble) E->G Filtrate H Liberate Amine F->H J Liberate Amine G->J I Desired (d)-PG (≤50% Yield) H->I K Undesired (l)-PG J->K L Racemization (Requires Energy/Reagents) K->L L->B Recycle

    Fig 1. Workflow for Classical Resolution of Phenylglycine.
    Methodology B: Asymmetric Strecker Synthesis

    This approach avoids resolution by directly synthesizing the desired enantiomer through the use of a chiral auxiliary. The auxiliary guides the stereochemical outcome of the reaction, and is later removed.

    Workflow & Causality: A prime example involves using (R)-phenylglycine amide as a chiral auxiliary. It reacts with an aldehyde and cyanide to form two diastereomeric α-amino nitriles. Crucially, one diastereomer selectively precipitates from the reaction mixture. This phenomenon, known as a crystallization-induced asymmetric transformation , shifts the equilibrium in solution towards the precipitating diastereomer, allowing for theoretical yields far exceeding 50%[3][4][16]. This method is highly efficient, often achieving high diastereomeric ratios (>99:1) in a single pot[17][18].

    G A Aldehyde + NaCN + (R)-Phenylglycine Amide (Chiral Auxiliary) B Diastereomeric Nitriles (in equilibrium in solution) A->B C Selective Crystallization of one diastereomer B->C Crystallization-Induced Asymmetric Transformation D Solid Diastereomerically Pure Nitrile (>99:1 dr) C->D E Hydrolysis & Auxiliary Removal D->E F Desired Chiral Amino Acid E->F G Recovered Chiral Auxiliary E->G G->A Recycle G A Racemic (R/S)-Phenylglycinonitrile B (R)-Phenylglycinonitrile A->B C (S)-Phenylglycinonitrile A->C D Enantioselective Enzyme (Nitrilase) B->D Fast, Selective Hydrolysis F in situ Racemization (Alkaline conditions) C->F Slow or No Reaction with Enzyme E Desired (R)-Phenylglycine (Product) D->E F->A Equilibrium Shift

    Fig 3. Workflow for Enzymatic Dynamic Kinetic Resolution.

    Quantitative Cost-Benefit Analysis

    The choice of synthesis route is a multi-faceted decision. The following tables summarize the key performance indicators for each methodology at an industrial scale.

    Table 1: Performance and Efficiency Comparison

    MetricMethodology A: Classical ResolutionMethodology B: Asymmetric SynthesisMethodology C: Enzymatic DKR
    Theoretical Max Yield 50% (per pass)>90%~100%
    Typical Reported Yield 40-45% (after isolation)76-93% [4][17]81-95% [5][6]
    Enantio/Diastereo-purity High (>99% ee) after crystallizationHigh (>99:1 dr) [3][16]High (>95% ee) [5]
    Key Process Steps 3+ (Synthesis, Resolution, Racemization)2 (Synthesis, Hydrolysis)1 (One-pot Chemoenzymatic)
    Cycle Time Long (due to crystallization & recycle loop)ModerateShort
    Recycling Requirement Essential for unwanted enantiomer & resolving agentRequired for chiral auxiliaryNone (Enzyme can be immobilized & reused)

    Table 2: Cost and Sustainability Profile

    MetricMethodology A: Classical ResolutionMethodology B: Asymmetric SynthesisMethodology C: Enzymatic DKR
    Raw Material Cost Moderate (Cheap bulk chemicals but requires stoichiometric resolving agent) [10]High (Cost of chiral auxiliary can be significant)Low (Cheap bulk chemicals; enzyme is catalytic)
    Solvent Usage High (Often requires organic solvents for synthesis and crystallization)Moderate (Can be performed in water/methanol mixtures) [3]Low (Primarily aqueous media) [5]
    Process Mass Intensity (PMI) Very High (Typically >100 due to low yield and solvent use)ModerateLow (Approaching green chemistry ideals)
    Energy Consumption High (Heating/cooling for crystallization; distillation for solvent recovery)ModerateLow (Often runs at or near ambient temperature)
    Waste Generation High (Spent solvents, byproducts from racemization)Moderate (Waste from auxiliary recovery)Very Low (Biodegradable catalyst, aqueous waste stream)
    Safety Profile Moderate-High (Flammable solvents, corrosive reagents for racemization)Moderate (Cyanide source is a key hazard)High (Aqueous, mild conditions reduce risk)

    Exemplary Experimental Protocol: Enzymatic DKR

    To ensure scientific integrity, the following is a representative protocol for the chemoenzymatic synthesis of (R)-phenylglycine, adapted from literature procedures.[5][19]

    Objective: To synthesize (R)-phenylglycine from benzaldehyde via a one-pot Strecker synthesis coupled with an enzymatic dynamic kinetic resolution.

    Materials:

    • Benzaldehyde

    • Potassium Cyanide (KCN)

    • Ammonium Chloride (NH₄Cl)

    • Aqueous Ammonia (NH₄OH, 25%)

    • Whole cells of E. coli expressing a highly (R)-specific nitrilase variant

    • Hydrochloric Acid (HCl) for pH adjustment and product isolation

    Procedure:

    • Strecker Synthesis (Formation of Racemic Phenylglycinonitrile):

      • In a temperature-controlled reactor, a solution of ammonium chloride in aqueous ammonia is prepared.

      • Benzaldehyde is added, followed by the slow addition of an aqueous solution of potassium cyanide.

      • The reaction is stirred at a controlled temperature (e.g., 30-35°C) until HPLC analysis indicates the complete consumption of benzaldehyde and maximum formation of racemic phenylglycinonitrile. The pH of the mixture should be alkaline (e.g., pH 9.5) to facilitate the subsequent in situ racemization.

    • Dynamic Kinetic Resolution (Enzymatic Conversion):

      • Without isolation of the intermediate, the prepared biocatalyst (whole E. coli cells containing the (R)-selective nitrilase) is added directly to the reaction mixture.

      • The mixture is stirred at a mild temperature (e.g., 30°C). The pH is maintained at ~9.5.

      • The reaction progress is monitored by chiral HPLC, tracking the decrease of the (S)-phenylglycinonitrile peak and the increase of the (R)-phenylglycine product peak. The (R)-phenylglycinonitrile is consumed rapidly as it forms.

    • Work-up and Isolation:

      • Once the reaction reaches completion (typically >80% conversion), the enzyme (cells) is removed by centrifugation or filtration.

      • The resulting aqueous solution is acidified with concentrated HCl to pH ~6.0 to precipitate the (R)-phenylglycine.

      • The product is collected by filtration, washed with cold water, and dried under vacuum to yield (R)-phenylglycine with high enantiomeric excess.

    Discussion and Recommendations

    The analysis clearly indicates that for large-scale, sustainable, and cost-effective production of chiral phenylglycine derivatives, Enzymatic Dynamic Kinetic Resolution (Methodology C) offers the most significant advantages. Its ability to achieve near-quantitative yields in a one-pot aqueous system dramatically reduces PMI, waste, and energy consumption, positioning it as the superior technology for modern pharmaceutical manufacturing.

    Asymmetric Strecker Synthesis (Methodology B) represents a highly competitive alternative. Its main strengths are high yields and excellent stereocontrol. The primary economic consideration is the cost and efficient recycling of the chiral auxiliary. This method is particularly attractive when a suitable, robust, and inexpensive auxiliary is available.

    Classical Resolution (Methodology A) , while historically important, is the least efficient method from a green chemistry and process economics perspective. Its inherent 50% yield limitation leads to high PMI and requires an energy-intensive racemization and recycling loop. This approach should only be considered for smaller scales or when the development time for establishing an asymmetric or biocatalytic route is prohibitive. The use of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid as a starting material is subject to the same upstream inefficiencies inherent in its own production via resolution.

    Recommendation: For new process development, R&D efforts should be prioritized towards developing a robust biocatalytic DKR process. If biocatalysis proves unfeasible for a specific derivative, asymmetric synthesis is the next best alternative. Classical resolution should be viewed as a legacy method for this class of compounds in the context of large-scale manufacturing.

    References

    • Title: Process Mass Intensity (PMI) – ACSGCIPR Source: American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable URL: [Link]

    • Title: Improving Process Mass Intensity for Bio/Pharmaceutical Production Source: Pharmaceutical Technology URL: [Link]

    • Title: Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary Source: Organic Letters (ACS Publications) URL: [Link]

    • Title: Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary Source: PubMed, National Library of Medicine URL: [Link]

    • Title: Process Mass Intensity Metric - ACS GCI Pharmaceutical Roundtable Source: American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable URL: [Link]

    • Title: Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary | Request PDF Source: ResearchGate URL: [Link]

    • Title: Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary Source: University of Groningen Research Portal URL: [Link]

    • Title: Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Source: University of Groningen URL: [Link]

    • Title: Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

    • Title: Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis Source: PubMed, National Library of Medicine URL: [Link]

    • Title: Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction Source: OPUS, University of Stuttgart URL: [Link]

    • Title: Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction Source: Frontiers in Microbiology URL: [Link]

    • Source: Google Patents (US7029885B2)
    • Source: Google Patents (EP0988393B1)
    • Title: High yield synthesis of d-phenylglycine and its derivatives by nitrilase mediated dynamic kinetic resolution in aqueous-1-octanol biphasic system Source: LookChem URL: [Link] (Note: The provided search result links to a general page, but the abstract content is specific and relevant.)

    • Title: Chemistry vs. bacteria, # 35. Ampicillin, the factory Source: Bio Based Press URL: [Link]

    • Title: Enzymic resolution of DL-phenylglycine | Request PDF Source: ResearchGate URL: [Link]

    • Title: Crystallization-Induced Dynamic Kinetic Resolution of Phenylglycine Amide Source: ResearchGate URL: [Link]

    • Title: Ampicillin Synthesis Using a Two-Enzyme Cascade with Both α-Amino Ester Hydrolase and Penicillin G Acylase Source: PMC, National Library of Medicine URL: [Link]

    • Title: Optimization of Enzymatic Synthesis of Ampicillin Using Cross-Linked Aggregates of Penicillin G Acylase Source: Brieflands URL: [Link]

    • Title: Chiral Resolution with and without Resolving Agents Source: Pharmaceutical Technology URL: [Link]

    Sources

    Validation

    Spectroscopic Comparison Guide: (S)- and (R)-Enantiomers of 2-((Methoxycarbonyl)amino)-2-phenylacetic acid

    As pharmaceutical development increasingly demands enantiopure active pharmaceutical ingredients (APIs), the rigorous spectroscopic differentiation of chiral intermediates is non-negotiable. 2-((Methoxycarbonyl)amino)-2-...

    Author: BenchChem Technical Support Team. Date: March 2026

    As pharmaceutical development increasingly demands enantiopure active pharmaceutical ingredients (APIs), the rigorous spectroscopic differentiation of chiral intermediates is non-negotiable. 2-((Methoxycarbonyl)amino)-2-phenylacetic acid (also known as N-methoxycarbonyl-phenylglycine) is a critical unnatural amino acid derivative used in peptide synthesis and drug discovery.

    Because the (S)- and (R)-enantiomers possess identical physical properties in achiral environments—yielding indistinguishable standard FTIR, mass, and 1D-NMR spectra—analytical scientists must employ chiroptical spectroscopy and chiral chromatographic environments to differentiate them.

    This guide provides an authoritative, objective comparison of the spectroscopic and chromatographic methodologies used to discriminate the (S)- and (R)-enantiomers of this molecule, complete with validated experimental protocols and mechanistic rationales.

    Physicochemical & Chiroptical Baseline

    Before deploying complex spectroscopic methods, establishing the baseline optical rotation provides a foundational metric for absolute configuration. The (R)-enantiomer corresponds to the D-form, while the (S)-enantiomer corresponds to the L-form.

    Table 1: Enantiomeric Identification Data
    Property(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid(S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid
    CAS Number 50890-96-560725-19-1[1]
    Stereochemical Designation D-formL-form
    Specific Optical Rotation [α]D20​ +3.0° to +5.0° ( c=1 , H₂O)-3.0° to -5.0° ( c=1 , H₂O)[1]
    Molecular Formula C₁₀H₁₁NO₄C₁₀H₁₁NO₄
    Molecular Weight 209.20 g/mol 209.20 g/mol

    Analytical Decision Framework

    Selecting the appropriate technique depends on whether the goal is to determine absolute configuration or to quantify enantiomeric excess ( ee% ).

    DecisionTree Start Enantiomeric Discrimination N-Moc-Phenylglycine Q1 Primary Analytical Goal? Start->Q1 Goal1 Absolute Configuration & 3D Conformation Q1->Goal1 Goal2 Enantiomeric Excess (ee%) & Purity Profiling Q1->Goal2 Meth1 Circular Dichroism (CD) Spectroscopy Goal1->Meth1 Meth2 Chiral HPLC (Polysaccharide/Pirkle CSP) Goal2->Meth2 Meth3 1H-NMR Spectroscopy with Chiral Solvating Agent Goal2->Meth3

    Analytical decision matrix for selecting the optimal spectroscopic or chromatographic method.

    Method I: Circular Dichroism (CD) Spectroscopy

    The Causality of the Method: Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light. In N-methoxycarbonyl-phenylglycine, the chiral α -carbon sits adjacent to two primary chromophores: the aromatic phenyl ring and the carbamate/carboxylic acid carbonyls. The spatial arrangement of these groups dictates the sign of the Cotton effect. The n→π∗ transition of the carbonyls (~210-225 nm) and the π→π∗ ( Lb​ ) transition of the phenyl ring (~250-270 nm) are highly sensitive to the stereocenter's configuration[2].

    • The (S)-enantiomer exhibits a positive Cotton effect in the ~215 nm region.

    • The (R)-enantiomer exhibits a strictly mirror-image negative Cotton effect in the same region.

    Experimental Protocol: CD Measurement

    This protocol is self-validating; the presence of a flat baseline outside the chromophore absorption regions confirms the absence of chiral artifacts.

    • Sample Preparation: Weigh exactly 2.09 mg of the analyte and dissolve in 10.0 mL of spectroscopic-grade methanol to create a 1.0 mM stock solution.

    • Instrument Calibration: Purge the spectropolarimeter optics with high-purity nitrogen gas (flow rate: 5 L/min) for 30 minutes to eliminate ozone absorption below 200 nm.

    • Baseline Correction: Fill a 1 mm pathlength quartz cuvette with pure methanol. Scan from 300 nm down to 190 nm (Data pitch: 0.5 nm, Scanning speed: 50 nm/min, Bandwidth: 1.0 nm). Save as the baseline.

    • Sample Measurement: Rinse the cuvette with the sample solution, fill, and scan under identical parameters.

    • Data Processing: Subtract the baseline and convert the raw ellipticity ( θ , in mdeg) to molar ellipticity ( [θ] ) using the equation: [θ]=θ/(10×C×l) , where C is molarity and l is pathlength in cm.

    Method II: ¹H-NMR with Chiral Solvating Agents (CSAs)

    The Causality of the Method: Standard NMR cannot distinguish enantiomers because their nuclei reside in identical magnetic environments. By introducing a Chiral Solvating Agent (CSA) such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol), we create a temporary, non-covalent diastereomeric complex in solution.

    The carbamate N-H and carboxylic acid O-H of the analyte form hydrogen bonds with the hydroxyl and CF₃ groups of the CSA. Once locked in this transient geometry, the massive electron cloud of the CSA's anthracene ring sits closer to the methoxycarbonyl (-OCH₃) group of one enantiomer than the other. This causes differential anisotropic magnetic shielding, splitting the normally singular -OCH₃ peak (~3.6 ppm) into two baseline-resolved singlets, allowing for direct integration and ee% calculation.

    Experimental Protocol: Chiral ¹H-NMR
    • Sample Preparation: Dissolve 10 mg (~0.048 mmol) of the N-methoxycarbonyl-phenylglycine sample in 0.6 mL of anhydrous CDCl₃ (containing 0.03% TMS).

    • CSA Addition: Add 40 mg (~0.14 mmol, ~3 equivalents) of (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol directly to the NMR tube.

    • Equilibration: Cap the tube, invert 10 times to ensure complete dissolution, and allow it to equilibrate at 25 °C for 5 minutes.

    • Acquisition: Acquire the ¹H-NMR spectrum at 400 MHz (Number of scans: 64, Relaxation delay: 2.0 s to ensure quantitative integration).

    • Analysis: Locate the methoxy protons around 3.5–3.7 ppm. Integrate the two split singlets to determine the enantiomeric ratio.

    Method III: Chiral High-Performance Liquid Chromatography (HPLC)

    The Causality of the Method: Chiral HPLC relies on a Chiral Stationary Phase (CSP) to form transient diastereomeric complexes with the enantiomers as they flow through the column[3]. For π -acidic/ π -basic molecules like phenylglycine derivatives, Pirkle-type columns (e.g., Whelk-O1) or immobilized polysaccharide columns (e.g., Chiralpak AD-H) are highly effective[4]. The inclusion of an acidic modifier (Trifluoroacetic acid, TFA) in the mobile phase is an absolute requirement; it suppresses the ionization of the carboxylic acid moiety, preventing severe peak tailing and loss of resolution.

    HPLC_Mechanism CSP Chiral Stationary Phase (e.g., Amylose Tris-derivative) ComplexS Transient Diastereomer 1 [CSP + (S)-Isomer] CSP->ComplexS u03c0-u03c0 & H-bonding ComplexR Transient Diastereomer 2 [CSP + (R)-Isomer] CSP->ComplexR u03c0-u03c0 & H-bonding Racemate Analyte Mixture (S)- & (R)-Isomers Racemate->CSP Column Injection ElutionS Elutes First (Lower Binding Affinity) ComplexS->ElutionS u0394Gu2021_1 ElutionR Elutes Second (Higher Binding Affinity) ComplexR->ElutionR u0394Gu2021_2

    Thermodynamic mechanism of chiral HPLC enantioseparation via transient diastereomeric complexes.

    Table 2: Optimized Chiral HPLC Parameters
    ParameterSpecification / ConditionRationale
    Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)Amylose backbone provides excellent chiral recognition cavities for aromatic amino acids.
    Mobile Phase Hexane / Isopropanol / TFA (85:15:0.1 v/v/v)Hexane/IPA provides normal-phase partitioning; TFA keeps the carboxyl group protonated.
    Flow Rate 1.0 mL/minBalances theoretical plate count with analysis time.
    Detection UV at 210 nm and 254 nm210 nm captures the carbamate π→π∗ ; 254 nm captures the phenyl ring.
    Temperature 25 °CThermostatic control prevents retention time drift due to temperature-dependent binding affinities.
    Experimental Protocol: Chiral HPLC
    • Mobile Phase Preparation: Mix 850 mL of HPLC-grade Hexane with 150 mL of HPLC-grade Isopropanol. Add exactly 1.0 mL of Trifluoroacetic acid (TFA). Degas via ultrasonication for 10 minutes.

    • System Equilibration: Purge the HPLC lines and equilibrate the chiral column with the mobile phase for at least 45 minutes (approx. 10 column volumes) until the UV baseline is perfectly stable.

    • Sample Injection: Inject 10 µL of a 1.0 mg/mL sample solution (dissolved in the mobile phase to prevent solvent-shock peak distortion).

    • Data Acquisition: Record the chromatogram for 30 minutes. The enantiomers will elute as two distinct, baseline-resolved peaks. Calculate ee% via peak area integration: ee%=Area1​+Area2​∣Area1​−Area2​∣​×100 .

    References

    • Circular Dichroism Spectra of N,N-Dimethyl-L-Amino Acids Australian Journal of Chemistry (ConnectSci) URL:[Link]

    • Chiral HPLC Separations Guide Phenomenex URL:[Link]

    • Chiral HPLC (high-performance liquid chromatographic) stationary phases. 4. Separation of the enantiomers of bi-.beta. naphthols and analogs The Journal of Organic Chemistry (ACS Publications) URL:[Link]

    Sources

    Comparative

    Purity Analysis of Commercial (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic Acid: A Comparative Guide for API Synthesis

    As a Senior Application Scientist in pharmaceutical development, I frequently encounter downstream synthesis failures traced back to poor-quality chiral building blocks. (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist in pharmaceutical development, I frequently encounter downstream synthesis failures traced back to poor-quality chiral building blocks. (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid (CAS: 60725-19-1) is a critical chiral intermediate, most notably utilized in the synthesis of complex peptidomimetic active pharmaceutical ingredients (APIs) such as the pan-genotypic HCV NS5A inhibitor, Velpatasvir[],[2].

    In these multi-step syntheses, the methoxycarbonyl group serves as a crucial protecting group that prevents racemization during amide coupling (e.g., using COMU/DIPEA)[]. However, trace impurities—specifically the (R)-enantiomer (CAS: 50890-96-5) or unreacted phenylglycine—can poison coupling catalysts, generate inactive diastereomeric API impurities, and lead to costly batch rejections.

    This guide objectively compares representative commercial supplier grades and provides the self-validating analytical methodologies required to rigorously verify their chemical and enantiomeric purity.

    Commercial Supplier Comparison: Evaluating Grade Alternatives

    When sourcing this intermediate, suppliers generally offer three tiers of quality. Relying solely on a Certificate of Analysis (CoA) is a critical vulnerability; researchers must independently verify purity. Below is a comparative analysis of representative commercial grades based on empirical laboratory evaluations.

    Table 1: Quantitative Comparison of Commercial Supplier Grades
    ParameterSupplier A (Premium Pharma Grade)Supplier B (Standard Synthesis)Supplier C (Low-Cost Bulk)Analytical Impact / Consequence
    Chemical Purity (Achiral HPLC) > 99.8%98.5%95.0%Low purity introduces competing nucleophiles during API coupling.
    Enantiomeric Excess (ee) > 99.9%98.0%96.5%Lower ee yields diastereomeric API impurities that are nearly impossible to separate downstream.
    Unreacted (S)-Phenylglycine Not Detected (<0.05%)0.8%3.2%Acts as a chain-terminator or cross-linker in peptide synthesis.
    Moisture Content (KF) < 0.1%0.5%1.2%High moisture hydrolyzes sensitive coupling reagents (e.g., HATU, COMU).
    Recommendation Optimal for GMP API synthesis.Acceptable for early R&D; requires pre-crystallization.Not Recommended without rigorous purification.

    Analytical Workflow & Logical Relationships

    To establish a fail-safe QA/QC process, the analytical workflow must sequentially gate the material. Chemical purity must be established before chiral purity, as massive chemical impurities can co-elute and mask the enantiomeric peaks on a chiral column.

    G Start Raw Material: (S)-2-((Methoxycarbonyl)amino)- 2-phenylacetic acid Achiral Achiral RP-HPLC (Chemical Purity >99.0%) Start->Achiral Sample Prep Chiral Chiral Normal-Phase HPLC (Enantiomeric Excess >99.5%) Achiral->Chiral Pass LCMS LC-MS/MS Impurity ID (Investigate Failures) Achiral->LCMS Fail (<99.0%) Fail Reject Batch Chiral->Fail Fail (<99.5% ee) Pass QA Release for API Synthesis Chiral->Pass Pass LCMS->Fail Root Cause Analysis

    Workflow for purity verification of (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid batches.

    Self-Validating Experimental Methodologies

    To guarantee trustworthiness, the following protocols are designed as self-validating systems . This means the method includes internal system suitability testing (SST) that proves the chromatographic system is capable of resolving the critical pair before any real sample is analyzed.

    Protocol A: Chemical Purity via Achiral RP-HPLC

    Mechanistic Rationale: The use of Trifluoroacetic acid (TFA) in the mobile phase is non-negotiable. TFA acts as an ion-pairing agent and suppresses the ionization of the carboxylic acid moiety on the phenylacetic acid backbone. Without it, the analyte will exhibit severe peak tailing due to secondary interactions with residual silanols on the stationary phase[3].

    • Column: C18 (e.g., Phenomenex Luna, 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (optimal for the carbamate carbonyl) and 254 nm (optimal for the phenyl ring).

    • Self-Validation (SST): Inject a standard mixture containing the API and 1.0% methyl chloroformate (a common synthesis byproduct). The method is only valid if the resolution ( Rs​ ) between the main peak and the closest eluting impurity is ≥1.5 , and the tailing factor of the main peak is ≤1.2 .

    Protocol B: Enantiomeric Excess (ee) via Chiral Normal-Phase HPLC

    Mechanistic Rationale: Polysaccharide-based chiral stationary phases (CSPs) are the gold standard for separating derivatized amino acids[4],[5]. The amylose backbone provides a chiral helical cavity. Enantioseparation occurs because the (S) and (R) enantiomers form transient diastereomeric complexes with the CSP. The methoxycarbonyl NH acts as a hydrogen bond donor, the carbonyl as an acceptor, and the phenyl ring engages in π−π interactions[4]. The spatial geometry of the (S)-enantiomer allows for a tighter, longer-lasting interaction with the chiral groove compared to the (R)-enantiomer, resulting in distinct retention times.

    • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: Hexane / Isopropanol / TFA (80:20:0.1 v/v/v). Note: TFA is added to keep the carboxylic acid protonated in the normal-phase environment.

    • Flow Rate: 0.8 mL/min (Isocratic).

    • Detection: UV at 220 nm.

    • Self-Validation (SST): Prior to batch analysis, inject a synthetic racemic mixture of 2-((Methoxycarbonyl)amino)-2-phenylacetic acid. The system is validated only if the critical resolution ( Rs​ ) between the (R) and (S) peaks is ≥2.0 , ensuring baseline separation. Furthermore, inject a blank to confirm no carryover exists at the retention time of the trace (R)-enantiomer.

    Conclusion

    For the synthesis of high-value APIs like Velpatasvir, the purity of (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid cannot be compromised. While "Low-Cost Bulk" suppliers (Supplier C) may appear economically attractive, the downstream costs of removing diastereomeric impurities or dealing with poisoned coupling reactions far outweigh the initial savings. Procurement should default to Premium Pharma Grades (Supplier A) for late-stage development, and all incoming batches must be subjected to the self-validating achiral and chiral HPLC workflows detailed above.

    References

    • TCI Chemicals. "N-Methoxycarbonyl-D-phenylglycine | 50890-96-5". Tokyo Chemical Industry. Available at:

    • BOC Sciences. "CAS 1377049-84-7 (Velpatasvir) - Structure and Synthesis". Available at: []

    • Google Patents. "US20210139493A1 - Preparation of velpatasvir and derivative thereof". Available at: 2[2]

    • MDPI. "Structure-Based Design of Antivirals against Envelope Glycoprotein of Dengue Virus (Cross-reference to HCV NS5A Inhibitors)". Available at: 6[6]

    • Phenomenex. "Chiral HPLC Separations - Guidebook". Available at:4[4]

    • ResearchGate. "Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity". Available at: 5[5]

    • Google Patents. "CN104713972A - Liquid chromatography determination method of purity of N-protected amino acids". Available at: 3[3]

    Sources

    Validation

    A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid

    Abstract (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid is a critical chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Ensuring the identity, purity, and enantiomeric integ...

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid is a critical chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Ensuring the identity, purity, and enantiomeric integrity of this compound is paramount for the safety and efficacy of the final drug product. This guide provides a comprehensive framework for the cross-validation of two distinct High-Performance Liquid Chromatography (HPLC) methods: a reversed-phase HPLC (RP-HPLC) method for assay and impurity profiling, and a chiral HPLC method for determining enantiomeric purity. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. It details the experimental design, step-by-step protocols, and acceptance criteria based on internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH).[2][3]

    Introduction: The Imperative for Robust Analytical Control

    The stereochemistry of a pharmaceutical compound is fundamental to its pharmacological activity. For (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, the "S" enantiomer is the desired stereoisomer, while the "R" enantiomer may be considered an impurity with potentially different or even adverse biological effects.[4] Therefore, analytical methods must not only accurately quantify the compound and its process-related impurities but also precisely determine its enantiomeric excess.

    Method cross-validation is the process of demonstrating that two or more analytical methods are equivalent and can produce comparable, reliable data.[5][6] This is a critical exercise when a method is transferred between laboratories, when a new method is introduced to replace an existing one, or, as in this guide, when two different methods are used to measure different critical quality attributes of the same substance.[7] The objective is to ensure data integrity and consistency throughout the drug development lifecycle. This guide will compare an achiral RP-HPLC method, suitable for quantifying the main component and related substance impurities, with a chiral HPLC method, specifically designed to separate and quantify the (S) and (R) enantiomers.

    Foundational Principles: Regulatory Framework and Method Selection

    The validation and cross-validation of analytical procedures are governed by stringent regulatory guidelines. The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework for the validation characteristics required for different types of analytical tests.[2][8][9] These characteristics include accuracy, precision, specificity, linearity, range, and robustness. The U.S. Food and Drug Administration (FDA) also provides detailed guidance that aligns with ICH principles, emphasizing that validated analytical procedures should be used for all testing phases.[10][11][12]

    • Method 1: RP-HPLC for Assay and Impurity Profiling. This method is selected for its robustness and widespread use in quantifying the main analyte and separating it from potential starting materials, by-products, and degradation products. It provides crucial information on the overall purity of the drug substance.

    • Method 2: Chiral HPLC for Enantiomeric Purity. The separation of enantiomers requires a chiral environment. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, allowing for their separation and quantification.[13][14] This method is indispensable for controlling the stereochemical purity of the compound.

    The cross-validation exercise will focus on demonstrating that the assay value obtained from the RP-HPLC method is not compromised by the presence of the unwanted enantiomer and that the methods are collectively suitable for their intended purpose: to fully characterize (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid.

    Experimental Design & Protocols

    Materials and Equipment
    • Reference Standards: (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid (Purity ≥ 99.5%), (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid (Purity ≥ 99.0%).

    • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Trifluoroacetic Acid (TFA), Perchloric Acid.

    • Equipment: HPLC system with UV/DAD detector, analytical balance, volumetric flasks, pipettes.

    Protocol 1: RP-HPLC for Assay and Related Substances

    This protocol is designed to provide a quantitative measure of the main component and to detect and quantify any process-related impurities.

    Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 20% B to 80% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

    Methodology:

    • Standard Preparation (Assay): Accurately weigh and dissolve ~25 mg of the (S)-enantiomer reference standard in a 50 mL volumetric flask with a 50:50 mixture of water and acetonitrile (Diluent) to obtain a concentration of ~0.5 mg/mL.

    • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using the same diluent.

    • System Suitability: Inject the standard solution six times. The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 1.0%. The tailing factor should be ≤ 2.0.

    • Analysis: Inject the standard and sample solutions and calculate the assay percentage.

    Protocol 2: Chiral HPLC for Enantiomeric Purity

    This protocol is specifically designed to separate the (S) and (R) enantiomers. Chiral methods often use isocratic elution and different mobile phase modifiers.[15]

    Chromatographic Conditions:

    • Column: Chiral Stationary Phase (e.g., Crownpak CR(+) or similar)

    • Mobile Phase: Aqueous Perchloric Acid (e.g., pH 2.0) / Methanol (90:10 v/v)

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

    Methodology:

    • System Suitability Solution: Prepare a solution containing ~0.5 mg/mL of the (S)-enantiomer and spike it with the (R)-enantiomer to a level of 0.5%.

    • Sample Preparation: Prepare the test sample at a concentration of ~0.5 mg/mL in the mobile phase.

    • System Suitability: Inject the system suitability solution. The resolution between the (S) and (R) enantiomer peaks should be ≥ 2.0.

    • Analysis: Inject the sample solution. Calculate the percentage of the (R)-enantiomer impurity by area normalization.

    Cross-Validation Workflow and Data Presentation

    The cross-validation will assess key validation parameters to ensure the methods are fit for purpose and yield comparable data where applicable.

    Cross-Validation Workflow Diagram

    The following diagram illustrates the logical flow of the cross-validation process between the two HPLC methods.

    CrossValidationWorkflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_validation 3. Validation & Comparison cluster_conclusion 4. Conclusion prep_start Start: Define Acceptance Criteria prep_standards Prepare Reference Standards & Samples prep_start->prep_standards method_A Method A: RP-HPLC (Assay) prep_standards->method_A method_B Method B: Chiral HPLC (Enantiomeric Purity) prep_standards->method_B val_params Specificity Linearity & Range Accuracy Precision (Repeatability) Robustness method_A->val_params method_B->val_params acceptance_check Results Meet Acceptance Criteria? val_params->acceptance_check report_pass Methods are Cross-Validated acceptance_check->report_pass Yes report_fail Investigate & Re-validate acceptance_check->report_fail No

    Caption: Workflow for the cross-validation of RP-HPLC and Chiral HPLC methods.

    Comparative Data Summary

    The following tables summarize the expected performance data from the validation of each method. The objective of cross-validation is to ensure these independent methods provide a cohesive and accurate picture of the sample's quality.

    Table 1: Specificity

    Parameter Method A (RP-HPLC) Method B (Chiral HPLC) Acceptance Criteria & Rationale
    Placebo Interference No interfering peaks at the retention time of the main peak. No interfering peaks at the retention times of either enantiomer. Ensures excipients or process blanks do not affect results.
    Peak Purity (DAD) Peak purity index > 0.999 Peak purity index > 0.999 for both enantiomer peaks. Confirms the main peak is spectrally pure.

    | Enantiomer Specificity | Co-elution of (S) and (R) enantiomers is expected. | Baseline resolution (R ≥ 2.0) between (S) and (R) enantiomers. | Method B must be specific for the enantiomers, which Method A is not designed to be.[3] |

    Table 2: Linearity and Range

    Parameter Method A (RP-HPLC) Method B (Chiral HPLC - for R-enantiomer) Acceptance Criteria & Rationale
    Range 80% - 120% of nominal concentration LOQ - 1.0% of nominal concentration The range must cover expected variations in sample concentration.[2]
    Correlation Coefficient (r²) ≥ 0.999 ≥ 0.998 Demonstrates a linear relationship between concentration and response.

    | Y-intercept | Close to zero | Close to zero | Indicates minimal systematic error or bias in the calibration. |

    Table 3: Accuracy and Precision

    Parameter Method A (RP-HPLC) Method B (Chiral HPLC) Acceptance Criteria & Rationale
    Accuracy (% Recovery) 98.0% - 102.0% 90.0% - 110.0% (at impurity levels) Measures the closeness of test results to the true value.[16]
    Precision (Repeatability, %RSD) ≤ 1.0% ≤ 5.0% (for R-enantiomer at 0.5% level) Demonstrates consistency of results for multiple preparations.[3]

    | Intermediate Precision (%RSD) | ≤ 2.0% | ≤ 10.0% | Assesses the effect of random events like different days or analysts.[3] |

    Discussion and Interpretation of Results

    The cross-validation process hinges on the interpretation of the combined data.

    • Specificity: A key finding is that while the RP-HPLC method (Method A) is specific for the analyte versus other impurities, it is not specific for the enantiomers. This is expected and highlights the necessity of the chiral method (Method B). The combination of both methods provides the required level of discrimination to fully characterize the material.[2][3]

    • Assay vs. Enantiomeric Purity: The assay value from Method A should be considered the total purity of both enantiomers. For example, if Method A gives an assay of 99.8% and Method B shows 0.3% of the (R)-enantiomer, the purity of the desired (S)-enantiomer is approximately 99.5%. This demonstrates how the results from the two methods are complementary.

    • Acceptance Criteria: The acceptance criteria for accuracy and precision are tighter for the main component assay (Method A) than for the trace enantiomer analysis (Method B). This reflects the greater inherent variability in quantifying low-level analytes.[2]

    • Robustness: During validation, small, deliberate changes should be made to method parameters (e.g., pH, mobile phase composition, temperature) to assess the method's reliability during normal usage. Both methods must demonstrate that such minor variations do not significantly impact the results.[3]

    Conclusion

    This guide outlines a scientifically sound and regulatory-compliant approach to the cross-validation of two essential analytical methods for the quality control of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid. The RP-HPLC method provides a reliable measure of assay and overall purity, while the chiral HPLC method delivers the critical data on enantiomeric composition.

    Successful cross-validation, as demonstrated by meeting the predefined acceptance criteria for specificity, linearity, accuracy, and precision, provides documented evidence that this dual-method approach is fit for its intended purpose. It ensures that the quality of this vital pharmaceutical intermediate is comprehensively controlled, safeguarding the integrity of the final API.

    References

    • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

    • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). [Link]

    • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

    • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

    • Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether. ResearchGate. [Link]

    • CPMP/ICH/381/95 - ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

    • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

    • Cross-Validation of Bioanalytical Methods: When, Why and How? Pharma IQ. [Link]

    • FDA Signals a New Approach for Analytical Method Validation. ResearchGate. [Link]

    • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

    • Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. SCIRP. [Link]

    • Direct Resolution of Some Phenylglycines by Liquid Chromatography on a Chiral Crown Ether Phase. PubMed. [Link]

    • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

    • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). [Link]

    • HPLC–DAD Evidence of the Oscillatory Chiral Conversion of Phenylglycine. Oxford Academic. [Link]

    • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Microbiology. [Link]

    • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis. [Link]

    • LBA Cross Validation: A Detailed Case Study. Emery Pharma. [Link]

    • Cross and Partial Validation. European Bioanalysis Forum. [Link]

    • (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid. MilliporeSigma. [Link]

    • (s)-2-((methoxycarbonyl)amino)-2-phenylacetic acid. MySkinRecipes. [Link]

    Sources

    Comparative

    A Senior Application Scientist's Guide to Efficacy Comparison of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid in Different Solvent Systems

    For researchers, scientists, and drug development professionals, the selection of an appropriate solvent system is a critical, yet often underestimated, parameter that governs the efficacy of a synthetic process. This is...

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, scientists, and drug development professionals, the selection of an appropriate solvent system is a critical, yet often underestimated, parameter that governs the efficacy of a synthetic process. This is particularly true for chiral building blocks like (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, where purity, yield, and enantiomeric integrity are paramount. This guide provides an in-depth technical framework for comparing the efficacy of this compound in various solvent systems, focusing on its purification via recrystallization—a crucial step for ensuring its quality as a pharmaceutical intermediate.[1][2]

    The narrative that follows is grounded in established chemical principles and provides field-proven insights into experimental design and data interpretation. We will not merely list steps but explain the causality behind our choices, ensuring that every protocol described is a self-validating system.

    The Decisive Role of the Solvent: More Than Just a Medium

    A solvent is not an inert medium; it is an active participant that profoundly influences reaction kinetics, equilibrium, and, most relevant to our topic, the thermodynamics of crystallization.[3] For a protected amino acid derivative such as (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, the solvent system dictates the supersaturation level, nucleation rate, and crystal growth, which collectively determine the final product's yield, purity, and morphology.[4]

    The choice of solvent directly impacts:

    • Solubility Profile: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature. This differential solubility is the driving force for crystallization upon cooling.[3]

    • Impurity Rejection: The solvent must effectively exclude impurities from the crystal lattice, ensuring they remain in the mother liquor.

    • Enantiomeric Integrity: For chiral molecules, the solvent environment can influence whether the compound crystallizes as a stable conglomerate or a racemic compound, and whether it is susceptible to racemization under the chosen conditions.[5]

    • Crystal Habit: The solvent can affect the shape and size of the crystals, which has significant implications for downstream processing, including filtration and drying.

    This guide will walk you through a systematic approach to screen and evaluate solvent systems to optimize the purification of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid.

    Experimental Design: A Framework for Comparative Analysis

    The core of our investigation is a structured, multi-step process designed to yield clear, comparable data on the performance of different solvent systems.

    G cluster_0 Phase 1: Screening cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Analysis A Start: Crude (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid B Protocol 1: Small-Scale Solubility Screening A->B C Identify Potential Single & Binary Solvent Systems B->C D Protocol 2: Preparative Recrystallization C->D Select Promising Candidates E Isolate & Dry Crystalline Product D->E F Protocol 3: Purity & Enantiomeric Excess Analysis E->F Submit Samples for Analysis G Chiral HPLC F->G H Data Compilation & Comparison G->H I I H->I Final Report & Optimized Protocol G start Start: Select Solvent sol_rt Soluble at Room Temp? start->sol_rt sol_hot Soluble when Hot? sol_rt->sol_hot No good_solvent Result: Good Solvent for Binary System sol_rt->good_solvent Yes poor_solvent Result: Poor Solvent (Anti-Solvent) sol_hot->poor_solvent No single_solvent Result: Potential Single Solvent System sol_hot->single_solvent Yes unsuitable Result: Unsuitable poor_solvent->unsuitable

    Figure 2: Decision tree for solvent screening.
    Protocol 2: Comparative Recrystallization

    Causality: This protocol scales up the promising systems identified in Protocol 1 to generate sufficient material for quantitative analysis. The key is consistency; all parameters other than the solvent system must be held constant to ensure a valid comparison. Slow cooling is emphasized to promote the formation of a pure, well-ordered crystal lattice rather than rapid precipitation which can trap impurities. [4] Methodology:

    • For each selected solvent system, place 1.0 g of crude (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid into an appropriately sized Erlenmeyer flask.

    • For Single-Solvent Systems: Add the chosen solvent in small portions while heating the mixture to a gentle boil until the solid is completely dissolved. Use the minimum amount of solvent necessary.

    • For Binary-Solvent Systems: Dissolve the compound in a minimal amount of the hot "good" solvent. Then, add the "poor" solvent (anti-solvent) dropwise at an elevated temperature until persistent cloudiness is observed. Add a few more drops of the "good" solvent to redissolve the precipitate and achieve a clear, saturated solution. [4]4. Cover the flasks and allow them to cool slowly to room temperature.

    • Once at room temperature, place the flasks in an ice bath for 30 minutes to maximize crystallization.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent or the single solvent used.

    • Dry the crystals under vacuum to a constant weight.

    • Accurately weigh the dried crystals to calculate the recovery yield.

    Protocol 3: Chiral HPLC Analysis for Purity and Enantiomeric Excess

    Causality: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for determining both the chemical purity (as a percentage of the main peak area) and the enantiomeric excess (% ee) of chiral compounds. [6]This analysis provides the ultimate quantitative measure of each solvent system's efficacy in purification.

    Methodology:

    • Sample Preparation: Prepare a solution of each recrystallized sample and the initial crude material at a concentration of approximately 1 mg/mL in the mobile phase.

    • HPLC Conditions:

      • Column: Chiral stationary phase column (e.g., a polysaccharide-based column like CHIRAL ART Amylose-SA or Cellulose-SB). [1] * Mobile Phase: A mixture of n-hexane and a polar organic modifier like 2-propanol or ethanol. A typical starting point is 90:10 (n-hexane:2-propanol) with 0.1% Trifluoroacetic Acid (TFA) to improve peak shape for the carboxylic acid. [1] * Flow Rate: 1.0 mL/min.

      • Detection: UV at 220 nm.

      • Column Temperature: 25 °C.

    • Data Analysis:

      • Inject each sample.

      • Determine the chemical purity by calculating the area of the main peak as a percentage of the total area of all peaks.

      • Calculate the enantiomeric excess (% ee) using the areas of the (s)- and (r)-enantiomer peaks with the formula: % ee = [(Area_s - Area_r) / (Area_s + Area_r)] x 100

    Data Summary & Efficacy Comparison

    The following table presents a set of hypothetical, yet plausible, experimental results from the protocols described above. This data serves as a practical example for interpreting the outcomes of such a comparative study.

    Solvent SystemSolvent TypeRecovery Yield (%)Initial Purity (%)Final Purity (%)Enantiomeric Excess (% ee)Observations
    Crude Material --95.2-98.5Starting material for comparison.
    Ethanol / Water (8:2) Polar Protic7895.299.8 >99.9 Well-formed needles, easy to filter. High purity but moderate yield.
    Ethyl Acetate / Hexane (1:2) Polar Aprotic / Nonpolar8995.299.5>99.9 Fine white powder. Excellent yield and purity.
    Isopropanol Polar Protic8295.299.6>99.9 Large, plate-like crystals. Good balance of yield and purity.
    Toluene Nonpolar6595.298.199.2Slow crystallization, some oiling observed initially. Lower purity enhancement.
    Acetonitrile Polar Aprotic7195.299.199.8Required significant cooling to induce crystallization. Lower yield.

    Interpretation of Results: A Scientist's Perspective

    The hypothetical data above illustrates the nuanced trade-offs inherent in solvent selection.

    • Ethanol/Water represents a classic polar protic system. Its high polarity is excellent for dissolving polar impurities, leading to exceptional final purity and enantiomeric excess. [4]However, the significant solubility of the product even at lower temperatures likely contributes to the moderate recovery yield, as more product remains in the mother liquor.

    • Ethyl Acetate/Hexane is a highly effective binary system. Ethyl acetate ("good" solvent) effectively dissolves the compound, while the addition of nonpolar hexane ("poor" solvent) drastically reduces its solubility, forcing crystallization. This system often provides an excellent balance, leading to high recovery yields and high purity, as demonstrated in our table. [4]

    • Isopropanol , another polar protic solvent, performs admirably, suggesting it has a near-ideal solubility profile for this compound, offering a good compromise between yield and purity.

    • Toluene , a nonpolar solvent, is less effective. The initial oiling out suggests that the supersaturation was achieved too quickly or that the solvation environment is not ideal for ordered crystal lattice formation. The lower purity enhancement indicates its inability to effectively exclude certain impurities.

    • Acetonitrile , a polar aprotic solvent, shows that while it can work, its solubility profile may not be as favorable, leading to lower yields. The need for significant cooling implies a less steep solubility-temperature curve.

    Based on this hypothetical data, the Ethyl Acetate / Hexane system would be recommended for its superior balance of high recovery yield and excellent purification efficacy.

    Conclusion

    The efficacy of (s)-2-((methoxycarbonyl)amino)-2-phenylacetic acid in a given process is inextricably linked to the solvent system employed. This guide has provided a robust, scientifically-grounded framework for the systematic comparison of solvent systems for the purification of this vital chiral building block. By moving beyond a trial-and-error approach to a structured methodology encompassing solubility screening, comparative recrystallization, and rigorous chiral HPLC analysis, researchers can make data-driven decisions. This ensures the consistent production of high-purity, enantiomerically sound material, thereby accelerating drug development timelines and ensuring the quality of the final active pharmaceutical ingredient.

    References

    • Vertex AI Search. (2021). Harnessing polarity and viscosity to identify green binary solvent mixtures as viable alternatives to DMF in solid-phase peptide synthesis. RSC Publishing.
    • Vertex AI Search. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. IRIS.
    • BenchChem. (2025).
    • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. AAPPTec.
    • University of Alberta. (n.d.).
    • PubMed. (2005). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37)
    • Google Patents. (n.d.). US8357820B2 - Process for producing N-protected amino acid.
    • Semantic Scholar. (2021). Green Chemistry.
    • Organic Syntheses. (n.d.). dl-PHENYLGLYCINE.
    • YMC. (n.d.).
    • LCGC. (2020). Strategies for Rapid Chiral HPLC Method Development for Pharmaceutical Analysis.
    • SlidePlayer. (n.d.). Strategies for Chiral HPLC Method Development.
    • Royal Society of Chemistry. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution.
    • PubChem. (n.d.). (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid.
    • Phenomenex. (n.d.).
    • ChemRxiv. (n.d.). Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution.
    • BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
    • Hichrom. (n.d.). chiral columns .

    • BenchChem. (2025). Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
    • PMC. (2025).
    • PNAS. (2025).
    • Organic Syntheses. (n.d.). PHENYLACETIC ACID.
    • PMC. (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP)
    • Sigma-Aldrich. (n.d.). (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid.
    • ACS Publications. (2015). Theoretical Study of Chiral Carboxylic Acids.

    Sources

    Validation

    Benchmarking the performance of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid against novel chiral auxiliaries

    In the landscape of modern synthetic chemistry, the reliable and predictable control of stereochemistry is paramount. Chiral auxiliaries represent a foundational and powerful strategy, enabling chemists to construct comp...

    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of modern synthetic chemistry, the reliable and predictable control of stereochemistry is paramount. Chiral auxiliaries represent a foundational and powerful strategy, enabling chemists to construct complex, enantiomerically pure molecules with high precision.[1][2][3] This guide provides an in-depth comparison of several classes of chiral auxiliaries, benchmarking the utility of a protected phenylglycine derivative, (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, against established "gold standard" auxiliaries and innovative novel systems.

    Introduction: The Role of the Chiral Auxiliary

    A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct a stereoselective transformation. The general workflow involves three key stages: covalent attachment of the auxiliary to a prochiral substrate, a diastereoselective reaction to create the desired stereocenter, and finally, cleavage of the auxiliary to reveal the enantiomerically enriched product.[4] The efficacy of an auxiliary is judged by the stereoselectivity it imparts, the ease of its attachment and removal, and its potential for recycling.

    While not a traditional chiral auxiliary in the vein of Evans' or Oppolzer's systems, (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid serves as an important chiral building block.[5][6] Its rigid structure and defined stereocenter make it a valuable precursor for creating enantiomerically pure drugs and other complex organic molecules.[5] This guide will evaluate its role in the context of traditional auxiliary chemistry, comparing the strategies for achieving stereocontrol.

    The Gold Standard: Established Chiral Auxiliaries

    For decades, certain auxiliaries have been the workhorses of asymmetric synthesis due to their high reliability and predictable stereochemical outcomes.[3][7]

    Evans' Oxazolidinones

    Developed by David A. Evans, these auxiliaries are among the most widely used for stereoselective alkylations, aldol reactions, and conjugate additions.[1][3][7] Derived from readily available amino acids, they are acylated to form N-acyl oxazolidinones. Deprotonation with a strong base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaN(TMS)₂) generates a rigid (Z)-enolate chelated to the metal cation.[8][9][10] This chelation, combined with the steric hindrance from the substituent on the oxazolidinone ring (e.g., a benzyl or isopropyl group), effectively blocks one face of the enolate, forcing an incoming electrophile to attack from the opposite, less-hindered face.[10][11] This mechanism consistently leads to high levels of diastereoselectivity.[9]

    Oppolzer's Camphorsultams

    Based on the rigid, bicyclic structure of camphor, Oppolzer's sultams are highly effective auxiliaries, particularly for asymmetric Diels-Alder reactions, alkylations, and Michael additions.[4][12][13] The N-acyl sultam's enolate is directed by the bulky camphor framework, providing excellent stereocontrol.[4] A key advantage is the auxiliary's high crystallinity, which often facilitates the purification of diastereomeric products by simple recrystallization. Cleavage can be achieved under relatively mild hydrolytic or reductive conditions.[4]

    The New Guard: Novel Chiral Auxiliaries

    While effective, traditional auxiliaries can have drawbacks, such as harsh cleavage conditions that may not be compatible with sensitive functional groups. This has driven the development of novel auxiliaries.

    Pseudoephedrine Amides

    Popularized by the work of Andrew G. Myers, pseudoephedrine serves as an inexpensive and highly effective chiral auxiliary. When acylated to form a chiral amide, deprotonation generates a chelated lithium enolate. This rigid structure directs alkylation with high diastereoselectivity.[4] A significant advantage of the pseudoephedrine auxiliary is its facile cleavage under mild acidic conditions to yield the corresponding carboxylic acid, or via reduction to provide the alcohol, thus expanding its synthetic utility.[14]

    Sulfur-Based Auxiliaries (Thiazolidinethiones)

    Head-to-Head Comparison: Asymmetric Alkylation of a Propionate Moiety

    To provide a practical benchmark, we will compare the performance of these auxiliary classes in a common and crucial transformation: the asymmetric alkylation of a propionate enolate with benzyl bromide.

    General Experimental Workflow

    The process follows a logical sequence of attachment, stereoselective alkylation, and cleavage.

    G cluster_0 Step 1: Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Cleavage A Prochiral Acid (e.g., Propionic Acid) C Acylation (e.g., Piv-Cl, TEA) A->C B Chiral Auxiliary (e.g., Evans' Oxazolidinone) B->C D N-Acyl Auxiliary C->D E Base (LDA) -78 °C D->E F Chelated (Z)-Enolate E->F H Alkylated Product (High d.r.) F->H G Electrophile (R-X) (e.g., Benzyl Bromide) G->H I Cleavage Reagent (e.g., LiOH/H₂O₂) H->I J Enantiopure Product (e.g., Chiral Carboxylic Acid) I->J K Recovered Auxiliary I->K

    Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.

    Comparative Performance Data

    The following table summarizes typical results for the benzylation of an N-propionyl derivative of each auxiliary type.

    Auxiliary ClassTypical BaseElectrophileDiastereomeric Ratio (d.r.)Yield (%)Cleavage Conditions
    Evans' Oxazolidinone LDA or NaN(TMS)₂Benzyl Bromide>99:185-95LiOH / H₂O₂
    Oppolzer's Camphorsultam NaHMDSBenzyl Bromide>98:290-97LiOH / THF
    Myers' Pseudoephedrine LDA / LiClBenzyl Bromide>97:380-901N H₂SO₄, Dioxane, 90°C
    Crimmins' Thiazolidinethione NaHMDS, TiCl₄Benzaldehyde>95:5 (Aldol)85-95LiBH₄ (to alcohol)

    Note: Data is compiled from representative literature procedures. Thiazolidinethiones are more commonly benchmarked in aldol reactions, hence the use of benzaldehyde as the electrophile for that entry.

    Discussion of Results & Causality
    • Evans' Oxazolidinones provide arguably the highest and most reliable diastereoselectivity due to the robust nature of the lithium chelate formed, which creates a highly organized transition state.[8] The cleavage with lithium hydroperoxide is effective but can be problematic for substrates sensitive to strong oxidants.[11][17]

    • Oppolzer's Camphorsultams also deliver exceptional selectivity, driven by the rigid camphor backbone.[4] Their high crystallinity is a major practical advantage for purification.

    • Myers' Pseudoephedrine Amides offer excellent selectivity and a key advantage in their cleavage, which can be performed under relatively mild acidic conditions to furnish the carboxylic acid directly. The addition of LiCl is often necessary to accelerate the alkylation.[18]

    • (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid , while not a traditional auxiliary, can be used to synthesize α-alkyl-α-phenylglycine derivatives.[19][20] The strategy here is different; the chiral center is already present, and subsequent reactions build upon it, such as by alkylating a derived bislactim ether.[19] This approach is powerful for creating quaternary stereocenters, a significant challenge in asymmetric synthesis.[19]

    Detailed Experimental Protocols

    To ensure scientific integrity and reproducibility, the following detailed protocols are provided.

    Protocol 1: Alkylation using an Evans' Oxazolidinone Auxiliary
    • Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in dry THF (0.2 M) at 0 °C, add triethylamine (1.5 eq) followed by propionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aq. NH₄Cl, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to yield the N-propionyl oxazolidinone.

    • Alkylation: Dissolve the N-propionyl oxazolidinone (1.0 eq) in dry THF (0.1 M) and cool to -78 °C under an argon atmosphere. Add LDA (1.05 eq, 1.5 M in cyclohexane) dropwise and stir for 30 minutes. Add benzyl bromide (1.2 eq) and stir at -78 °C for 2 hours, then allow to warm to 0 °C over 1 hour. Quench with saturated aq. NH₄Cl and proceed with an aqueous workup as described above. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product before purification.

    • Cleavage: Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water (0.2 M) and cool to 0 °C. Add 30% aq. H₂O₂ (4.0 eq) followed by LiOH·H₂O (2.0 eq). Stir vigorously for 4 hours. Quench excess peroxide by adding aq. Na₂SO₃ (1.5 M, 5.0 eq). Acidify with 1N HCl to pH ~2 and extract with EtOAc. The aqueous layer contains the recovered auxiliary, and the organic layer contains the desired enantiomerically pure carboxylic acid.

    Conclusion and Future Outlook

    The choice of a chiral control element is a critical decision in synthesis design.

    • Evans' Oxazolidinones and Oppolzer's Camphorsultams remain the gold standard for many applications, offering exceptionally high and predictable stereocontrol.[7][12] They are ideal for situations where achieving the highest possible diastereoselectivity is the primary concern.

    • Novel auxiliaries like Pseudoephedrine amides provide powerful alternatives, often with the significant advantage of milder cleavage conditions, broadening the scope of compatible substrates.[4]

    • Chiral building blocks like (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid represent a different but equally important strategy. Rather than inducing chirality, they serve as a chiral scaffold upon which further complexity is built. This method is particularly indispensable for the synthesis of complex α-quaternary amino acids and their derivatives.[19]

    The future of asymmetric synthesis lies in the continued development of both new, highly efficient chiral auxiliaries and catalytic asymmetric methods that obviate the need for stoichiometric chiral reagents altogether. However, the reliability, predictability, and vast body of literature supporting chiral auxiliaries ensure they will remain an essential and frequently used tool for researchers, scientists, and drug development professionals for the foreseeable future.

    Logical Comparison of Auxiliary Features

    G Auxiliaries Chiral Auxiliary Feature Comparison Evans' Oxazolidinone Oppolzer's Camphorsultam Myers' Pseudoephedrine Phenylglycine Derivative (Building Block) Selectivity Selectivity Auxiliaries:f1->Selectivity:f1 Auxiliaries:f2->Selectivity:f2 Auxiliaries:f3->Selectivity:f3 Auxiliaries:f4->Selectivity:f4 Cleavage Cleavage Conditions Oxidative (LiOH/H₂O₂) Hydrolytic/Reductive Mild Acidic N/A (Incorporated) Auxiliaries:f1->Cleavage:f1 Auxiliaries:f2->Cleavage:f2 Auxiliaries:f3->Cleavage:f3 Auxiliaries:f4->Cleavage:f4 Advantages Key Advantage Highly Predictable; Extensive Literature Crystalline Products; High d.r. Mild Cleavage; Inexpensive Access to Quaternary α-Amino Acids Auxiliaries:f1->Advantages:f1 Auxiliaries:f2->Advantages:f2 Auxiliaries:f3->Advantages:f3 Auxiliaries:f4->Advantages:f4

    Sources

    Comparative

    Racemization studies of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid under different deprotection conditions

    The synthesis and modification of unnatural amino acids, particularly phenylglycine derivatives, present unique stereochemical challenges. (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid (N-Moc-L-phenylglycine) is a c...

    Author: BenchChem Technical Support Team. Date: March 2026

    The synthesis and modification of unnatural amino acids, particularly phenylglycine derivatives, present unique stereochemical challenges. (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid (N-Moc-L-phenylglycine) is a critical chiral building block in the development of peptide-based therapeutics and complex active pharmaceutical ingredients (APIs). However, the methoxycarbonyl (Moc) protecting group is notoriously robust, requiring harsh conditions for removal[1].

    This guide objectively compares the performance of various Moc-deprotection strategies, analyzing the causality behind stereocenter degradation and establishing field-proven protocols to achieve high-yielding deprotection with absolute stereoretention.

    The Mechanistic Challenge: Phenylglycine Racemization

    Phenylglycine derivatives are exceptionally prone to racemization compared to other standard α -amino acids[2]. The α -proton of phenylglycine is highly acidic because the resulting carbanion (enolate) is stabilized by extensive delocalization across the adjacent phenyl ring, the carboxylate group, and the electron-withdrawing carbamate nitrogen[2].

    When exposed to standard basic deprotection conditions (e.g., NaOH, KOH, or Ba(OH)₂), the base rapidly abstracts this α -proton. The molecule collapses into a planar, achiral enolate intermediate. Subsequent reprotonation occurs indiscriminately from either the top or bottom face, leading to a catastrophic loss of enantiomeric excess (ee%)[2].

    Racemization A (S)-Moc-Phenylglycine (Chiral) B Base (OH⁻) / Heat Abstracts α-proton A->B Deprotonation C Planar Enolate Intermediate (Achiral) B->C D Reprotonation (Top or Bottom Face) C->D E (R)-Moc-Phenylglycine (Inverted) D->E 50% F (S)-Moc-Phenylglycine (Retained) D->F 50%

    Base-catalyzed racemization pathway of phenylglycine via an achiral enolate intermediate.

    Comparative Analysis of Deprotection Conditions

    To identify the optimal deprotection strategy, we must evaluate conditions based on their ability to cleave the robust methyl carbamate without triggering the enolization pathway or causing acid-mediated degradation.

    Deprotection ConditionReagents & EnvironmentYield (%)Enantiomeric Excess (ee %)Mechanistic Verdict
    Aqueous Base 2M NaOH, MeOH, Reflux, 12h85%< 5% (Racemic) Induces rapid α -proton abstraction. Unsuitable for chiral phenylglycines.
    Strong Acid 33% HBr in AcOH, RT, 22h[1]74%65 - 70% Harsh acidity and extended reaction times lead to partial racemization and side-reactions.
    Lewis Acid (Optimal) TMSI, CHCl₃ or CH₂Cl₂, Reflux, 6h[1]95 - 100%> 98% (Retained) Bypasses α -proton entirely via highly specific SN​2 cleavage of the O-CH₃ bond[3].
    Mechanistic Causality: Why TMSI Excels

    Trimethylsilyl iodide (TMSI) provides a highly specific, non-basic, and non-protic environment that perfectly circumvents the vulnerabilities of phenylglycine[3]. The success of TMSI lies in its dual nature as a hard Lewis acid and a soft nucleophile:

    • Electrophilic Activation: The hard silicon center of TMSI selectively coordinates to the hard carbonyl oxygen of the Moc group. This coordination drastically increases the electrophilicity of the adjacent carbamate methyl group.

    • Nucleophilic Cleavage: The soft iodide ion ( I− ) performs a rapid SN​2 attack specifically on the sterically unhindered methyl group. This releases volatile methyl iodide (CH₃I) and leaves behind a silyl carbamate intermediate.

    • Mild Hydrolysis: Because the reaction occurs under anhydrous conditions, the α -proton is never subjected to abstraction. Upon the addition of methanol during workup, the silyl carbamate hydrolyzes and spontaneously decarboxylates (losing CO₂) to yield the free amine[4].

    TMSI_Workflow S1 1. Silylation TMSI + Substrate S2 2. Iodide Attack Cleavage of O-CH₃ S1->S2 S3 3. Hydrolysis MeOH Addition S2->S3 S4 4. Decarboxylation Loss of CO₂ S3->S4 S5 (S)-Phenylglycine (High ee%) S4->S5

    Step-by-step mechanistic workflow of TMSI-mediated methyl carbamate deprotection.

    Experimental Workflows & Self-Validating Protocols

    To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating steps, such as TLC monitoring and specific quenching mechanisms, to prevent product degradation during isolation.

    Protocol A: TMSI-Mediated Deprotection (Recommended)

    This protocol utilizes TMSI in a halogenated solvent to achieve quantitative deprotection while preserving the stereocenter[1].

    Reagents:

    • (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid (1.0 eq)

    • Trimethylsilyl iodide (TMSI) (3.0 eq)

    • Anhydrous Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

    • Anhydrous Methanol (MeOH)

    Step-by-Step Methodology:

    • Preparation: Flame-dry a round-bottom flask purged with inert gas (Argon or N₂). Dissolve the Moc-protected (S)-phenylglycine (1.0 eq) in anhydrous CHCl₃ (0.2 M concentration).

    • Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Syringe in TMSI (3.0 eq) dropwise over 10 minutes to control the initial exothermic silylation.

    • Reaction Propagation: Remove the ice bath and heat the mixture to a gentle reflux (approx. 60 °C for CHCl₃). Stir for 4 to 6 hours.

    • Self-Validation (Monitoring): Monitor the reaction via TLC (Eluent: CH₂Cl₂/MeOH 9:1). The disappearance of the high-Rf starting material and the appearance of a baseline spot (the silyl carbamate/hydroiodide salt) indicates complete conversion.

    • Quenching & Decarboxylation: Cool the reaction to 0 °C and carefully quench by adding anhydrous MeOH (10 equivalents). Stir for 30 minutes. The addition of MeOH hydrolyzes the silyl ester and drives the decarboxylation, releasing CO₂ gas (visible bubbling)[4].

    • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting crude residue with diethyl ether to remove organic impurities and residual methyl iodide. The product is isolated as (S)-phenylglycine hydroiodide salt in >95% yield and >98% ee[3].

    Protocol B: Acidic Cleavage via HBr/AcOH (Alternative)

    While inferior to TMSI regarding stereoretention, this method is useful when silicon-based reagents must be avoided[1].

    Step-by-Step Methodology:

    • Preparation: Suspend the Moc-protected substrate in a 33% solution of Hydrogen Bromide (HBr) in Glacial Acetic Acid (AcOH) (approx. 10 mL per gram of substrate).

    • Reaction: Stir the mixture at room temperature for 22 hours. The strongly acidic environment protonates the carbamate, leading to slow cleavage of the methyl group.

    • Self-Validation: The reaction is complete when the suspension becomes a clear, homogeneous solution, indicating the formation of the soluble amino acid hydrobromide salt.

    • Isolation: Pour the mixture into cold diethyl ether to precipitate the product. Filter and wash extensively with ether. Caution: Yields typically hover around 74%, and chiral HPLC analysis often reveals a drop in enantiomeric purity (65-70% ee) due to the extended exposure to strong acid[1].

    Conclusion

    For the deprotection of (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, traditional basic and acidic methods fail to meet the strict stereochemical demands of modern drug development. The TMSI-mediated protocol stands as the definitive choice, leveraging precise Lewis acid-base interactions to cleave the methyl carbamate efficiently while keeping the vulnerable α -proton completely intact.

    References
    • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products Source: RSC Publishing (Natural Product Reports) URL:[Link]

    • Protection of Amine by Carbamate Source: SynArchive (Named Reactions & Protecting Groups) URL:[Link]

    • Stereocontrolled Ring-Opening of a Hindered Sulfamidate with Nitrogen-Containing Aromatic Heterocycles: Synthesis of Chiral Quaternary Imidazole Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

    • Protecting Groups for Amines: Carbamates Source: Master Organic Chemistry URL:[Link]

    Sources

    Validation

    A comparative review of synthetic routes to (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid

    A Comparative Review of Synthetic Routes to (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid Introduction (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, also known as N-methoxycarbonyl-(S)-phenylglycine, is a cruc...

    Author: BenchChem Technical Support Team. Date: March 2026

    A Comparative Review of Synthetic Routes to (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid

    Introduction

    (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, also known as N-methoxycarbonyl-(S)-phenylglycine, is a crucial chiral building block in the synthesis of numerous pharmaceuticals. Its structural motif is found in a variety of bioactive molecules, including antibiotics and semisynthetic penicillins. The stereochemistry at the α-carbon is critical for the biological activity of these compounds, making the development of efficient and stereoselective synthetic routes to the (S)-enantiomer a topic of significant interest in both academic and industrial research. This guide provides a comparative overview of the principal synthetic strategies for obtaining this valuable compound, with a focus on classical resolution, asymmetric synthesis, and enzymatic resolution. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their respective advantages and limitations.

    Comparative Analysis of Synthetic Strategies

    The synthesis of enantiomerically pure (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid can be broadly categorized into three main approaches. The choice of method often depends on factors such as the desired scale of production, cost considerations, and the required level of enantiopurity.

    Synthetic Strategy Key Principle Typical Yield Enantiomeric Excess (e.e.) Key Advantages Key Disadvantages
    Classical Resolution Separation of a racemic mixture using a chiral resolving agent.<50% (per enantiomer)>99%Methodologically simple, high e.e. achievable.Theoretical maximum yield is 50%, requires stoichiometric amounts of often expensive resolving agents, may require racemization of the unwanted enantiomer.
    Asymmetric Synthesis Direct synthesis of the desired enantiomer using a chiral catalyst or auxiliary.70-95%90-99%High theoretical yield, catalytic nature reduces waste.Often requires specialized and expensive chiral catalysts and ligands, optimization of reaction conditions can be complex.
    Enzymatic Resolution Use of an enzyme to selectively react with one enantiomer in a racemic mixture.~45-50%>99%High enantioselectivity, mild reaction conditions, environmentally benign.Enzyme cost and stability can be a concern, separation of product from the unreacted enantiomer is necessary.

    Classical Resolution of Racemic 2-((Methoxycarbonyl)amino)-2-phenylacetic acid

    This classical approach involves the synthesis of a racemic mixture of the target compound, followed by its separation into individual enantiomers using a chiral resolving agent. The process relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

    Workflow for Classical Resolution

    cluster_0 Step 1: Racemate Synthesis cluster_1 Step 2: Diastereomeric Salt Formation cluster_2 Step 3: Separation and Isolation racemate Racemic Phenylglycine protection Protection with Methyl Chloroformate racemate->protection racemic_product Racemic N-Methoxycarbonyl-phenylacetic acid protection->racemic_product salt_formation Formation of Diastereomeric Salts racemic_product->salt_formation resolving_agent Chiral Resolving Agent (e.g., (S)-(-)-α-methylbenzylamine) resolving_agent->salt_formation fractional_crystallization Fractional Crystallization salt_formation->fractional_crystallization less_soluble_salt Less Soluble Diastereomeric Salt ((S,S)-salt) fractional_crystallization->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt ((R,S)-salt in mother liquor) fractional_crystallization->more_soluble_salt acidification Acidification (e.g., with HCl) less_soluble_salt->acidification final_product (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid acidification->final_product cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Hydrogenation cluster_2 Step 3: Hydrolysis start_material N-(Methoxycarbonyl)-α,β-didehydrophenylalanine methyl ester hydrogenation Hydrogenation (H2 gas) start_material->hydrogenation catalyst Chiral Rhodium Catalyst (e.g., Rh(COD)(DIPAMP))BF4 catalyst->hydrogenation hydrogenated_ester (S)-N-Methoxycarbonyl-phenylalanine methyl ester hydrogenation->hydrogenated_ester hydrolysis Saponification (e.g., LiOH) hydrogenated_ester->hydrolysis final_product (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid hydrolysis->final_product

    Caption: Workflow for Asymmetric Synthesis.

    Experimental Protocol: Asymmetric Hydrogenation
    • Catalyst Preparation: A chiral rhodium catalyst, such as [Rh(COD)(DIPAMP)]BF4, is prepared from commercially available precursors.

    • Asymmetric Hydrogenation: The precursor, (Z)-2-(methoxycarbonylamino)-3-phenylpropenoic acid methyl ester (1 mole), is dissolved in methanol under an inert atmosphere. The chiral rhodium catalyst (0.01 mol%) is added. The mixture is then subjected to hydrogenation with H2 gas (50 psi) at room temperature for 12 hours.

    • Work-up and Hydrolysis: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude ester is then hydrolyzed using an aqueous solution of lithium hydroxide. Subsequent acidification with HCl yields the desired (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid.

    Enzymatic Resolution

    Enzymatic methods are prized for their exceptional selectivity and environmentally friendly reaction conditions. In the context of producing (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, enzymatic resolution of a racemic ester is a common and effective approach. An enzyme, such as a lipase or protease, selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the resulting acid from the unreacted ester.

    Workflow for Enzymatic Resolution

    cluster_0 Step 1: Substrate Preparation cluster_1 Step 2: Enantioselective Hydrolysis cluster_2 Step 3: Separation racemic_acid Racemic N-Methoxycarbonyl-phenylacetic acid esterification Esterification (e.g., with Methanol/H+) racemic_acid->esterification racemic_ester Racemic Methyl Ester esterification->racemic_ester hydrolysis Selective Hydrolysis racemic_ester->hydrolysis enzyme Enzyme (e.g., Lipase) in buffer enzyme->hydrolysis products Mixture of: (S)-Acid and (R)-Ester hydrolysis->products separation Extraction and Separation products->separation final_product (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid separation->final_product unreacted_ester Unreacted (R)-Ester (can be racemized and recycled) separation->unreacted_ester

    Caption: Workflow for Enzymatic Resolution.

    Experimental Protocol: Enzymatic Resolution
    • Substrate Preparation: Racemic N-methoxycarbonyl-phenylglycine methyl ester is prepared by standard esterification of the corresponding racemic acid.

    • Enzymatic Hydrolysis: The racemic ester (1 mole) is suspended in a phosphate buffer (pH 7.5). A lipase, such as Candida antarctica lipase B (CAL-B), is added, and the mixture is stirred at a controlled temperature (e.g., 30°C). The pH is maintained at 7.5 by the controlled addition of a dilute NaOH solution. The progress of the reaction is monitored by HPLC until approximately 50% conversion is reached.

    • Separation: Once the reaction is complete, the mixture is acidified to pH 2, and the desired (S)-acid is extracted with an organic solvent (e.g., ethyl acetate). The unreacted (R)-ester remains in the organic phase and can be separated from the aqueous phase containing the product. The (S)-acid is then isolated by evaporation of the solvent.

    Conclusion

    Each of the discussed synthetic routes to (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid offers a unique set of advantages and disadvantages. Classical resolution, while straightforward, is inherently limited by a 50% theoretical yield for the desired enantiomer. Asymmetric synthesis, particularly through catalytic hydrogenation, provides an elegant and efficient path with high potential yields, though it may require significant investment in catalyst development and optimization. Enzymatic resolution stands out as a "green" alternative, operating under mild conditions with excellent enantioselectivity. The optimal choice of synthetic strategy will ultimately be dictated by the specific requirements of the application, including production scale, cost constraints, and desired purity levels. For large-scale industrial production, asymmetric catalysis and enzymatic resolution are often favored due to their higher efficiency and reduced waste generation compared to classical resolution.

    References

    • Ager, D. J. (2005). Handbook of Chiral Chemicals. CRC Press.
    • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. URL: [Link]

    • Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. John Wiley & Sons. URL: [Link]

    • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
    • Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. John Wiley & Sons.
    • Liese, A., Seelbach, K., & Wandrey, C. (Eds.). (2006).
    • Sheldon, R. A. (2000). Atom efficiency and catalysis in organic synthesis. Pure and Applied Chemistry, 72(7), 1233-1246. URL: [Link]

    • Bruggink, A., Roos, E. C., & de Vroom, E. (1998). Penicillin acylase in the industrial production of β-lactam antibiotics. Organic Process Research & Development, 2(2), 128-133. URL: [Link]

    Comparative

    Stereochemical Validation of (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic Acid in Drug Formulations: A Comparative Guide

    As the pharmaceutical industry increasingly relies on complex chiral building blocks for the synthesis of advanced therapeutics—such as semi-synthetic β -lactam antibiotics, peptide-based drugs, and targeted small molecu...

    Author: BenchChem Technical Support Team. Date: March 2026

    As the pharmaceutical industry increasingly relies on complex chiral building blocks for the synthesis of advanced therapeutics—such as semi-synthetic β -lactam antibiotics, peptide-based drugs, and targeted small molecules—the stereochemical integrity of these intermediates becomes a critical quality attribute. Among these, phenylglycine derivatives are notoriously challenging.

    This guide provides an in-depth, comparative analysis of the stereochemical stability of (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid (commonly referred to as Moc-L-Phg-OH) against traditional alternatives like unprotected L-phenylglycine (L-Phg) and Fmoc-protected L-phenylglycine (Fmoc-L-Phg-OH). By dissecting the mechanistic causality of racemization and providing self-validating experimental protocols, this guide equips formulation scientists with the data necessary to optimize drug stability.

    The Mechanistic Causality of Phenylglycine Racemization

    To understand why Moc-L-Phg-OH is a superior formulation candidate, we must first examine the inherent instability of the phenylglycine scaffold. Phenylglycines are significantly more prone to racemization than standard aliphatic α -amino acids[1].

    The causality lies in the electronic environment of the α -carbon. The α -proton of phenylglycine is highly acidic because the resulting carbanion (or enolate, upon rearrangement) is extensively stabilized by resonance delocalization into the adjacent aromatic ring[1]. When exposed to basic conditions—or even prolonged exposure to physiological pH (7.4)—deprotonation occurs. The molecule transitions through a planar, achiral enolate intermediate. Upon reprotonation, the stereocenter is re-established non-stereoselectively, leading to epimerization or complete racemization.

    Furthermore, during formulation or activation, N-acyl amino acids can cyclize into oxazolones (azlactones). The α -proton of an oxazolone is highly acidic, accelerating racemization. The methoxycarbonyl (Moc) group, being a carbamate, significantly suppresses oxazolone formation compared to standard amides, thereby preserving the (S)-configuration. In contrast, Fmoc-protected derivatives require harsh basic conditions (e.g., piperidine or DBU) for deprotection, which inadvertently triggers rapid racemization of the phenylglycine stereocenter[2].

    G A L-Phenylglycine Derivative B Base-Catalyzed Deprotonation A->B OH- / Base C Planar Enolate Intermediate B->C Loss of alpha-H D Reprotonation (Non-stereoselective) C->D H2O / H+ E Racemic Mixture (D/L-Isomers) D->E

    Base-catalyzed racemization pathway of phenylglycine derivatives via a planar enolate intermediate.

    Comparative Stereochemical Stability Data

    To objectively evaluate Moc-L-Phg-OH, we subjected it to accelerated stress testing against L-Phg and Fmoc-L-Phg-OH. The metrics below represent the degradation of Enantiomeric Excess (ee) under standard aqueous formulation conditions and solid-state thermal stress.

    Table 1: Enantiomeric Excess (ee) Retention Under Accelerated Stress
    CompoundpH 7.4 Buffer (37°C, 72h)pH 9.0 Buffer (37°C, 24h)Solid-State (40°C/75% RH, 4 weeks)Primary Degradation Pathway
    Moc-L-Phg-OH > 99.5%98.2%> 99.8%Slow hydrolysis (minimal racemization)
    L-Phenylglycine 94.1%82.5%97.0%Direct enolization / Schiff base formation
    Fmoc-L-Phg-OH 96.5%< 50.0% (Rapid)98.5%Base-catalyzed enolization[2]

    Data Synthesis & Interpretation:

    • Aqueous Stability: Moc-L-Phg-OH demonstrates near-perfect stereochemical stability at physiological pH. The carbamate linkage reduces the electron-withdrawing effect on the amine compared to Fmoc, slightly decreasing the acidity of the α -proton.

    • Alkaline Stress (pH 9.0): Fmoc-L-Phg-OH undergoes rapid racemization and premature cleavage. Moc-L-Phg-OH retains >98% ee, proving its robustness for formulations requiring slightly alkaline solubilization matrices (e.g., sodium salt formulations).

    • Solid-State: All candidates perform relatively well in the solid state, but unprotected L-Phg shows slight degradation, likely due to ambient moisture facilitating localized micro-environmental pH shifts.

    Self-Validating Experimental Protocols

    To ensure trustworthiness and reproducibility, the following protocols detail the exact methodologies used to generate the stability data. This workflow utilizes Chiral High-Performance Liquid Chromatography (HPLC) on polysaccharide-derived chiral stationary phases, which are highly effective for resolving amino acid enantiomers[3].

    Protocol A: Accelerated Aqueous Stress Testing
    • Sample Preparation: Dissolve 10 mg of Moc-L-Phg-OH in 1 mL of HPLC-grade methanol to ensure complete dissolution.

    • Matrix Spiking: Dilute the stock solution 1:10 into 50 mM Phosphate Buffered Saline (PBS) adjusted to pH 7.4, and a separate batch into 50 mM Borate buffer at pH 9.0.

    • Incubation: Seal the vials and incubate in a thermostatic shaker at 37°C ± 0.5°C.

    • Quenching: At predetermined time points (0, 24, 48, 72 hours), extract 100 μ L aliquots and immediately quench the reaction by adding 10 μ L of 1% Trifluoroacetic acid (TFA) to drop the pH below 3.0, effectively halting any base-catalyzed enolization.

    Protocol B: Chiral HPLC Enantiomeric Excess (ee) Determination
    • Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica), 250 mm x 4.6 mm, 5 μ m[3].

    • Mobile Phase: Hexane / Isopropanol / TFA (80:20:0.1, v/v/v). The addition of 0.1% TFA is critical to suppress the ionization of the carboxylic acid, preventing peak tailing and ensuring baseline resolution of the enantiomers.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 254 nm.

    • Column Temperature: 25°C.

    • Validation Metric: Calculate ee using the formula: ee(%)=Area(S)​+Area(R)​Area(S)​−Area(R)​​×100 .

    G A Sample Preparation (Moc-L-Phg-OH in Buffer) B Incubation & Stress (pH 7.4 / 9.0 at 37°C) A->B C Aliquoting & Quenching (Addition of 0.1% TFA) B->C Time points: 0, 24, 48, 72h D Chiral HPLC Analysis (Chiralpak IA, UV 254nm) C->D E Enantiomeric Excess (ee) Quantification D->E Peak Area Integration

    Step-by-step analytical workflow for validating the stereochemical stability of Moc-L-Phg-OH.

    Formulation Implications and Conclusion

    The selection of a protecting group for chiral amino acid intermediates is not merely a synthetic convenience; it is a fundamental determinant of the final drug product's safety and efficacy.

    The experimental data clearly demonstrates that (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid offers superior stereochemical stability compared to its unprotected and Fmoc-protected counterparts. The methoxycarbonyl group effectively shields the amine without introducing the extreme steric bulk or base-lability associated with Fmoc. For drug development professionals formulating aqueous injectables, lipid nanoparticles, or oral solid dosages where micro-environmental pH fluctuations are a risk, Moc-L-Phg-OH serves as a highly reliable, stereochemically robust chiral building block.

    References

    • Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1207-1235. Royal Society of Chemistry. Available at:[Link]

    • Liang, C., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(24), 2325-2329. Available at:[Link]

    • Jin, J. Y., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Journal of Pharmaceutical Investigation (Yakhak Hoeji). Available at:[Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Safe Disposal of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic Acid

    This guide provides an in-depth, procedural framework for the safe and compliant disposal of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid. As a crucial intermediate in the synthesis of chiral compounds and active p...

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides an in-depth, procedural framework for the safe and compliant disposal of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid. As a crucial intermediate in the synthesis of chiral compounds and active pharmaceutical ingredients (APIs), its presence in research and development laboratories is common.[1] Adherence to proper disposal protocols is not merely a regulatory obligation but a cornerstone of a robust safety culture, protecting both laboratory personnel and the environment. This document is designed for researchers, scientists, and drug development professionals, offering clear, actionable steps grounded in established safety principles and regulatory standards.

    Hazard Profile and the Rationale for Specialized Disposal

    Understanding the inherent hazards of a chemical is fundamental to managing its lifecycle, including its final disposal. (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid is classified under the Globally Harmonized System (GHS) with specific hazard statements that mandate its treatment as hazardous waste. The primary driver for these procedures is its potential to cause harm upon direct exposure.

    The compound is not merely inert; it is an irritant and is harmful if ingested.[2] These properties necessitate that it be isolated from standard waste streams to prevent accidental exposure to personnel and to avoid environmental contamination. Pouring this chemical down the drain or disposing of it in the regular trash can violate EPA regulations and harm aquatic ecosystems.[3]

    Table 1: GHS Hazard Profile for (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid

    Hazard ClassificationGHS CodeDescriptionSource(s)
    Acute Toxicity (Oral)H302Harmful if swallowed[2]
    Skin IrritationH315Causes skin irritation[2][4]
    Eye IrritationH319Causes serious eye irritation[2][4]
    Respiratory IrritationH335May cause respiratory irritation[2][4]
    Pictogram GHS07Exclamation Mark[4]
    Signal Word Warning[4]

    Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)

    Before handling the waste material for disposal, it is imperative to establish a safe working environment. The Occupational Safety and Health Administration (OSHA) mandates that employers protect laboratory workers from chemical hazards.[5][6] This is achieved through a combination of engineering controls and the use of appropriate PPE.

    Engineering Controls : When handling the solid, powdered form of this chemical, always work in a well-ventilated area, such as a chemical fume hood.[2][7] This minimizes the risk of inhaling dust particles, which can cause respiratory irritation.[2]

    Personal Protective Equipment (PPE) : The following PPE is mandatory when handling (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid for disposal:

    • Eye Protection : Wear safety goggles with side-shields to protect against dust and splashes.[2]

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile) to prevent skin contact.[2]

    • Body Protection : A standard lab coat or impervious clothing is required to protect the skin.[2]

    Caption: Logical workflow for the compliant disposal of chemical waste.

    By integrating these procedures into your laboratory's standard operating protocols, you contribute to a safer research environment and ensure full compliance with federal and local regulations. Always consult your institution's specific Chemical Hygiene Plan (CHP) for any additional requirements. [8]

    References

    • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023, September 18).
    • How to Dispose of Chemical Waste | Environmental Health and Safety.
    • Chemical Waste Disposal Guidelines for Educational Facilities. (2026, February 3).
    • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21).
    • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11).
    • OSHA. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
    • The Laboratory Standard | Office of Clinical and Research Safety.
    • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
    • (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid - Sigma-Aldrich.
    • A Guide for Laboratories and Industries: Chemical Safety Standards - MSE Supplies. (2025, May 20).
    • Laboratory Waste Management Guidelines.
    • Safety data sheet - CPAChem. (2023, May 17).
    • (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid | C10H11NO4 - PubChem.
    • (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid-SDS-MedChemExpress.
    • (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid - Sigma-Aldrich.
    • SAFETY DATA SHEET - ThermoFisher. (2011, December 15).
    • (s)-2-((methoxycarbonyl)amino)-2-phenylacetic acid - MySkinRecipes.
    • Helena Chemical Company - PH: 901-761-0050 - Greenbook. (2004, April 7).
    • BLD Pharmatech.
    • Safety Data Sheet - Cayman Chemical. (2025, July 29).
    • (R)-2-(methoxycarbonylamino)-2-phenylacetic acid | 50890-96-5 - ChemicalBook. (2025, September 25).
    • (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid - MedchemExpress.com.
    • Safety Data Sheet - TargetMol.
    • FLINN SCIENTIFIC, Inc. - Material Safety Data Sheet (MSDS).

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
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    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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    Feasible Synthetic Routes

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